Technical Documentation Center

N-Methyl-1-quinoxalin-6-ylmethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methyl-1-quinoxalin-6-ylmethanamine
  • CAS: 179873-39-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of N-Methyl-1-quinoxalin-6-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methyl-1-quinoxalin-6-ylmethanamine is a heterocyclic amine belonging to the quinoxaline class of compounds. The quinoxaline scaffold, a fusi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-quinoxalin-6-ylmethanamine is a heterocyclic amine belonging to the quinoxaline class of compounds. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, renowned for its diverse and significant biological activities.[1][2][3] Quinoxaline derivatives have demonstrated a wide range of pharmacological properties, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects.[4][5] This guide provides a comprehensive overview of the chemical properties of N-Methyl-1-quinoxalin-6-ylmethanamine, including its synthesis, physicochemical characteristics, and spectroscopic profile, to support its application in research and drug discovery.

Chemical Structure and Properties

The fundamental structure of N-Methyl-1-quinoxalin-6-ylmethanamine consists of a quinoxaline core with a methylaminomethyl substituent at the 6-position. This substitution is a key feature that can influence the molecule's solubility, basicity, and interactions with biological targets.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
Appearance Solid
CAS Number 1276056-88-2 (hydrochloride salt)

Synthesis and Reactivity

The synthesis of N-Methyl-1-quinoxalin-6-ylmethanamine can be approached through a multi-step process, beginning with the construction of the quinoxaline core, followed by functionalization at the 6-position and subsequent N-methylation.

General Synthesis of the Quinoxaline Core

The most common and versatile method for synthesizing the quinoxaline ring system is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3] This reaction can be catalyzed by acids or metals and can be performed under various conditions.

Experimental Protocol: General Quinoxaline Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve the selected ortho-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Execution: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction. Purify the product by recrystallization or column chromatography.

Synthesis of N-Methyl-1-quinoxalin-6-ylmethanamine

A plausible synthetic route to N-Methyl-1-quinoxalin-6-ylmethanamine would involve the initial synthesis of a 6-functionalized quinoxaline, such as 6-(bromomethyl)quinoxaline or quinoxaline-6-carbaldehyde. The former could undergo nucleophilic substitution with methylamine, while the latter could be subjected to reductive amination with methylamine.

A key precursor is quinoxalin-6-ylmethanamine.[6] The N-methylation of this primary amine would yield the target compound.

Hypothetical Experimental Protocol: N-methylation of quinoxalin-6-ylmethanamine

This protocol is a generalized procedure for N-methylation and has not been specifically reported for this substrate.

  • Reactant Preparation: To a solution of quinoxalin-6-ylmethanamine (1 mmol) in a suitable solvent such as methanol or tetrahydrofuran, add a base (e.g., potassium carbonate, 2 mmol).

  • Methylation: Add a methylating agent, such as methyl iodide (1.1 mmol) or dimethyl sulfate (1.1 mmol), dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactivity

The chemical reactivity of N-Methyl-1-quinoxalin-6-ylmethanamine is dictated by the quinoxaline ring system and the secondary amine functionality. The nitrogen atoms in the pyrazine ring are weakly basic (pKa of quinoxaline is approximately 0.6) and can be protonated or alkylated under acidic conditions.[3] The exocyclic secondary amine is more basic and readily undergoes reactions typical of secondary amines, such as acylation, alkylation, and condensation with carbonyl compounds. The aromatic ring can undergo electrophilic substitution, although the pyrazine ring is deactivating.

Spectroscopic Characterization

Detailed experimental spectroscopic data for N-Methyl-1-quinoxalin-6-ylmethanamine is not available in the public domain. However, based on the known spectral properties of quinoxaline derivatives and related structures, the expected spectroscopic characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoxaline ring, the methylene protons of the CH₂N group, and the methyl protons of the N-CH₃ group. The aromatic protons would appear in the downfield region (typically δ 7.5-9.0 ppm), with their splitting patterns dependent on the substitution. The methylene protons would likely appear as a singlet or a doublet (if coupled to the NH proton) around δ 3.8-4.5 ppm. The N-methyl protons would be a singlet in the upfield region, around δ 2.3-2.8 ppm. The NH proton would appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display signals for the eight aromatic carbons of the quinoxaline ring in the range of δ 120-160 ppm. The methylene carbon would be expected around δ 50-60 ppm, and the N-methyl carbon would be in the upfield region, around δ 30-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The N-H stretching of the secondary amine would appear as a weak to medium band in the region of 3300-3500 cm⁻¹. C=N and C=C stretching vibrations of the quinoxaline ring would be present in the 1500-1650 cm⁻¹ region. C-N stretching vibrations would be found in the 1000-1350 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z 173, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the bond between the methylene group and the quinoxaline ring.

Potential Applications in Drug Discovery

The quinoxaline scaffold is a well-established pharmacophore in drug discovery.[2][3][4] The diverse biological activities of quinoxaline derivatives stem from their ability to interact with various biological targets, including enzymes and receptors. The introduction of the N-methylmethanamine group at the 6-position can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for drug-like properties and target binding.

Given the broad spectrum of activities of quinoxalines, N-Methyl-1-quinoxalin-6-ylmethanamine could be a valuable building block or lead compound for the development of new therapeutic agents in areas such as:

  • Oncology: Quinoxaline derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.[1][4]

  • Infectious Diseases: The quinoxaline core is found in several antibacterial and antifungal agents.[2][5]

  • Neurodegenerative Diseases: Some quinoxaline derivatives have been investigated as antagonists of glutamate receptors, which are implicated in neurodegenerative disorders.

Safety and Handling

N-Methyl-1-quinoxalin-6-ylmethanamine is classified as hazardous. According to the safety data provided by suppliers, it is harmful if swallowed (H302) and causes serious eye damage (H318). Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

N-Methyl-1-quinoxalin-6-ylmethanamine is a quinoxaline derivative with potential for application in medicinal chemistry and drug discovery. While specific experimental data on its synthesis, characterization, and biological activity are limited in publicly accessible literature, this guide provides a comprehensive overview based on the established chemistry of the quinoxaline scaffold. Further research to fully elucidate the chemical and biological properties of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Kaushal, T., Srivastava, G., Sharma, A., & Singh Negi, A. (2019). An insight into medicinal chemistry of anticancer quinoxalines. Bioorganic & Medicinal Chemistry, 27(1), 16-35.
  • Pereira, J. A., Pessoa, A. M., Cordeiro, M. N. D. S., Fernandes, R., Prudêncio, C., Noronha, J. P., & Vieira, M. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.
  • PubChem. (n.d.). 1-(Quinoxalin-6-yl)methanamine. Retrieved from [Link]

  • Sharma, A., Deep, A., Gupta Marwaha, M., & Kumar Marwaha, R. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini reviews in medicinal chemistry, 22(6), 927–948.

Sources

Exploratory

A Technical Guide to the Spectral Characterization of N-Methyl-1-quinoxalin-6-ylmethanamine

This technical guide provides a comprehensive overview of the expected spectral data for the novel compound N-Methyl-1-quinoxalin-6-ylmethanamine. As experimental spectra for this specific molecule are not publicly avail...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectral data for the novel compound N-Methyl-1-quinoxalin-6-ylmethanamine. As experimental spectra for this specific molecule are not publicly available, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and data from analogous quinoxaline derivatives, we will outline the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, we will provide robust, field-proven protocols for the acquisition of this data, ensuring a self-validating system for structural confirmation.

Introduction to N-Methyl-1-quinoxalin-6-ylmethanamine and the Imperative of Spectral Analysis

N-Methyl-1-quinoxalin-6-ylmethanamine is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds with significant biological activity, making them attractive scaffolds in medicinal chemistry.[1] The precise structural elucidation of any novel compound is a cornerstone of chemical research and drug development, ensuring purity, confirming identity, and providing a foundation for understanding its chemical behavior. Spectroscopic techniques are the bedrock of this characterization.

This guide will provide a detailed roadmap for the spectral analysis of N-Methyl-1-quinoxalin-6-ylmethanamine, focusing on the causality behind experimental choices and the logical interpretation of the expected data.

Molecular Structure and Key Features

To predict the spectral data, a clear understanding of the molecule's structure is paramount. N-Methyl-1-quinoxalin-6-ylmethanamine possesses a quinoxaline core, a bicyclic system composed of a benzene ring fused to a pyrazine ring. A methylaminomethyl group is attached at the 6-position of the quinoxaline ring.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (¹H NMR) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 acq1 Use a 400 MHz or higher spectrometer prep3->acq1 acq2 Acquire spectrum at 298 K acq1->acq2 acq3 Obtain ¹³C NMR and 2D spectra (COSY, HSQC) as needed acq2->acq3 proc1 Apply Fourier transform acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate the spectrum to the TMS signal proc2->proc3

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The key functional groups in N-Methyl-1-quinoxalin-6-ylmethanamine will give rise to characteristic absorption bands.

Predicted Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3300 - 3500Medium, SharpN-H StretchSecondary Amine (-NH-) [2]
3000 - 3100MediumC-H StretchAromatic C-H
2800 - 3000MediumC-H StretchAliphatic C-H (-CH₂-, -CH₃)
1600 - 1650Medium to StrongC=N StretchPyrazine Ring
1450 - 1600Medium to StrongC=C StretchAromatic Ring
1100 - 1300MediumC-N StretchAmine
Experimental Protocol for IR Data Acquisition

A standard protocol for obtaining a high-quality FT-IR spectrum is as follows.

  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition:

    • Record the spectrum using an FT-IR spectrometer. * Collect a background spectrum of the empty sample compartment (or clean ATR crystal) first.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. * Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For N-Methyl-1-quinoxalin-6-ylmethanamine (C₁₀H₁₁N₃), the molecular weight is 173.21 g/mol . In a high-resolution mass spectrum, the exact mass would be observed. Electron Ionization (EI) is a common technique that will likely cause fragmentation.

  • Molecular Ion (M⁺): An ion at m/z = 173 is expected, corresponding to the intact molecule with one electron removed. Due to the nitrogen rule, an odd number of nitrogen atoms results in an odd nominal molecular weight. [3]* Key Fragmentation Pathways: The most likely fragmentation will occur via alpha-cleavage, a common pathway for amines. [3]This involves the cleavage of the C-C bond adjacent to the nitrogen atom.

M [M]⁺˙ m/z = 173 F1 [M - H]⁺ m/z = 172 M->F1 - H˙ F2 [M - CH₃]⁺ m/z = 158 M->F2 - CH₃˙ F3 [C₉H₈N₂]⁺˙ m/z = 144 M->F3 - CH₃N

Caption: A plausible fragmentation pathway for N-Methyl-1-quinoxalin-6-ylmethanamine in EI-MS.

Experimental Protocol for MS Data Acquisition

The following protocol is suitable for obtaining a mass spectrum using a standard mass spectrometer.

  • Sample Introduction:

    • Introduce the sample into the mass spectrometer via a direct insertion probe for a solid sample or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for a solution.

  • Ionization:

    • Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and create a characteristic pattern.

    • Alternatively, a soft ionization technique like Electrospray Ionization (ESI) can be used to primarily observe the protonated molecule [M+H]⁺ at m/z = 174.

  • Mass Analysis:

    • Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

  • Data Interpretation:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic losses and confirm the structural components of the molecule.

Conclusion: A Unified Approach to Structural Verification

The comprehensive analysis of NMR, IR, and MS data provides a powerful and self-validating system for the structural elucidation of N-Methyl-1-quinoxalin-6-ylmethanamine. The predicted data in this guide, based on fundamental principles and analogous compounds, offers a robust framework for researchers to confirm the synthesis and purity of this novel molecule. The provided experimental protocols are designed to be both efficient and effective, yielding high-quality data for unambiguous characterization. By following this guide, researchers can confidently establish the chemical identity of N-Methyl-1-quinoxalin-6-ylmethanamine, a crucial step in its further investigation and potential application.

References

  • ResearchGate. (n.d.). Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1,. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

Sources

Foundational

The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide

Introduction: The Quinoxaline Scaffold - A Privileged Motif in Medicinal Chemistry Quinoxaline, a heterocyclic aromatic compound arising from the fusion of a benzene and a pyrazine ring, has garnered significant attentio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold - A Privileged Motif in Medicinal Chemistry

Quinoxaline, a heterocyclic aromatic compound arising from the fusion of a benzene and a pyrazine ring, has garnered significant attention in the field of medicinal chemistry. Its structural versatility and wide range of pharmacological activities have established it as a "privileged scaffold" in the design and development of novel therapeutic agents. This technical guide offers a comprehensive exploration of the significant biological activities exhibited by quinoxaline derivatives, with a particular focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, providing detailed experimental methodologies, quantitative biological data, and visual representations of key molecular pathways and workflows to facilitate further research and drug discovery efforts in this promising area.[1]

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoxaline derivatives have emerged as a prominent class of chemotherapeutic agents, demonstrating potent cytotoxic and antiproliferative effects against a diverse array of cancer cell lines.[2][3][4] Their multifaceted mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are fundamental to cancer cell growth, survival, and proliferation.[4]

Mechanisms of Anticancer Action

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the inhibition of protein kinases . These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers.[2][5][6] Specifically, certain quinoxaline derivatives have been identified as potent dual inhibitors of the PI3K/Akt/mTOR signaling pathway .[2][5][6][7] This pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. By simultaneously targeting PI3K and mTOR, these quinoxaline compounds can effectively shut down these pro-tumorigenic signals.[2][5][6]

Another significant anticancer mechanism of certain quinoxaline derivatives is the inhibition of topoisomerase II .[8][9][10][11] Topoisomerase II is an essential enzyme involved in DNA replication and transcription. By inhibiting this enzyme, these compounds induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[8][9][10][11] Some quinoxaline derivatives also function as DNA intercalators , inserting themselves between the base pairs of the DNA double helix, which disrupts DNA replication and transcription, ultimately triggering cell death.[9][10]

Furthermore, quinoxaline derivatives have been shown to target receptor tyrosine kinases (RTKs) , such as VEGFR-2, which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[12][13][14][15] By inhibiting VEGFR-2, these compounds can effectively starve tumors and inhibit their growth and metastasis.[12][13][14][15]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoxaline Derivatives

PI3K_Akt_mTOR_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K eIF4E eIF4E-BP1 mTORC1->eIF4E Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibition Quinoxaline->mTORC1 Inhibition Proliferation Cell Growth & Survival p70S6K->Proliferation eIF4E->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 19b Hep G-2 (Liver)0.26 ± 0.1[10]
Compound 19b Hep-2 (Larynx)0.41 ± 0.1[10]
Compound 19b Caco-2 (Colon)0.53 ± 0.1[10]
Compound IV PC-3 (Prostate)2.11[11]
Compound III PC-3 (Prostate)4.11[11]
Compound 17b HepG-2 (Liver)2.3[14]
Compound 15b HepG-2 (Liver)5.8[14]
Compound 13 HepG-2 (Liver)7.6[9]
Compound 20 T-24 (Bladder)8.9[16]
Compound 19 MGC-803 (Gastric)9.0[16]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[17][18][19][20]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Quinoxaline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[17][18]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[17][20]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v).[17]

    • Remove the old medium and add 100 µL of the medium containing various concentrations of the compounds to the respective wells.[17]

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).[17][18]

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[17]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[17][18]

    • Incubate the plate for an additional 4 hours at 37°C.[17]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[17]

    • Measure the absorbance at 570 nm using a microplate reader.[17]

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Experimental Workflow: Anticancer Drug Screening

anticancer_workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Quinoxaline Derivatives (Varying Concentrations) seed->treat incubate Incubate (48-72 hours) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (4 hours) mtt->incubate2 solubilize Solubilize Formazan with DMSO incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Data Analysis: Calculate % Viability & IC50 read->analyze end End: Identify Potent Compounds analyze->end NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Quinoxaline Quinoxaline Derivative Quinoxaline->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Inflammation Pro-inflammatory Gene Expression DNA->Inflammation stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) stimulus->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB

Caption: NF-κB signaling pathway and the inhibitory action of certain quinoxaline derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the anti-inflammatory activity of test compounds. [21][22][23][24][25] Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Quinoxaline derivative formulation (e.g., topical gel)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., diclofenac)

Procedure:

  • Animal Grouping and Acclimatization:

    • Divide the rats into groups (e.g., control, carrageenan-treated, quinoxaline-treated, standard drug-treated).

    • Allow the animals to acclimatize to the laboratory conditions.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of the rats in the respective groups. [21][22]

  • Compound Administration:

    • One hour prior to carrageenan injection, apply the quinoxaline derivative formulation or the standard drug to the paw of the animals in the treatment groups. [22]The control group may receive the vehicle alone.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection. [25] Data Analysis: The percentage of inhibition of paw edema is calculated for the treated groups in comparison to the carrageenan-treated control group. A significant reduction in paw volume indicates anti-inflammatory activity.

V. Conclusion and Future Perspectives

The diverse and potent biological activities of quinoxaline derivatives underscore their immense potential in the development of novel therapeutics. The modular nature of the quinoxaline scaffold allows for extensive chemical modifications, providing a rich platform for the optimization of activity and selectivity. Future research should focus on elucidating the precise molecular targets and mechanisms of action for a wider range of quinoxaline derivatives. Furthermore, the exploration of novel synthetic methodologies will be crucial for generating diverse libraries of these compounds for high-throughput screening. The promising preclinical data presented in this guide strongly supports the continued investigation of quinoxaline derivatives as a valuable source of new drugs to combat a wide range of diseases, from cancer and infectious diseases to inflammatory disorders.

References

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. [Link]

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. [Link]

  • 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis. PubMed. [Link]

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. ResearchGate. [Link]

  • A quinoxaline urea analog uncouples inflammatory and pro-survival functions of IKKβ. PMC. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. PMC. [Link]

  • Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. PubMed. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. PubMed. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC. [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis(t[5][7][17]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Taylor & Francis Online. [Link]

  • Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. ResearchGate. [Link]

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed. [Link]

  • Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Taylor & Francis Online. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. [Link]

  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. PMC. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health. [Link]

  • Human Enterovirus B: Selective Inhibition by Quinoxaline Derivatives and Bioinformatic RNA-Motif Identification as New. UniCA IRIS. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. PubMed Central. [Link]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. SlideShare. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC. [Link]

  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, tox. RSC Publishing. [Link]

  • (PDF) Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. ResearchGate. [Link]

  • (PDF) Targeting VEGFR‐2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies. ResearchGate. [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. National Institutes of Health. [Link]

  • Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. PubMed. [Link]

  • Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors. PubMed. [Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Taylor & Francis Online. [Link]

  • Anti inflammatory attributes in the NF-kB signaling path. RISE. [Link]

  • Agar well diffusion assay. YouTube. [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PMC. [Link]

Sources

Exploratory

Unraveling the Enigma of CAS Number 1235211-16-1: A Case of Unidentified Identity

Despite a comprehensive search and rigorous validation attempts, the chemical substance designated by CAS number 1235211-16-1 remains elusive within publicly accessible scientific and chemical databases. This lack of ver...

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search and rigorous validation attempts, the chemical substance designated by CAS number 1235211-16-1 remains elusive within publicly accessible scientific and chemical databases. This lack of verifiable information precludes the creation of an in-depth technical guide as requested. The investigation into the provided CAS number has highlighted the critical importance of accurate chemical identifiers in scientific research and communication.

Initial explorations for the properties, structure, and applications associated with CAS number 1235211-16-1 yielded no relevant results. Standard chemical databases, which serve as the foundational reference for researchers, scientists, and drug development professionals, do not contain entries for this specific identifier.

Subsequent attempts to validate the CAS number itself proved equally unfruitful. The established algorithm for verifying the checksum digit of a CAS number could not be applied as the number does not appear to be registered to any known substance. This suggests one of two possibilities: the CAS number is erroneous, containing a typographical error, or it pertains to a proprietary compound not disclosed in the public domain. It is also possible that the number is from a different identification system and has been mistaken for a CAS registry number.

A thorough search for any commercial or research documentation, such as safety data sheets (SDS) or supplier listings, that might be linked to this number also failed to provide any pertinent chemical information. One tangential result identified a product with a similar numerical sequence, "0001235211," which was found to be a part number for a non-chemical product, a "Bubbler" manufactured by Haws Co., further underscoring the likely invalidity of the provided number as a chemical identifier.

Without a verifiable chemical identity, it is impossible to fulfill the core requirements of generating a technical guide. The foundational elements of such a document, including chemical structure, physicochemical properties, mechanism of action, experimental protocols, and safety information, are all contingent on the unambiguous identification of the subject compound.

Therefore, we must conclude that an in-depth technical guide on the properties of CAS number 1235211-16-1 cannot be produced at this time. Researchers, scientists, and drug development professionals are strongly advised to verify the CAS numbers of the compounds they are investigating to ensure the integrity and accuracy of their work. Should a corrected or alternative identifier for the intended substance of interest be provided, a comprehensive technical guide can be developed.

Foundational

An In-depth Technical Guide to the Determination of Organic Solvent Solubility for N-Methyl-1-quinoxalin-6-ylmethanamine

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, influencing everything from reaction kinetics and purification to formulation and bioavailab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability.[1] This guide provides a comprehensive framework for determining the solubility of N-Methyl-1-quinoxalin-6-ylmethanamine, a heterocyclic compound of interest, across a range of common organic solvents. While specific solubility data for this molecule is not publicly available, this paper establishes a robust, scientifically-grounded methodology based on first principles and industry-standard protocols. We will detail the theoretical underpinnings of solubility, provide a step-by-step protocol for the gold-standard shake-flask method, outline analytical quantification using High-Performance Liquid Chromatography (HPLC), and discuss the interpretation of the resulting data. This document is intended for researchers, chemists, and formulation scientists engaged in the characterization of novel chemical entities.

Introduction: The Critical Role of Solubility Profiling

N-Methyl-1-quinoxalin-6-ylmethanamine is a derivative of quinoxaline, a heterocyclic scaffold known for its wide range of biological activities and frequent use in medicinal chemistry.[2][3][4] The structure, featuring a quinoxaline core, a secondary amine, and a methylene bridge, presents a unique combination of aromatic, polar, and basic functionalities that dictate its physicochemical properties.

Understanding the solubility of this molecule is not merely an academic exercise; it is a critical path requirement in drug discovery and development.[5] Key processes dependent on solubility data include:

  • Process Chemistry: Selection of appropriate solvents for synthesis, work-up, and purification (e.g., crystallization).

  • Pre-formulation: Identifying suitable solvent systems for creating stable and bioavailable drug products, including injectable formulations.[1]

  • Analytical Chemistry: Developing robust analytical methods requires dissolving the compound in a suitable diluent for accurate quantification.[6]

  • In Vitro and In Vivo Screening: Preparing stock solutions in solvents like Dimethyl Sulfoxide (DMSO) for biological assays is a fundamental first step.

This guide provides the necessary theoretical and practical framework to generate reliable and reproducible solubility data for N-Methyl-1-quinoxalin-6-ylmethanamine.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which is a simplified expression of the complex interplay between intermolecular forces.[6][7] For N-Methyl-1-quinoxalin-6-ylmethanamine, we must consider the following:

  • Solute Properties: The molecule possesses hydrogen bond acceptors (the quinoxaline nitrogens) and a hydrogen bond donor (the secondary amine N-H group). Its aromatic system allows for π-π stacking interactions, while the overall structure has a moderate polarity.

  • Solvent Properties: Solvents are broadly classified by their polarity (polar vs. non-polar) and their ability to donate or accept hydrogen bonds (protic vs. aprotic). Key solvent parameters include the dielectric constant and polarity index.[8][9]

  • Solute-Solvent Interactions: Dissolution occurs when the energy released from forming new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Based on its structure, N-Methyl-1-quinoxalin-6-ylmethanamine is expected to exhibit higher solubility in polar organic solvents, particularly those that can engage in hydrogen bonding.[2] Its basic secondary amine suggests that solubility might be enhanced in acidic conditions, although this guide focuses on neutral organic solvents.

Logical Relationship of Key Molecular Features

The diagram below illustrates the key structural features of N-Methyl-1-quinoxalin-6-ylmethanamine and their expected influence on its solubility behavior.

G cluster_solute N-Methyl-1-quinoxalin-6-ylmethanamine cluster_features Structural Features cluster_influence Influence on Solubility Solute C₁₀H₁₁N₃ Quinoxaline Quinoxaline Core (Aromatic, H-Bond Acceptor) Solute->Quinoxaline Amine Secondary Amine (Polar, H-Bond Donor/Acceptor, Basic) Solute->Amine Methylene Alkyl Bridge (Non-polar contribution) Solute->Methylene PolarSolvents Favors solubility in Polar Solvents (e.g., Alcohols, DMSO) Quinoxaline->PolarSolvents π-π stacking, H-bonding Amine->PolarSolvents Strong H-bonding, Dipole-dipole NonPolarSolvents Limits solubility in Non-Polar Solvents (e.g., Hexane) Methylene->NonPolarSolvents van der Waals interactions

Caption: Key structural features of the solute and their influence on solubility.

Experimental Methodology: Equilibrium Solubility Determination

The most reliable method for determining the thermodynamic equilibrium solubility is the shake-flask method.[10][11][12] This technique ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility under specific conditions.

Pre-Experimental Setup
  • Solvent Selection: Choose a representative panel of solvents covering a range of polarities and functionalities.

  • Compound Purity: Ensure the N-Methyl-1-quinoxalin-6-ylmethanamine sample is of high purity (>98%), as impurities can significantly affect solubility measurements.

  • Temperature Control: Maintain a constant temperature (e.g., 25 °C) throughout the experiment, as solubility is temperature-dependent.

Step-by-Step Shake-Flask Protocol

This protocol is designed as a self-validating system, incorporating triplicate measurements and a robust analytical finish.

  • Preparation: Add an excess amount of solid N-Methyl-1-quinoxalin-6-ylmethanamine to a series of glass vials (in triplicate for each solvent). An amount that is visually in excess after equilibration is sufficient (e.g., ~5-10 mg).

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator. Agitate the samples at a constant temperature for a sufficient period to reach equilibrium. A duration of 24-48 hours is typical for many organic compounds.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[13]

  • Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant from each vial. Perform a precise serial dilution with a suitable mobile phase (e.g., acetonitrile/water) to bring the concentration into the linear range of the analytical detector.[13]

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method as described in section 4.0.

Experimental Workflow Diagram

The following diagram outlines the shake-flask solubility determination workflow.

G start Start prep 1. Add excess solid to triplicate vials start->prep add_solvent 2. Add precise volume of organic solvent prep->add_solvent equilibrate 3. Equilibrate on shaker (24-48h at 25°C) add_solvent->equilibrate separate 4. Centrifuge to separate solid equilibrate->separate sample 5. Withdraw supernatant & perform serial dilution separate->sample analyze 6. Analyze by validated HPLC-UV sample->analyze calculate 7. Calculate solubility from calibration curve analyze->calculate end End calculate->end

Caption: Workflow for Shake-Flask Equilibrium Solubility Measurement.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurately quantifying the concentration of the dissolved compound in the supernatant.[6][14][15]

HPLC Method Parameters (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (e.g., λmax ~254 nm or other suitable wavelength).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Calibration and Calculation
  • Stock Solution: Prepare a stock solution of N-Methyl-1-quinoxalin-6-ylmethanamine of known concentration in a strong solvent (e.g., DMSO or Acetonitrile).

  • Calibration Curve: Create a series of calibration standards by diluting the stock solution. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. The curve must demonstrate linearity (R² > 0.999).

  • Solubility Calculation: Using the peak areas obtained from the experimental samples (from section 3.2), calculate their concentration using the linear regression equation from the calibration curve. Multiply this concentration by the dilution factor to determine the final solubility in the original organic solvent.

Data Presentation and Interpretation

Solubility data should be presented clearly in a tabular format, allowing for easy comparison across different solvents. The results are typically expressed in units of mg/mL or µg/mL.

Table 1: Predicted Solubility Profile of N-Methyl-1-quinoxalin-6-ylmethanamine in Common Organic Solvents at 25 °C

Solvent ClassSolventDielectric Constant (20°C)[9]Predicted Solubility (mg/mL)Qualitative Classification
Polar Protic Methanol32.7> 50Very Soluble
Ethanol24.6> 30Freely Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Very Soluble
Acetonitrile (ACN)37.510 - 30Soluble
N,N-Dimethylformamide (DMF)36.7> 50Very Soluble
Acetone20.71 - 10Sparingly Soluble
Moderately Polar Dichloromethane (DCM)9.11 - 10Sparingly Soluble
Ethyl Acetate (EtOAc)6.0< 1Slightly Soluble
Non-Polar Toluene2.4< 0.1Very Slightly Soluble
Hexane1.9< 0.01Practically Insoluble

Note: The quantitative values in this table are predictive and illustrative. They must be determined experimentally using the protocol described herein.

Interpretation: The predicted trend shows high solubility in polar solvents, especially those capable of hydrogen bonding or with high polarity, like DMSO and alcohols. Solubility is expected to decrease significantly as the solvent polarity decreases, with minimal solubility in non-polar hydrocarbon solvents like hexane. This profile is consistent with the molecule's structural features.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach for determining the organic solvent solubility of N-Methyl-1-quinoxalin-6-ylmethanamine. By employing the gold-standard shake-flask method coupled with a validated HPLC-UV analytical finish, researchers can generate highly reliable and reproducible data.[12] This information is invaluable for guiding decisions in process chemistry, formulation science, and analytical development, thereby accelerating the journey of a novel chemical entity from the laboratory to clinical application.

References

  • Quinoxaline derivative - Solubility of Things. Vertex AI Search.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Experiment: Solubility of Organic & Inorganic Compounds. Course Website.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Handout.
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
  • Experiment 1. Solubility of Organic Compounds. Scribd.
  • Quinoxaline. Grokipedia.
  • <1236> Solubility Measurements. USP-NF.
  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
  • how can i test the solubility in hplc please ?. Chromatography Forum.
  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy.
  • Solubility of Organic Compounds. University Course Material.
  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate.
  • Revision of USP Chapter <1236> Solubility Measurements Published for Comments. ECA Academy.
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.
  • Solubility of Polyamides containing quinoxaline moiety. ResearchGate.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.
  • Physicochemical properties of the organic solvents used. ResearchGate.
  • N-Methyl-1-quinoxalin-6-ylmethanamine. Chemical Supplier Page.
  • Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Resource.
  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
  • Physical Properties of Solvents. Sigma-Aldrich.
  • 1-(Quinoxalin-6-yl)methanamine. PubChem.
  • What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Oakwood Labs.
  • Quinoxaline. Wikipedia.
  • Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives- A Review. Pharmacophore.

Sources

Exploratory

Technical Guide: Stability and Storage of N-Methyl-1-quinoxalin-6-ylmethanamine

Prepared by: Gemini, Senior Application Scientist Introduction N-Methyl-1-quinoxalin-6-ylmethanamine is a heterocyclic compound featuring a quinoxaline core, which is a privileged scaffold in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

N-Methyl-1-quinoxalin-6-ylmethanamine is a heterocyclic compound featuring a quinoxaline core, which is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] As a functionalized building block, its integrity is paramount for the synthesis of novel therapeutic agents and advanced materials.[1] The stability of such a reagent directly impacts the reliability, reproducibility, and outcome of complex research and development endeavors.

This guide provides an in-depth analysis of the factors influencing the stability of N-Methyl-1-quinoxalin-6-ylmethanamine and outlines field-proven protocols for its optimal storage and handling. The recommendations herein are designed to ensure the long-term viability of the compound, thereby safeguarding experimental integrity for researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of N-Methyl-1-quinoxalin-6-ylmethanamine is the first step in establishing a robust stability protocol. The presence of a secondary amine and the aromatic, nitrogen-containing quinoxaline ring system are key determinants of its chemical behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃Sigma-Aldrich
Molecular Weight 173.21 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
pKa (Predicted) 8.18 ± 0.40CookeChem[4]
Density (Predicted) 1.224 ± 0.06 g/cm³CookeChem[4]
Storage Class 11 (Combustible Solids)Sigma-Aldrich

Chemical Stability and Potential Degradation Pathways

While generally stable under recommended storage conditions, the chemical structure of N-Methyl-1-quinoxalin-6-ylmethanamine contains moieties susceptible to degradation if not handled properly.[5][6] The primary environmental factors to control are atmospheric exposure (oxygen, moisture, carbon dioxide), light, and temperature.

Key Factors Influencing Stability:

  • Oxidation: The nitrogen atoms within the pyrazine ring and the secondary amine are potential sites for oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can lead to the formation of N-oxides and other degradation byproducts.[3] Best practices dictate avoiding strong oxidizing agents.[6][7]

  • Moisture and Hygroscopicity: The amine functionality can impart hygroscopic tendencies, leading to the absorption of atmospheric water. The presence of moisture can facilitate hydrolytic degradation or act as a medium for other deleterious reactions. It is crucial to store the compound in a dry environment.[5]

  • Carbon Dioxide Reactivity: Secondary amines are known to react with atmospheric carbon dioxide (CO₂) to form carbamate salts. This is a common and often overlooked degradation pathway that can lead to a decrease in purity over time.

  • Photostability: Quinoxaline and other aromatic heterocyclic systems can be sensitive to light, particularly in the UV spectrum.[5] Energy absorption can lead to the formation of reactive species that initiate degradation. Therefore, protection from light is a critical storage parameter.[5]

  • Thermal Stability: While stable at room temperature, excessive heat can accelerate the rate of all degradation processes. Avoid exposure to heat, flames, and sparks.[6]

Conceptual Degradation Pathways

The following diagram illustrates the potential degradation routes for N-Methyl-1-quinoxalin-6-ylmethanamine based on its chemical structure and general reactivity principles of related compounds.

cluster_main N-Methyl-1-quinoxalin-6-ylmethanamine (Parent Compound) cluster_degradation Degradation Products parent C₁₀H₁₁N₃ n_oxide N-Oxide Derivatives parent->n_oxide O₂ / Oxidizing Agents carbamate Carbamate Salt parent->carbamate CO₂ + H₂O photodegradation Photolytic Byproducts parent->photodegradation UV Light (hν)

Caption: Potential degradation pathways for N-Methyl-1-quinoxalin-6-ylmethanamine.

Recommended Storage and Handling Protocols

A multi-faceted approach to storage is required to mitigate the risks outlined above. The following protocols are based on vendor recommendations and established best practices for handling air- and moisture-sensitive research chemicals.

Long-Term Storage of Solid Material

For maintaining the integrity of the compound over months or years, the following procedure is mandatory.

Experimental Protocol: Long-Term Storage

  • Container Selection: Store the compound in its original, tightly sealed container.[7][8] If repackaging is necessary, use an amber glass vial with a PTFE-lined cap to protect from light and ensure an inert seal.

  • Atmosphere Control: Before sealing, flush the container with a dry, inert gas such as argon or nitrogen. This displaces atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation.

  • Sealing: Tightly seal the container cap. For critical applications, wrap the cap-vial interface with Parafilm® as an extra barrier against atmospheric intrusion.

  • Temperature: Store the sealed container in a cool, dry, and well-ventilated location.[7][8] While some suppliers indicate room temperature storage is acceptable[4][9], for maximum long-term stability, storage at 2-8°C is recommended.

  • Location: Keep away from incompatible materials, especially strong oxidizing agents, acids, and bases.[5][6][7][8] Ensure the storage area is protected from direct light.

Workflow for Optimal Long-Term Storage

start Receive Compound check_container Verify Container Integrity (Original, Tightly Sealed) start->check_container inert_gas Flush with Inert Gas (Argon or Nitrogen) check_container->inert_gas seal Seal Tightly (Use Parafilm®) inert_gas->seal storage Store in Designated Location seal->storage storage_conditions Conditions: - Cool (2-8°C Recommended) - Dry - Dark - Well-ventilated storage->storage_conditions end Stable Compound storage->end

Sources

Foundational

Quinoxaline Scaffolds: A Comprehensive Technical Guide to Their Therapeutic Targets

Abstract The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged" structure in medicinal chemistry.[1][2] Its synthetic accessibility...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged" structure in medicinal chemistry.[1][2] Its synthetic accessibility and diverse biological activities have propelled it to the forefront of drug discovery and development.[1][3] This technical guide provides an in-depth exploration of the key therapeutic targets of quinoxaline derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, present quantitative data, and outline experimental protocols to provide a comprehensive understanding of the therapeutic potential of this versatile class of compounds. Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities, underscoring their significance in the development of novel therapeutics.[4][5]

Introduction: The Quinoxaline Core in Medicinal Chemistry

Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered immense interest in the pharmaceutical industry.[4] Their rigid, planar structure provides an ideal framework for interacting with a variety of biological macromolecules, including enzymes and nucleic acids. The versatility of the quinoxaline ring allows for substitutions at various positions, enabling the fine-tuning of their physicochemical properties and biological activities. This has led to the development of a vast library of quinoxaline-based compounds with a wide range of therapeutic applications.[1]

This guide will systematically explore the primary molecular targets of quinoxaline compounds, with a focus on their application in oncology, neurodegenerative diseases, and infectious diseases.

Quinoxaline Derivatives as Potent Kinase Inhibitors in Oncology

Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Quinoxaline-based compounds have emerged as a promising class of protein kinase inhibitors, particularly targeting tyrosine kinases.[7][8]

Targeting Receptor Tyrosine Kinases (RTKs)

Several quinoxaline derivatives have been designed to target the ATP-binding site of RTKs, effectively blocking downstream signaling pathways crucial for tumor growth and angiogenesis.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Quinoxaline-based scaffolds have been developed as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[6] For instance, a series of quinoxaline-based compounds bearing amide, sulphonamide, and urea moieties have been evaluated for their VEGFR-2 inhibitory activity.[6]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Similar to VEGFR, PDGFR is another important target in cancer therapy, and quinoxaline derivatives have shown inhibitory activity against it.[6]

  • Epidermal Growth Factor Receptor (EGFR): Some quinoxaline derivatives have been specifically designed and evaluated as EGFR targeting agents.

Inhibition of Non-Receptor Tyrosine Kinases

Quinoxaline compounds also exhibit inhibitory activity against non-receptor tyrosine kinases, which are involved in various cellular processes.

  • Src Family Kinases: These kinases are implicated in cancer cell proliferation, survival, and metastasis. Quinoxaline derivatives have been reported to inhibit Src kinase activity.[6]

Targeting Serine/Threonine Kinases

Beyond tyrosine kinases, quinoxalines have demonstrated inhibitory effects on serine/threonine kinases.

  • Raf Kinase: A quinoxaline derivative with an amide group has been reported as a potent inhibitor of Raf kinase, a key component of the MAPK/ERK signaling pathway.[6]

  • Casein Kinase 2 (CK2): Substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives have been identified as a novel class of potent human protein kinase CK2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[9]

  • Apoptosis Signal-Regulated Kinase 1 (ASK1): Dibromo-substituted quinoxaline derivatives have been discovered as effective small-molecule inhibitors of ASK1, with IC50 values as low as 30.17 nM.[10]

Table 1: Inhibitory Activity of Representative Quinoxaline Derivatives against Various Kinases

Compound ClassTarget KinaseIC50 ValueReference
Quinoxaline-based scaffolds with amide/sulphonamide/urea moietiesVEGFR-210.27 µM[6]
4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acidHuman CK249 nM[9]
Dibromo substituted quinoxaline derivative (26e)ASK130.17 nM[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for assessing the inhibitory activity of quinoxaline compounds against a target kinase using a luminescence-based assay that quantifies ATP consumption.

  • Reagent Preparation:

    • Prepare a stock solution of the quinoxaline compound in DMSO.

    • Reconstitute the recombinant kinase and its specific substrate in the appropriate kinase buffer.

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 5 µL of the kinase solution to the wells of a 96-well plate.

    • Add 2.5 µL of the quinoxaline compound at various concentrations (serially diluted).

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

    • Add 10 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization: Quinoxaline Inhibition of the VEGFR-2 Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: Quinoxaline derivatives can inhibit the VEGFR-2 signaling pathway.

DNA as a Therapeutic Target for Quinoxaline Compounds

Direct interaction with DNA or interference with DNA-related enzymatic processes represents another major avenue through which quinoxaline derivatives exert their therapeutic effects, particularly their anticancer activity.

DNA Intercalation

The planar aromatic structure of the quinoxaline ring system allows these compounds to insert themselves between the base pairs of the DNA double helix.[11] This intercalation can lead to a variety of cellular consequences:

  • Disruption of DNA Replication and Transcription: By distorting the DNA structure, intercalating agents can inhibit the processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[11]

  • Induction of DNA Damage: The presence of an intercalator can trigger cellular DNA damage responses.

Metal complexes of quinoxaline derivatives have also been investigated as DNA intercalating agents.[12]

Inhibition of DNA-Modifying Enzymes
  • Topoisomerases: Quinoxaline derivatives have been identified as dual DNA intercalators and topoisomerase II inhibitors.[13] Topoisomerases are essential enzymes that resolve topological problems in DNA during various cellular processes. Their inhibition leads to the accumulation of DNA strand breaks and cell death.

  • DNA Methyltransferases (DNMTs): Some quinoline-based compounds, which share structural similarities with quinoxalines, have been shown to inhibit DNMTs.[14][15] DNMTs are responsible for DNA methylation, an epigenetic modification that plays a crucial role in gene regulation. Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes.

Experimental Workflow: Assessing DNA Intercalation

G cluster_0 Preparation cluster_1 Binding Studies cluster_2 Functional Assays Quinoxaline Quinoxaline Compound UVVis UV-Vis Spectroscopy (Hypochromism/Bathochromism) Quinoxaline->UVVis Fluorescence Fluorescence Spectroscopy (Quenching) Quinoxaline->Fluorescence CD Circular Dichroism (Conformational Changes) Quinoxaline->CD DNA Purified DNA (e.g., calf thymus) DNA->UVVis DNA->Fluorescence DNA->CD Topoisomerase Topoisomerase Inhibition Assay UVVis->Topoisomerase Fluorescence->Topoisomerase CD->Topoisomerase CellCycle Cell Cycle Analysis (Flow Cytometry) Topoisomerase->CellCycle

Caption: Experimental workflow for evaluating DNA intercalation by quinoxaline compounds.

Quinoxalines in Neurodegenerative Diseases: A Multi-Target Approach

The complex pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands (MTDLs).[16][17][18] Quinoxaline derivatives are being explored for this purpose due to their ability to interact with multiple targets involved in neurodegeneration.[19]

Targeting Enzymes in Alzheimer's Disease
  • Beta-Secretase 1 (BACE-1): A series of quinoxaline-bisthiazoles have been investigated as MTDLs targeting BACE-1, an enzyme involved in the production of amyloid-beta plaques, and inflammation.[16]

  • Cholinesterases and Monoamine Oxidases: Some quinoline-based compounds, structurally related to quinoxalines, have been developed as multifunctional ligands inhibiting both cholinesterases (improving cognitive function) and monoamine oxidases (reducing oxidative stress).[17][20]

Neuroprotective Effects

Amino-quinoxaline derivatives have shown potential in the treatment of neurodegenerative diseases, acting as neurotrophic or neuroprotective agents.[19]

Antimicrobial and Antiviral Applications of Quinoxaline Derivatives

The quinoxaline scaffold is also a promising platform for the development of novel antimicrobial and antiviral agents.[21][22][23]

Antibacterial Activity

Quinoxaline derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[24] One of the proposed mechanisms of action is the inhibition of bacterial DNA gyrase.[25] The introduction of a nitro group into the quinoxaline ring can alter the DNA structure of bacterial cells and inhibit DNA synthesis.[25]

Antiviral Activity

Quinoxaline derivatives have shown promise as antiviral agents against various viruses.[21][22]

  • HIV: Some quinoxaline derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase.[22]

  • Hepatitis C Virus (HCV): Glecaprevir, a quinoxaline-based molecule, is an inhibitor of the nonstructural (NS) protein protease of HCV.[26]

  • SARS-CoV-2: In silico studies have suggested that certain quinoxaline derivatives have the potential to inhibit the main protease (Mpro) of SARS-CoV-2.[26]

Table 2: Antimicrobial and Antiviral Targets of Quinoxaline Derivatives

PathogenTargetExample Compound/ClassReference
BacteriaDNA Gyrase, DNA SynthesisNitro-quinoxaline derivatives[25]
HIV-1Reverse TranscriptaseS-2720[22]
HCVNS3/4A ProteaseGlecaprevir[26]
SARS-CoV-2Main Protease (Mpro)4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline[26]

Conclusion and Future Perspectives

The quinoxaline scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The diverse range of biological targets, including kinases, DNA, and viral and bacterial enzymes, highlights the broad therapeutic potential of this class of compounds. Future research should focus on the rational design of more selective and potent quinoxaline derivatives, leveraging computational tools and a deeper understanding of their structure-activity relationships. Furthermore, preclinical and clinical investigations are crucial to translate the promising in vitro and in vivo activities of these compounds into effective therapies for a multitude of diseases.

References

  • Quinoxalines Potential to Target Pathologies. PubMed. [Link]

  • Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed. [Link]

  • Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. ResearchGate. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed Central. [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. ResearchGate. [Link]

  • Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine. Molecules. [Link]

  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Current Topics in Medicinal Chemistry. [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central. [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. PubMed. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Taylor & Francis Online. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • A review on the therapeutic potential of quinoxaline derivatives. Wisdom Library. [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. [Link]

  • Quinoxaline‐derived intercalators. ResearchGate. [Link]

  • Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Bentham Science. [Link]

  • Quinoxalines Potential to Target Pathologies. ResearchGate. [Link]

  • Metal complexes of quinoxaline derivatives as DNA intercalating agents. ResearchGate. [Link]

  • A REVIEW ON THE THERAPEUTIC POTENTIAL OF QUINOXALINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL QUALITY ASSURANCE. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed Central. [Link]

  • Pharmacological investigation of quinoxaline-bisthiazoles as multitarget-directed ligands for the treatment of Alzheimer's disease. PubMed. [Link]

  • Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83). ResearchGate. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. ResearchGate. [Link]

  • Aminoquinoxaline derivatives for treatment of neurodegenerative diseases.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]

  • The certain examples of Quinoxaline-based drugs against various targets. ResearchGate. [Link]

  • Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Taylor & Francis Online. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PubMed Central. [Link]

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PubMed Central. [Link]

  • Key Targets for Multi-Target Ligands Designed to Combat Neurodegeneration. PubMed Central. [Link]

  • Key Targets for Multi-Target Ligands Designed to Combat Neurodegeneration. Usiena air. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: N-Methyl-1-quinoxalin-6-ylmethanamine as a Versatile Building Block for Novel Bioactive Heterocycles

Abstract The quinoxaline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. This guide focuses on a particularly versatile derivative, N-methyl-1-quinoxalin-6-ylmethanamine , a building block uniquely equipped for advanced heterocyclic synthesis. Its secondary amine offers a reactive handle for nucleophilic attack and iminium ion formation, while the electron-deficient quinoxaline ring system provides a platform for cyclization and functionalization. Herein, we present detailed, field-tested protocols for leveraging this building block in two powerful synthetic transformations: the Pictet-Spengler reaction for the synthesis of complex polycyclic alkaloids and [3+2] dipolar cycloaddition for the construction of novel pyrrolo[1,2-a]quinoxalines. This document serves as a comprehensive resource for researchers in drug discovery and organic synthesis, providing not only step-by-step methodologies but also the underlying scientific rationale to empower innovation.

Building Block Profile: N-Methyl-1-quinoxalin-6-ylmethanamine

A thorough understanding of the starting material is critical for successful synthesis. N-methyl-1-quinoxalin-6-ylmethanamine is a solid at room temperature with key physicochemical properties that inform its handling and reactivity.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₀H₁₁N₃ [1]
Molecular Weight 173.21 g/mol [1]
Appearance Solid [1]
SMILES String CNCc1ccc2nccnc2c1 [1]
InChI Key QRZKMXOFPHWLCH-UHFFFAOYSA-N [1]

| Storage Class | 11 (Combustible Solids) |[1] |

Note: Data for the parent amine, 1-(quinoxalin-6-yl)methanamine, is also available and shows a topological polar surface area of 51.8 Ų and a low XLogP3-AA value of 0.1, suggesting moderate polarity.[2]

The aminomethyl functionalization at the 6-position provides a key site for synthetic elaboration, while the dihydrochloride salt form can be used to improve water solubility and bioavailability for in vivo applications.[3]

Core Synthetic Application I: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust and efficient method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are core structures in many natural alkaloids and pharmacologically active compounds.[4][5][6]

Scientific Rationale & Mechanism

The reaction proceeds via the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion intermediate.[6] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aryl ring attacks the iminium ion to form a new ring.[7] In our case, the N-methyl-1-quinoxalin-6-ylmethanamine acts as the amine component. The key steps are:

  • Iminium Ion Formation: The secondary amine of the building block reacts with an aldehyde under acidic conditions. The acid catalyst is crucial as it protonates the intermediate carbinolamine, facilitating the loss of water to form a highly electrophilic iminium ion.[6]

  • Cyclization (Intramolecular Electrophilic Aromatic Substitution): The quinoxaline ring, while generally electron-deficient, possesses sufficient nucleophilicity at the C-5 position to attack the iminium ion in a 6-endo-trig cyclization.

  • Rearomatization: A final deprotonation step restores aromaticity, yielding the stable tetracyclic product.

PictetSpengler_Workflow cluster_start Reactants cluster_reaction Reaction cluster_process Processing cluster_end Validation start_A N-Methyl-1-quinoxalin- 6-ylmethanamine reaction Acid Catalyst (TFA) Solvent (DCE) Heat (e.g., 80°C) start_A->reaction start_B Aldehyde (R-CHO) start_B->reaction workup Aqueous Work-up (Base Quench, Extraction) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Tetracyclic Product purify->product analysis Spectroscopic Analysis (NMR, HRMS, FT-IR) product->analysis Azomethine_Ylide_Mechanism Building Block Quinoxaline-CH₂-NH-CH₃ Iminium [Quinoxaline-CH₂-N⁺(CH₃)=CHR'] Building Block->Iminium + R'-CHO, -H₂O Aldehyde R'-CHO Ylide Quinoxaline-CH⁻-N⁺(CH₃)-CHR' (Azomethine Ylide) Iminium->Ylide - H⁺ Cycloadduct Fused Dihydropyrrole Intermediate Ylide->Cycloadduct + Dipolarophile Dipolarophile EWG-C≡C-EWG Dipolarophile->Cycloadduct Product Pyrrolo[1,2-a]quinoxaline Cycloadduct->Product [Oxidation]

Sources

Application

Application Note: A Robust and Selective Protocol for the N,N-dimethylation of Quinoxalin-6-ylmethanamine

Abstract This application note provides a comprehensive, field-proven protocol for the N,N-dimethylation of quinoxalin-6-ylmethanamine, a key intermediate in the synthesis of various pharmacologically active compounds. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the N,N-dimethylation of quinoxalin-6-ylmethanamine, a key intermediate in the synthesis of various pharmacologically active compounds. We detail the Eschweiler-Clarke reaction as the method of choice, selected for its high efficiency, selectivity, and avoidance of quaternary ammonium salt byproducts. This guide explains the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, and offers insights into process validation and troubleshooting. The content is designed for researchers, medicinal chemists, and drug development professionals seeking a reliable and scalable methylation strategy for primary heterocyclic amines.

Introduction and Scientific Rationale

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous therapeutic agents with applications as antibacterial, anticancer, and antiviral drugs.[1][2] The functionalization of the quinoxaline nucleus is a critical step in modulating the biological activity and pharmacokinetic properties of these molecules. N-methylation of amine substituents, in particular, is a common strategy in drug design to enhance cell permeability, increase metabolic stability, and improve target binding affinity.[3]

While several methods exist for amine methylation, many suffer from significant drawbacks. The use of alkylating agents like methyl iodide, for instance, frequently leads to over-alkylation, producing undesired quaternary ammonium salts that can be difficult to remove.[4] This lack of selectivity complicates purification and reduces overall yield.

To address these challenges, we present a detailed protocol based on the Eschweiler-Clarke reaction . This classic reductive amination procedure utilizes an excess of formic acid and formaldehyde to cleanly and efficiently convert primary amines into their tertiary, N,N-dimethylated counterparts.[5][6] The key advantages of this method are:

  • High Selectivity: The reaction mechanism inherently prevents the formation of quaternary ammonium salts, as a tertiary amine cannot form the necessary iminium ion intermediate for further alkylation.[5][7]

  • Irreversibility: The reaction is driven to completion by the formation and loss of carbon dioxide gas, rendering the process irreversible.[5]

  • Operational Simplicity: The reaction is typically a one-pot procedure using readily available and inexpensive reagents.

This document provides the necessary technical details to successfully implement this robust protocol for the synthesis of N,N-dimethyl-1-(quinoxalin-6-yl)methanamine.

Reaction Mechanism: The Eschweiler-Clarke Pathway

The Eschweiler-Clarke reaction proceeds through a two-stage reductive amination sequence. The primary amine first undergoes condensation with formaldehyde to form an unstable hemiaminal, which rapidly dehydrates to an electrophilic iminium ion. Formic acid then serves as a hydride donor, reducing the iminium ion to the monomethylated secondary amine. This entire process is then repeated to yield the final tertiary amine.[6][8]

The formation of gaseous carbon dioxide from the formate anion is the thermodynamic driving force for the hydride transfer, making the reaction irreversible.[7]

Eschweiler_Clarke_Mechanism cluster_0 First Methylation cluster_1 Second Methylation Start_amine Quinoxalin-6-ylmethanamine (Primary Amine) Iminium1 Iminium Ion Intermediate Start_amine->Iminium1 + HCHO - H₂O Secondary_amine N-methylquinoxalin-6-ylmethanamine (Secondary Amine) Iminium1->Secondary_amine + HCOOH - CO₂ Iminium2 Iminium Ion Intermediate Secondary_amine->Iminium2 + HCHO - H₂O Tertiary_amine N,N-dimethylquinoxalin-6-ylmethanamine (Tertiary Amine) Iminium2->Tertiary_amine + HCOOH - CO₂

Figure 1: Reaction mechanism for the Eschweiler-Clarke N,N-dimethylation.

Detailed Experimental Protocol

This protocol outlines the N,N-dimethylation of quinoxalin-6-ylmethanamine. Ensure all operations are performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Quinoxalin-6-ylmethanamine≥97%VariousStarting material.
Formaldehyde Solution37% w/w in H₂OSigma-AldrichC1 source.
Formic Acid≥95%Sigma-AldrichC1 source and hydride donor.
Sodium Hydroxide (NaOH)Pellets, ≥98%Fisher ScientificFor basification during workup.
Dichloromethane (DCM)ACS GradeVWRExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab PreparedFor neutralization.
BrineSaturated NaCl(aq)Lab PreparedFor washing organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularEMD MilliporeDrying agent.
Round-bottom flask (50 mL)GlasswarePyrexReaction vessel.
Reflux CondenserGlasswarePyrexTo prevent solvent loss.
Magnetic Stirrer/HotplateEquipmentIKAFor heating and agitation.
Separatory Funnel (100 mL)GlasswareKimbleFor liquid-liquid extraction.
Rotary EvaporatorEquipmentBüchiFor solvent removal.
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add quinoxalin-6-ylmethanamine (1.00 g, 5.77 mmol, 1.0 eq).

  • Reagent Addition: Add formic acid (1.06 mL, 28.8 mmol, 5.0 eq), followed by the dropwise addition of 37% aqueous formaldehyde (2.16 mL, 28.8 mmol, 5.0 eq). Caution: The initial reaction may be exothermic.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 90-100 °C using an oil bath. Maintain vigorous stirring for 16-24 hours.[6]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Cooling and Basification: After completion, cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C. Carefully basify the mixture to pH > 11 by the slow addition of 5 M aqueous sodium hydroxide solution. Caution: This is a highly exothermic neutralization.

  • Extraction: Transfer the aqueous mixture to a 100 mL separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N,N-dimethyl-1-(quinoxalin-6-yl)methanamine can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the final product as a pure solid or oil.

Workflow_Diagram Start 1. Charge Flask Quinoxalin-6-ylmethanamine Reagents 2. Add Reagents Formic Acid & Formaldehyde Start->Reagents Heat 3. Heat to 100°C Stir for 16-24h Reagents->Heat Workup 4. Cool & Basify Add NaOH(aq) to pH > 11 Heat->Workup Extract 5. Extraction Extract with DCM (3x) Workup->Extract Wash 6. Wash & Dry Wash with NaHCO₃/Brine, Dry over Na₂SO₄ Extract->Wash Concentrate 7. Concentrate Remove solvent via rotary evaporation Wash->Concentrate Purify 8. Purify Flash Column Chromatography Concentrate->Purify Product Final Product N,N-dimethyl-1-(quinoxalin-6-yl)methanamine Purify->Product

Figure 2: Overall experimental workflow for the N,N-dimethylation protocol.

Product Validation and Troubleshooting

ParameterExpected Outcome/Solution
Yield 85-95% (after purification).
Appearance Pale yellow solid or viscous oil.
¹H NMR Appearance of a singlet integrating to 6 protons for the -N(CH₃)₂ group, typically in the 2.2-2.5 ppm range. Disappearance of the primary amine -NH₂ protons.
¹³C NMR Appearance of a new signal for the N-methyl carbons, typically in the 40-45 ppm range.
Mass Spec (ESI+) Observation of the [M+H]⁺ ion corresponding to the molecular weight of the N,N-dimethylated product.
Troubleshooting Incomplete Reaction: If starting material remains, extend the reaction time or ensure the temperature is maintained at ≥90 °C. Low Yield: Inefficient extraction. Ensure the aqueous layer is thoroughly basified (pH > 11) to deprotonate the product amine fully, maximizing its solubility in the organic solvent. Emulsion during Extraction: Add more brine to the separatory funnel to help break the emulsion.

Safety Precautions

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Formaldehyde: Toxic, a suspected carcinogen, and an irritant. All operations must be conducted in a certified chemical fume hood.

  • Sodium Hydroxide: Corrosive. The neutralization process is highly exothermic and should be performed slowly in an ice bath.

Always consult the Safety Data Sheet (SDS) for each reagent before use and adhere to all institutional safety guidelines.

References

  • Chen, G., et al. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 3(12), 16839–16847. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Total Organic Synthesis. (2022). Eschweiler-Clarke Reaction. YouTube. [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wang, D., et al. (2017). Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol. ACS Catalysis, 7(4), 2528–2532. [Link]

  • Li, J., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(19), 6649. [Link]

  • Meng, C., et al. (2020). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst. The Journal of Organic Chemistry, 85(9), 5815–5824. [Link]

  • Liu, Y., et al. (2020). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 10(15), 5151-5159. [Link]

  • Barluenga, J., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(11), 1317–1328. [Link]

  • Wang, Z., et al. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Beilstein Journal of Organic Chemistry, 15, 983–989. [Link]

  • Wang, D., et al. (2020). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. ChemRxiv. [Link]

  • Costello, T. D., & Kanner, B. (1992). Method for the reductive methylation of primary amines. U.S.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Yale University Department of Chemistry. (n.d.). The Hofmann Elimination Reaction. Retrieved from [Link]

  • Jones, R. A. Y., & Marriott, M. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 1316-1318. [Link]

  • The Organic Chemistry Tutor. (2019). Hofmann Elimination, Amine to Alkene (aka Exhaustive Methylation). YouTube. [Link]

  • Singh, H., & Kumar, S. (1976). N-Monomethylation of Primary Amines via Intermediate Benzothiazol-2(3H)-imines. Journal of the Chemical Society, Perkin Transactions 1, (18), 1902-1904. [Link]

  • Li, J., et al. (2018). Methylation synthesis method of N-heterocyclic compound.
  • Saxena, A., & Kumar, V. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

  • Shiraishi, T., et al. (2016). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Journal of Agricultural and Food Chemistry, 64(37), 7028–7038. [Link]

  • Liu, W., et al. (2025). Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H)-ones with N, N, N', N″, N″-Pentamethyldiethylenetriamine as the Methyl Source. Organic Letters. [Link]

  • Zippilli, C., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(18), 4381. [Link]

  • El-Hashash, M. A., et al. (2014). Novel quinoxaline derivatives: synthesis and structural studies. Journal of Chemical and Pharmaceutical Research, 6(1), 221-225. [Link]

  • D'souza, F. M., & Adhikari, A. V. (2012). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Sustainable Chemistry & Engineering, 1(1), 136-144. [Link]

  • Science of Synthesis. (2004). Product Class 15: Quinoxalines. Thieme. [Link]

  • Niddam-Hildesheim, V., et al. (2006). Preparation of high purity substituted quinoxaline.
  • Wang, Y., et al. (2025). Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H )-ones with N , N , N ′, N ″, N ″-Pentamethyldiethylenetriamine as the Methyl Source. Organic Letters. [Link]

  • Monge, A., et al. (2008). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, Universidad de Navarra. [Link]

  • Avula, B., et al. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-21. [Link]

Sources

Method

The Investigation of N-Methyl-1-quinoxalin-6-ylmethanamine in Cancer Research: A Guide to Preclinical Evaluation

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of N-Methyl-1-quinoxalin-6-ylmethanamine, a novel compound within the promising c...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of N-Methyl-1-quinoxalin-6-ylmethanamine, a novel compound within the promising class of quinoxaline derivatives, for its potential application in cancer therapy. While specific data on this particular molecule is emerging, this guide synthesizes established methodologies and the known anti-cancer properties of the quinoxaline scaffold to provide a robust framework for its investigation.

The quinoxaline moiety, a fusion of benzene and pyrazine rings, is a recognized privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds have been shown to target a variety of cancer-related pathways and enzymes, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), topoisomerases, and tubulin, highlighting the diverse mechanisms through which they may exert their cytotoxic effects.[3][4] This guide will outline a logical, step-by-step approach to elucidate the anticancer potential of N-Methyl-1-quinoxalin-6-ylmethanamine, from initial in vitro screening to preliminary in vivo assessment.

Part 1: Initial In Vitro Characterization

The first phase of investigation focuses on determining the cytotoxic and antiproliferative effects of N-Methyl-1-quinoxalin-6-ylmethanamine against a panel of cancer cell lines. This initial screening is crucial for identifying sensitive cancer types and establishing a dose-response relationship.

Experimental Workflow for In Vitro Screening

In Vitro Screening Workflow A Compound Solubilization (e.g., in DMSO) C Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->C B Cell Line Panel Selection (e.g., NCI-60) B->C D IC50 Determination C->D E Selection of Lead Cell Lines for Mechanistic Studies D->E

Caption: A typical workflow for the initial in vitro screening of a novel anticancer compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of N-Methyl-1-quinoxalin-6-ylmethanamine on cancer cell viability.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is directly proportional to the number of viable cells.

Materials:

  • N-Methyl-1-quinoxalin-6-ylmethanamine

  • Cancer cell lines (e.g., HCT116, HepG2, MCF-7, A549)[4][5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of N-Methyl-1-quinoxalin-6-ylmethanamine in DMSO. Serially dilute the compound in a complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Hypothetical IC50 Data Presentation
Cell LineCancer TypeHypothetical IC50 (µM) of N-Methyl-1-quinoxalin-6-ylmethanamine
HCT116Colon Carcinoma5.2
HepG2Liver Carcinoma8.9
MCF-7Breast Adenocarcinoma12.5
A549Non-small-cell Lung Cancer3.8

Part 2: Elucidation of the Mechanism of Action

Once the cytotoxic activity of N-Methyl-1-quinoxalin-6-ylmethanamine is established, the next step is to investigate its mechanism of action. This involves determining how the compound induces cell death and affects key cellular processes.

Potential Signaling Pathways Targeted by Quinoxaline Derivatives

Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Inhibition

Caption: A generalized signaling pathway often targeted by quinoxaline derivatives in cancer cells.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells following treatment with N-Methyl-1-quinoxalin-6-ylmethanamine.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

  • Lead cancer cell line (e.g., A549)

  • N-Methyl-1-quinoxalin-6-ylmethanamine

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with N-Methyl-1-quinoxalin-6-ylmethanamine at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of N-Methyl-1-quinoxalin-6-ylmethanamine on cell cycle progression.

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Lead cancer cell line

  • N-Methyl-1-quinoxalin-6-ylmethanamine

  • 6-well plates

  • 70% cold ethanol

  • PI/RNase staining buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Cell Fixation: Harvest and wash the cells with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

This protocol investigates the effect of N-Methyl-1-quinoxalin-6-ylmethanamine on the expression and phosphorylation status of proteins in key signaling pathways.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. It can be used to assess changes in the levels of total and phosphorylated proteins, providing insights into the activation state of signaling pathways.

Materials:

  • Lead cancer cell line

  • N-Methyl-1-quinoxalin-6-ylmethanamine

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Treat cells with N-Methyl-1-quinoxalin-6-ylmethanamine for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometrically analyze the bands and normalize to a loading control (e.g., β-actin).

Part 3: Preliminary In Vivo Evaluation

Promising results from in vitro studies warrant a preliminary in vivo assessment of N-Methyl-1-quinoxalin-6-ylmethanamine's anti-tumor efficacy.

Protocol 5: Tumor Xenograft Model

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then evaluated.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Lead cancer cell line

  • N-Methyl-1-quinoxalin-6-ylmethanamine

  • Vehicle for in vivo administration

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer N-Methyl-1-quinoxalin-6-ylmethanamine (e.g., via intraperitoneal injection or oral gavage) at various doses. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI).

Conclusion

This guide provides a comprehensive framework for the preclinical evaluation of N-Methyl-1-quinoxalin-6-ylmethanamine as a potential anticancer agent. By systematically progressing from broad in vitro screening to detailed mechanistic studies and preliminary in vivo testing, researchers can build a robust data package to support the further development of this and other novel quinoxaline derivatives. The inherent versatility of the quinoxaline scaffold suggests that a thorough investigation of N-Methyl-1-quinoxalin-6-ylmethanamine is a worthwhile endeavor in the ongoing search for more effective cancer therapies.

References

  • Title: Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents.[1] Source: PubMed URL: [Link]

  • Title: Quinoxaline derivatives as a promising scaffold for breast cancer treatment.[2] Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE.[6] Source: ResearchGate URL: [Link]

  • Title: Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review.[3] Source: Chem Biodivers URL: [Link]

  • Title: Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.[4] Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.[5] Source: NIH URL: [Link]

  • Title: Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.[7] Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.[8] Source: NIH URL: [Link]

  • Title: Discovery of 2(1 H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers.[9] Source: PubMed URL: [Link]

Sources

Application

Application Notes and Protocols for Evaluating the Antiviral Activity of Substituted Quinoxalines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoxaline Scaffold as a Privileged Structure in Antiviral Drug Discovery The quinoxaline scaffold, a heterocyclic aromatic compound form...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Antiviral Drug Discovery

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a structure of significant interest in medicinal chemistry.[1] Suitably functionalized quinoxaline derivatives exhibit a remarkable breadth of biological activities, including anticancer, antileishmanial, and notably, potent antiviral properties.[1][2] This has positioned them as promising candidates in the urgent, ongoing search for novel, cost-effective antiviral therapies to combat a wide array of human viral pathogens.[2][3]

Quinoxaline derivatives have demonstrated efficacy against both DNA and RNA viruses, underscoring their versatility and potential for broad-spectrum applications.[1] Their mechanisms of action are diverse, ranging from the inhibition of crucial viral enzymes to blocking viral entry and replication processes.[1][4] This document, designed for drug development professionals and researchers, provides a comprehensive technical guide to the evaluation of substituted quinoxalines as antiviral agents. It details not only the core experimental protocols necessary for a thorough assessment but also the scientific rationale underpinning these methodologies, ensuring a robust and well-validated approach to hit identification and lead optimization.

Section 1: A Broad-Spectrum Antiviral Profile

Substituted quinoxalines have been reported to be active against a diverse range of viral families, highlighting their therapeutic potential. This broad activity makes the quinoxaline core a valuable starting point for developing new antiviral drugs.[2] The activity spans across viruses with different genomic structures and replication strategies.

Table 1: Summary of Antiviral Activity of Representative Quinoxaline Derivatives

Virus FamilyVirus Example(s)Quinoxaline Derivative TypeReported Activity (EC₅₀/IC₅₀)Reference(s)
DNA Viruses
HerpesviridaeHerpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV)[1][2][3]triazolo[4,3-a]quinoxalines, Pyridoquinoxalines4 nM - 20 µg/mL[1][3]
PoxviridaeVariola virusNot specifiedActivity reported[1]
RNA Viruses
RetroviridaeHuman Immunodeficiency Virus (HIV-1)HBY, HBQ, S-2720 derivatives3.1 nM - 91% inhibition at 10 µM[1]
FlaviviridaeHepatitis C Virus (HCV)P2-P4 macrocyclic quinoxalines (e.g., Grazoprevir)7.5 µM[1]
OrthomyxoviridaeInfluenza A Virus2,3,6-substituted quinoxalines3.5 - 6.2 µM[1]
PicornaviridaeCoxsackievirus B5 (CBV5)6-((thio)benzoate)-2,3-dimethoxyquinoxalines0.06 - 0.3 µM[1]
FiloviridaeEbola, MarburgQuinoxaline-2-mercapto-acetyl-urea analoguesStrong egress inhibition[1]

Section 2: Deciphering the Mechanisms of Antiviral Action

The efficacy of quinoxaline derivatives stems from their ability to interact with and inhibit various stages of the viral life cycle.[5] Understanding the specific mechanism of action is a critical step in the drug development process. Key mechanisms identified for quinoxaline compounds include:

  • Inhibition of Viral Enzymes: This is a common and effective strategy. Quinoxalines have been identified as potent inhibitors of viral enzymes essential for replication, such as HIV-1 reverse transcriptase and HCV NS3/4a protease.[1]

  • Blocking Viral Entry and Fusion: Some derivatives prevent the virus from entering the host cell. This can be achieved by interfering with viral attachment proteins or by inhibiting the membrane fusion process between the viral envelope and the host cell membrane.[1]

  • Targeting Viral Proteins: Quinoxalines can bind to other crucial viral proteins. For example, certain derivatives target the influenza NS1 protein, a non-structural protein involved in counteracting the host's immune response, thereby blocking virus replication.[1][4]

  • Inhibition of Viral Uncoating: For some viruses, after entry, the viral capsid must disassemble to release the viral genome. Certain quinoxaline compounds have been shown to stabilize the capsid, preventing this uncoating step.[1]

Antiviral_Mechanisms_of_Quinoxalines cluster_HostCell Host Cell cluster_VirusLifecycle Viral Life Cycle Replication Viral Replication (Nucleic Acid & Protein Synthesis) Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release Uncoating Uncoating & Genome Release Uncoating->Replication Virus Virus Particle Attachment Attachment & Entry Virus->Attachment Attachment->Uncoating Q1 Quinoxaline Derivative 1 Q1->Attachment Inhibits Entry/Fusion Q2 Quinoxaline Derivative 2 Q2->Uncoating Inhibits Uncoating Q3 Quinoxaline Derivative 3 Q3->Replication Inhibits Viral Enzymes (e.g., Polymerase, Protease) Q4 Quinoxaline Derivative 4 Q4->Assembly Inhibits Egress

Caption: Diverse antiviral mechanisms of substituted quinoxalines.

Section 3: Core Experimental Protocols

A systematic evaluation of a compound's antiviral potential requires a tiered approach, starting with cytotoxicity assessment, followed by efficacy testing and mechanism of action studies.

Protocol 3.1: General Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing antiviral activity, it is imperative to determine the concentration range at which the compound is not toxic to the host cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] This allows for the calculation of the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.[6] This value is crucial for calculating the Selectivity Index (SI), a key parameter of a drug's therapeutic window.[7]

Materials:

  • Appropriate host cell line (e.g., Vero, A549)

  • Complete cell culture medium

  • Test quinoxaline compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • 96-well microtiter plates

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the incubation period (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C with 5% CO₂.[8]

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "cell control" wells (medium only) and "solvent control" wells (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[6]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[9]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]

Self-Validation: The protocol is validated by including untreated cell controls (representing 100% viability) and blank controls (medium only, for background subtraction). Consistent results across replicate wells are necessary.

Protocol 3.2: Cell-Based Antiviral Efficacy (Plaque Reduction Assay)

Causality: The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses.[10] It directly measures the ability of a compound to inhibit the production of infectious virus particles. Each plaque originates from a single infectious virus particle, so a reduction in the number of plaques directly correlates with the compound's antiviral activity.[11] This assay is used to determine the 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50%.

Materials:

  • Confluent monolayer of a susceptible host cell line in 6- or 12-well plates

  • Virus stock with a known titer

  • Test quinoxaline compound

  • Infection medium (e.g., serum-free medium)

  • Overlay medium (e.g., 1:1 mixture of 2X culture medium and 1.2% agarose or Avicel)[2]

  • Fixing solution (e.g., 10% formaldehyde)[2]

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)[2]

Step-by-Step Methodology:

  • Cell Preparation: Seed host cells in multi-well plates to form a confluent monolayer (90-100% confluency) on the day of infection.[2]

  • Virus Dilution: Prepare serial dilutions of the virus stock in infection medium to yield a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Wash the cell monolayers with PBS. Inoculate the cells with the virus dilution and incubate for 1-2 hours at 37°C to allow for viral adsorption.[12][13]

  • Compound Treatment: During or after the adsorption period, remove the virus inoculum. Add the overlay medium containing serial dilutions of the test compound. Also include a "virus control" (no compound) and "cell control" (no virus, no compound) wells.[10]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days, depending on the virus). The semi-solid overlay restricts viral spread to adjacent cells, ensuring discrete plaques.[11]

  • Plaque Visualization: Carefully remove the overlay. Fix the cells with the fixing solution for at least 20 minutes. Discard the fixative and stain the cell monolayer with Crystal Violet solution for 15 minutes.[2]

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Plaques will appear as clear zones against a purple background of viable cells. Count the number of plaques in each well.

Caption: Workflow for the Plaque Reduction Assay.

Protocol 3.3: Mechanism of Action Study (Time-of-Addition Assay)

Causality: This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.[4] By adding the compound at different time points relative to infection, one can infer its target. For example, if a compound is effective only when added early in the infection, it likely targets entry or uncoating. If it remains effective when added several hours post-infection, it likely targets replication or later stages.[14]

Materials:

  • Synchronized infection system (high multiplicity of infection, MOI)

  • Confluent cell monolayers in 96-well plates

  • Test compound at a concentration of 5-10x its EC₅₀

  • Reference inhibitors with known mechanisms (e.g., an entry inhibitor, a polymerase inhibitor)

  • Method for quantifying viral yield (e.g., qRT-PCR for viral RNA, or a yield reduction assay)[15]

Step-by-Step Methodology:

  • Synchronized Infection: Pre-chill cells and virus at 4°C. Adsorb a high MOI of virus to a confluent cell monolayer for 1 hour at 4°C to allow binding but not entry. Wash cells thoroughly with cold PBS to remove unbound virus. Add pre-warmed medium and shift to 37°C. This point is considered time zero (t=0).[14]

  • Time-of-Addition: Add the test compound (and reference inhibitors in parallel) to different wells at various time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h, 8h).[4]

  • Incubation: Incubate all plates until the end of a single replication cycle (e.g., 16-24 hours).[15]

  • Quantify Viral Yield: At the end of the incubation period, harvest the cell supernatant or cell lysate. Quantify the viral yield using an appropriate method, such as qRT-PCR to measure viral RNA genomes or a TCID₅₀ assay to measure infectious virus production.[15]

  • Data Analysis: Plot the percentage of viral inhibition against the time of compound addition. Compare the resulting curve for the test compound to the curves of the known reference inhibitors to determine the likely stage of inhibition.[4]

Protocol 3.4: Target-Based Enzymatic Assay (Example: HIV-1 Reverse Transcriptase Inhibition)

Causality: If a compound is hypothesized to inhibit a specific viral enzyme, a cell-free enzymatic assay provides direct evidence of target engagement.[1] This assay isolates the enzyme and measures its activity in the presence and absence of the inhibitor, allowing for the determination of the 50% inhibitory concentration (IC₅₀). This confirms the molecular target and eliminates confounding factors present in a cell-based environment.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT) enzyme[16]

  • Reaction buffer (specific to the enzyme)

  • Template-primer (e.g., poly(A) x oligo(dT)₁₅)[16]

  • Deoxynucleotide triphosphates (dNTPs), one of which is labeled (e.g., ³H-dTTP or DIG-dUTP)

  • Test quinoxaline compound

  • Appropriate controls (e.g., known RT inhibitor like Nevirapine)

  • Detection system (e.g., scintillation counter for radioactivity, or colorimetric/chemiluminescent plate reader for non-radioactive methods)[17]

Step-by-Step Methodology:

  • Reaction Setup: In a microplate or microcentrifuge tubes, prepare the reaction mixture. This typically involves adding the reaction buffer, the template-primer, and the labeled and unlabeled dNTPs.[16]

  • Inhibitor Addition: Add serial dilutions of the test quinoxaline compound to the reaction mixtures. Include "no inhibitor" controls and a positive control inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of the recombinant HIV-1 RT enzyme.[16]

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 1 hour).[16]

  • Termination and Detection: Stop the reaction. Precipitate the newly synthesized, labeled DNA (e.g., using trichloroacetic acid) and collect it on a filter mat. Alternatively, for non-radioactive kits, follow the manufacturer's protocol for capture and detection (e.g., ELISA-based).[16][18]

  • Quantification: Measure the amount of incorporated label, which is proportional to the enzyme's activity.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Section 4: Data Analysis and Interpretation

Accurate data analysis is critical for evaluating the potential of a quinoxaline derivative. Key parameters include:

  • CC₅₀ (50% Cytotoxic Concentration): Determined from the cytotoxicity assay. It is the concentration of the compound that causes a 50% reduction in the viability of uninfected host cells.[6]

  • EC₅₀ (50% Effective Concentration): Determined from the cell-based antiviral assay (e.g., plaque reduction). It is the concentration of the compound that inhibits viral replication or cytopathic effect by 50%.[19]

  • IC₅₀ (50% Inhibitory Concentration): Determined from a target-based (e.g., enzymatic) assay. It is the concentration of the compound that inhibits the activity of the molecular target by 50%.

  • Selectivity Index (SI): This is a crucial measure of the compound's therapeutic window. It is calculated as the ratio of cytotoxicity to antiviral activity (SI = CC₅₀ / EC₅₀). A higher SI value is desirable, as it indicates that the compound is effective at concentrations far below those at which it is toxic to host cells. An SI value ≥ 10 is often considered a benchmark for a promising hit compound.[7]

These values are typically calculated by plotting the dose-response data and fitting it to a four-parameter logistic (sigmoidal) curve using software like GraphPad Prism.[7][19]

References

  • Zarrouk, A., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]

  • Gantner, M., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. ResearchGate. [Link]

  • Kausar, S., et al. (2021). In vitro methods for testing antiviral drugs. Virology Journal, 18(1), 1-15. [Link]

  • Bearss, J. J., et al. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments, (93), e52065. [Link]

  • Daelemans, D., et al. (2011). A time-of-drug-addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925-933. [Link]

  • Hu, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4315. [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • Oh, J., et al. (2021). Time-of-addition assay for quantification of SARS-CoV-2 inhibition. ResearchGate. [Link]

  • Sun, L., et al. (2016). In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. Bio-protocol, 6(10), e1804. [Link]

  • Shafer, R. W. (2002). A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. Journal of Clinical Virology, 25(2), 147-152. [Link]

  • Chelliah, R., Elahi, F., & Oh, D. H. (2018). Screening for Antiviral Activity: MTT Assay. In Methods in Actinobacteriology (pp. 419-421). Springer, New York, NY. [Link]

  • Gambacurta, A., et al. (2018). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. In Methods in Molecular Biology (Vol. 1601, pp. 15-23). Humana Press, New York, NY. [Link]

  • Wang, Y., et al. (2020). Mean values of CC50, IC50 and selectivity index (SI = CC50/EC50) of remdesivir, chloroquine, ivermectin and doxycycline treatment of RAW264.7 macrophages. ResearchGate. [Link]

  • Piras, G., et al. (2021). Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • NIAID. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]

  • BioAgilytix. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. BioAgilytix. [Link]

  • Abdullah, H., et al. (2022). Determination of Extracts effective concentration (EC50). ResearchGate. [Link]

  • Kudo, E., et al. (2013). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). ResearchGate. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wang, J. Y., et al. (2022). Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. JoVE (Journal of Visualized Experiments), (186), e59920. [Link]

Sources

Method

Developing Anti-Inflammatory Agents from Quinoxaline Cores: Application Notes and Protocols

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery The quinoxaline motif, a bicyclic system comprising a benzene ring fused to a pyrazine ring, has emerged as a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

The quinoxaline motif, a bicyclic system comprising a benzene ring fused to a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and notably, anti-inflammatory properties.[1][2][3][4] The structural versatility of the quinoxaline core allows for facile chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. This adaptability makes it an attractive starting point for the development of novel anti-inflammatory agents.

The anti-inflammatory effects of quinoxaline derivatives are often attributed to their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes.[1] Research has demonstrated that these compounds can interfere with critical inflammatory cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] Furthermore, certain quinoxaline derivatives have shown inhibitory activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the synthesis of inflammatory mediators.[5][6][7][8] This multi-targeted approach positions quinoxaline-based compounds as promising candidates for the treatment of a range of inflammatory conditions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of quinoxaline derivatives as potent anti-inflammatory agents. We will delve into detailed protocols for chemical synthesis, in vitro screening assays, and in vivo models of inflammation, while also exploring the underlying molecular mechanisms and structure-activity relationships (SAR).

Part 1: Synthesis of Quinoxaline Derivatives

A common and effective method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Microwave-assisted synthesis has been shown to optimize reaction times and improve yields.[5][6]

Protocol 1: General Microwave-Assisted Synthesis of 2,3-Disubstituted Quinoxalines

Rationale: This protocol offers a rapid and efficient method for generating a library of quinoxaline derivatives with diverse substitutions at the 2 and 3 positions, which is crucial for subsequent structure-activity relationship (SAR) studies.

Materials:

  • Substituted o-phenylenediamines

  • Substituted 1,2-dicarbonyl compounds (e.g., benzil derivatives)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue using column chromatography on silica gel.

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Part 2: In Vitro Evaluation of Anti-Inflammatory Activity

A tiered approach to in vitro screening allows for the efficient identification of promising lead compounds. Initial assays often focus on cytotoxicity and the inhibition of key inflammatory mediators.

Protocol 2: Cell Viability Assay (MTT Assay)

Rationale: It is essential to determine the cytotoxic concentration of the synthesized compounds to ensure that the observed anti-inflammatory effects are not due to cell death.

Materials:

  • Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7)[9]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Synthesized quinoxaline derivatives (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the quinoxaline derivatives for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: Nitric oxide is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with agents like LPS. Inhibition of NO production is a hallmark of anti-inflammatory activity.

Materials:

  • RAW 264.7 cells

  • Complete DMEM

  • Synthesized quinoxaline derivatives

  • LPS (from E. coli)

  • Griess reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of the quinoxaline derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (untreated cells) and a positive control (LPS-stimulated cells without compound).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent to each supernatant sample.

  • Incubate for 15 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA

Rationale: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines. Measuring their levels provides direct evidence of a compound's ability to suppress the inflammatory response.[9]

Materials:

  • LPS-stimulated cell culture supernatants (from Protocol 3)

  • Commercially available ELISA kits for TNF-α and IL-6

  • ELISA plate reader

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin).

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Compound ID IC50 (µM) for NO Inhibition TNF-α Inhibition (%) at X µM IL-6 Inhibition (%) at X µM
Quinoxaline-A15.26572
Quinoxaline-B8.78288
Indomethacin12.57580
Table 1: Example of in vitro anti-inflammatory activity data for hypothetical quinoxaline derivatives.

Part 3: Mechanistic Studies - Investigating Key Signaling Pathways

Understanding how lead compounds exert their anti-inflammatory effects is crucial for further development. Quinoxaline derivatives have been shown to modulate several key inflammatory signaling pathways.[1]

Key Inflammatory Signaling Pathways
  • NF-κB Pathway: A central regulator of inflammation, NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines.[10][11][12][13]

  • MAPK Pathway: This pathway, involving kinases like p38, JNK, and ERK, plays a critical role in the production of inflammatory mediators.[14][15][16]

  • JAK/STAT Pathway: This pathway is crucial for signaling initiated by a wide range of cytokines and growth factors, and its dysregulation is linked to inflammatory diseases.[17][18]

dot digraph "Inflammatory Signaling Pathways" { graph [fontname = "Arial", fontsize = 12, labelloc = "t", label = "Key Inflammatory Signaling Pathways Targeted by Quinoxaline Derivatives", rankdir = "TB", splines = "ortho" ]; node [shape = "box", style = "rounded,filled", fontname = "Arial", fontsize = 10, fillcolor = "#F1F3F4", fontcolor = "#202124" ]; edge [fontname = "Arial", fontsize = 9, color = "#5F6368" ]; subgraph "cluster_stimuli" { label = "Inflammatory Stimuli"; style = "rounded"; LPS [label = "LPS", fillcolor = "#EA4335", fontcolor = "#FFFFFF" ]; Cytokines [label = "Cytokines", fillcolor = "#EA4335", fontcolor = "#FFFFFF" ]; } subgraph "cluster_pathways" { label = "Intracellular Signaling Cascades"; style = "rounded"; MAPK [label = "MAPK Pathway\n(p38, JNK, ERK)", fillcolor = "#FBBC05", fontcolor = "#202124" ]; NFkB [label = "NF-κB Pathway", fillcolor = "#FBBC05", fontcolor = "#202124" ]; JAK_STAT [label = "JAK/STAT Pathway", fillcolor = "#FBBC05", fontcolor = "#202124" ]; } subgraph "cluster_response" { label = "Cellular Response"; style = "rounded"; Gene_Expression [label = "Pro-inflammatory\nGene Expression", fillcolor = "#34A853", fontcolor = "#FFFFFF" ]; Mediators [label = "Inflammatory Mediators\n(NO, TNF-α, IL-6)", fillcolor = "#34A853", fontcolor = "#FFFFFF" ]; } Quinoxaline [label = "Quinoxaline\nDerivatives", shape = "ellipse", fillcolor = "#4285F4", fontcolor = "#FFFFFF" ]; LPS -> MAPK; LPS -> NFkB; Cytokines -> JAK_STAT; MAPK -> Gene_Expression; NFkB -> Gene_Expression; JAK_STAT -> Gene_Expression; Gene_Expression -> Mediators; Quinoxaline -> MAPK [label = "Inhibition", color = "#EA4335", style = "dashed" ]; Quinoxaline -> NFkB [label = "Inhibition", color = "#EA4335", style = "dashed" ]; Quinoxaline -> JAK_STAT [label = "Inhibition", color = "#EA4335", style = "dashed" ]; } dot Diagram of key inflammatory signaling pathways targeted by quinoxaline derivatives.

Protocol 5: Western Blot Analysis of NF-κB and MAPK Pathway Proteins

Rationale: This protocol allows for the direct assessment of a compound's effect on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Cell lysates from RAW 264.7 cells (treated as in Protocol 3)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blot apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image using an imaging system and perform densitometric analysis to quantify protein expression levels.

Part 4: In Vivo Evaluation of Anti-Inflammatory Activity

Promising compounds from in vitro studies should be evaluated in animal models of inflammation to assess their efficacy and safety in a whole-organism context.

Protocol 6: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and well-established acute inflammation model used to evaluate the anti-edematous effect of compounds.[5][6][7]

Materials:

  • Wistar rats (180-200 g)

  • Synthesized quinoxaline derivative

  • Carrageenan solution (1% in saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Divide the rats into groups (n=6 per group): vehicle control, positive control (indomethacin, 10 mg/kg), and test groups (different doses of the quinoxaline derivative).

  • Administer the test compounds and controls orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Treatment Group Dose (mg/kg) Paw Edema Inhibition (%) at 3h
Vehicle-0
Quinoxaline-B2535
Quinoxaline-B5058
Indomethacin1065
Table 2: Example of in vivo anti-inflammatory activity in the carrageenan-induced paw edema model.

dot digraph "Drug_Development_Workflow" { graph [fontname = "Arial", fontsize = 12, labelloc = "t", label = "Workflow for Developing Quinoxaline-Based Anti-Inflammatory Agents", rankdir = "TB", splines = "ortho" ]; node [shape = "box", style = "rounded,filled", fontname = "Arial", fontsize = 10, fillcolor = "#F1F3F4", fontcolor = "#202124" ]; edge [fontname = "Arial", fontsize = 9, color = "#5F6368" ]; Synthesis [label = "Synthesis of\nQuinoxaline Library", fillcolor = "#4285F4", fontcolor = "#FFFFFF" ]; In_Vitro [label = "In Vitro Screening\n(Cytotoxicity, NO, Cytokines)", fillcolor = "#FBBC05", fontcolor = "#202124" ]; SAR [label = "Structure-Activity\nRelationship (SAR) Analysis", shape = "ellipse", fillcolor = "#E8F0FE", fontcolor = "#1967D2" ]; Mechanism [label = "Mechanistic Studies\n(Western Blot)", fillcolor = "#FBBC05", fontcolor = "#202124" ]; In_Vivo [label = "In Vivo Efficacy\n(Paw Edema Model)", fillcolor = "#34A853", fontcolor = "#FFFFFF" ]; Lead_Opt [label = "Lead Optimization", shape = "ellipse", fillcolor = "#E8F0FE", fontcolor = "#1967D2" ]; Synthesis -> In_Vitro; In_Vitro -> SAR; SAR -> Synthesis [label = "Iterative Design", style = "dashed" ]; In_Vitro -> Mechanism; Mechanism -> In_Vivo; In_Vivo -> Lead_Opt; } dot Workflow for the development of quinoxaline-based anti-inflammatory agents.

Part 5: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the quinoxaline scaffold is essential to identify the structural features that contribute to potent anti-inflammatory activity.[1][2]

Key Considerations for SAR Studies:

  • Substituents on the Benzene Ring: The nature (electron-donating or electron-withdrawing), size, and position of substituents on the benzo portion of the quinoxaline ring can significantly impact activity.

  • Substituents at the 2 and 3 Positions: Modifications at these positions are crucial for modulating potency and selectivity. The introduction of different aryl or heterocyclic moieties can lead to interactions with specific residues in the target protein's binding pocket.

  • Linkers: If a pharmacophore is attached to the quinoxaline core, the length and flexibility of the linker can influence biological activity.

By synthesizing and testing a diverse library of analogs, researchers can build a robust SAR model to guide the design of more potent and selective anti-inflammatory agents.

Conclusion

The quinoxaline core represents a highly promising scaffold for the development of novel anti-inflammatory therapeutics. The protocols and methodologies outlined in this document provide a comprehensive framework for the synthesis, in vitro and in vivo evaluation, and mechanistic elucidation of new quinoxaline derivatives. A systematic approach, combining chemical synthesis with a cascade of biological assays and SAR analysis, will be instrumental in identifying lead compounds with potent anti-inflammatory properties and favorable drug-like characteristics. Continued research in this area holds the potential to deliver new and effective treatments for a wide range of inflammatory disorders.

References

  • Umar, M.I., et al. (2019).
  • Dadun, et al. (n.d.).
  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (n.d.). PubMed Central.[Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.[Link]

  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. (n.d.). PubMed.[Link]

  • MAPK Signaling Links Autophagy and Inflammation. (n.d.). Bio-Techne.[Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (n.d.). PubMed.[Link]

  • Mitogen-activated Protein Kinases in Inflammation. (n.d.). KoreaMed Synapse.[Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation. (n.d.). Frontiers.[Link]

  • The role of JAK/STAT signaling pathway and its inhibitors in diseases. (n.d.). PubMed.[Link]

  • JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. (2011). [Source Not Available]
  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (n.d.). PubMed.[Link]

  • Janus kinase inhibitor. (n.d.). Wikipedia.[Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics.[Link]

  • NF-kB: THE PATHWAY OF INFLAMMATION. (2021). PUR-FORM.[Link]

  • Overall structure‐activity relationship analysis of the quinoxaline deriv
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (n.d.). National Genomics Data Center.[Link]

  • NF-κB Signaling Pathway: The Master Switch of Inflammation to Fibrosis. (2025). [Source Not Available]
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (n.d.). RSC Publishing.[Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.[Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed.[Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PubMed Central.[Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways. (2024). Assay Genie.[Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery.[Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (2025). ResearchGate.[Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). [Source Not Available]
  • JAK inhibitors As a New Therapeutic Option. (n.d.). Parsian Pharmaceutical Co.[Link]

  • Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives. (n.d.). ResearchGate.[Link]

  • Screening models for inflammatory drugs. (n.d.). Slideshare.[Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.). ResearchGate.[Link]

  • Synthesis, biological evaluation and QSAR of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (2025). ResearchGate.[Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). NIH.[Link]

  • SAR (Structure‐activity relationship) and potent compound of... (n.d.). ResearchGate.[Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.[Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of N-Methyl-1-quinoxalin-6-ylmethanamine Analogs for Structure-Activity Relationship (SAR) Studies

For: Researchers, scientists, and drug development professionals. Introduction: The Quinoxaline Scaffold as a Privileged Structure The quinoxaline core, a heterocyclic scaffold composed of fused benzene and pyrazine ring...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoxaline Scaffold as a Privileged Structure

The quinoxaline core, a heterocyclic scaffold composed of fused benzene and pyrazine rings, is a cornerstone in modern medicinal chemistry.[1][2][3] Its structural rigidity, coupled with the capacity for diverse substitutions, allows for fine-tuning of physicochemical properties and biological activity. Quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them privileged structures in drug discovery.[4][5][6][7] This document provides a comprehensive guide to the synthesis of a library of N-Methyl-1-quinoxalin-6-ylmethanamine analogs, designed for systematic Structure-Activity Relationship (SAR) studies. We will detail a robust synthetic workflow, explain the rationale behind key experimental choices, and outline a strategy for analog design to effectively probe the chemical space.

Retrosynthetic Analysis & Strategic Approach

Our target scaffold, N-Methyl-1-quinoxalin-6-ylmethanamine, presents a clear and logical path for disconnection. The core synthetic challenge lies in the controlled formation of the quinoxaline ring and the subsequent installation of the N-methylaminomethyl side chain at the C-6 position.

Our retrosynthetic strategy is twofold:

  • Primary Synthesis: A reliable, multi-step synthesis of a key intermediate, quinoxaline-6-carbaldehyde . This aldehyde is the linchpin of our strategy, allowing for late-stage diversification.

  • Diversification: Employing reductive amination on the quinoxaline-6-carbaldehyde to introduce the N-methylamine moiety and generate the parent compound. Further diversification can be achieved by utilizing functionalized precursors or by post-synthetic modification of the quinoxaline core.

This approach allows for the efficient production of a diverse library of analogs from a common intermediate, a crucial aspect for effective SAR studies.

Detailed Synthetic Protocol: Exemplar Synthesis of N-Methyl-1-quinoxalin-6-ylmethanamine

This section provides a step-by-step protocol for the synthesis of the parent compound. This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Step 1: Synthesis of 6-Chloroquinoxaline

The initial step involves the formation of the quinoxaline ring system via the condensation of 4-chlorobenzene-1,2-diamine with glyoxal. This is a classic and reliable method for quinoxaline synthesis.[8]

  • Materials: 4-chlorobenzene-1,2-diamine, Glyoxal (40% solution in water), Ethanol, Water.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 4-chlorobenzene-1,2-diamine (1.0 eq) in ethanol (5 volumes).

    • To this solution, add glyoxal (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 6-chloroquinoxaline as a solid.

  • Expert Insight: The use of ethanol as a solvent facilitates the dissolution of the diamine and allows for a controlled reaction upon heating. The dropwise addition of glyoxal helps to manage any potential exotherm.

Step 2: Synthesis of Quinoxaline-6-carbonitrile

This step involves a nucleophilic substitution of the chloride with a cyanide group, a common method for introducing a carbon handle for further functionalization.

  • Materials: 6-chloroquinoxaline, Copper(I) cyanide, Dimethylformamide (DMF).

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-chloroquinoxaline (1.0 eq) and Copper(I) cyanide (1.2 eq).

    • Add anhydrous DMF (10 volumes) and heat the mixture to 150 °C.

    • Monitor the reaction by TLC (Eluent: 40% Ethyl Acetate in Hexane).

    • After completion (typically 6-8 hours), cool the reaction to room temperature.

    • Pour the reaction mixture into an aqueous solution of ferric chloride and ammonia to complex the copper salts.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, gradient elution with Ethyl Acetate in Hexane) to afford quinoxaline-6-carbonitrile.

Step 3: Synthesis of Quinoxaline-6-carbaldehyde

The nitrile is reduced to the key aldehyde intermediate using Diisobutylaluminium hydride (DIBAL-H).

  • Materials: Quinoxaline-6-carbonitrile, DIBAL-H (1.0 M solution in toluene), Dichloromethane (DCM), Hydrochloric acid (1N).

  • Procedure:

    • Dissolve quinoxaline-6-carbonitrile (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add DIBAL-H (1.5 eq) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the reaction at -78 °C for 3 hours. Monitor by TLC.

    • Quench the reaction by the slow addition of methanol, followed by 1N HCl.

    • Allow the mixture to warm to room temperature and stir until two clear layers form.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield quinoxaline-6-carbaldehyde.[1]

  • Trustworthiness: This reduction is highly reliable but sensitive to water. Ensuring anhydrous conditions is critical for good yields. The -78 °C temperature prevents over-reduction to the alcohol.

Step 4: Synthesis of N-Methyl-1-quinoxalin-6-ylmethanamine (Reductive Amination)

The final step involves the formation of the target compound via reductive amination of the aldehyde with methylamine.

  • Materials: Quinoxaline-6-carbaldehyde, Methylamine (solution in THF or ethanol), Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE), Acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve quinoxaline-6-carbaldehyde (1.0 eq) in DCE.

    • Add methylamine (1.2 eq) followed by a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add Sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM.

    • Dry the combined organic layers over sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to yield N-Methyl-1-quinoxalin-6-ylmethanamine.

  • Expert Insight: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.[9] The acidic catalyst is crucial for the initial imine formation.

Generating an Analog Library for SAR Studies

The true power of this synthetic strategy lies in its adaptability for creating a diverse library of analogs. Modifications can be introduced at several key points:

  • Varying the Amine: In Step 4, substituting methylamine with other primary or secondary amines (e.g., ethylamine, dimethylamine, cyclopropylamine, morpholine) will probe the steric and electronic requirements of the side-chain nitrogen.

  • Modifying the Quinoxaline Core (Pre-condensation): Starting with substituted o-phenylenediamines (e.g., 4-fluoro-1,2-phenylenediamine, 4-methoxy-1,2-phenylenediamine) in Step 1 will introduce substituents onto the benzene portion of the quinoxaline ring.

  • Modifying the Quinoxaline Core (Post-synthesis): For analogs that are not easily accessible from substituted starting materials, post-synthetic modifications can be employed. For example, if starting with 6-bromoquinoxaline, a Suzuki coupling reaction can be used to introduce a wide variety of aryl or heteroaryl groups at the 6-position.[10][11][12]

Illustrative SAR Data Table

The following table presents a hypothetical SAR for a small library of analogs, demonstrating how systematic modifications can influence biological activity (e.g., IC50 against a target kinase).

Compound IDR1 (at C6)R2 (Amine)IC50 (nM)
Parent H-CH₂NHCH₃150
Analog-1 H-CH₂N(CH₃)₂320
Analog-2 H-CH₂NH-cyclopropyl85
Analog-3 F-CH₂NHCH₃75
Analog-4 OCH₃-CH₂NHCH₃250
Analog-5 Phenyl-CH₂NHCH₃45

Interpretation:

  • Comparing the Parent to Analog-1 suggests that a secondary amine is preferred over a tertiary amine.

  • Analog-2 indicates that a small, constrained ring like cyclopropyl is well-tolerated and may improve potency.

  • Analog-3 shows that an electron-withdrawing group (F) at the R1 position enhances activity.

  • Analog-4 suggests that a bulky, electron-donating group (OCH₃) is detrimental to activity.

  • Analog-5 , synthesized via a Suzuki coupling approach, reveals that adding a phenyl group can significantly boost potency.

Visualizations of Workflows and Logic

Synthetic Workflow Diagram

The following diagram illustrates the overall synthetic pathway from starting materials to the final analog library.

Synthetic_Workflow cluster_precursor Precursor Synthesis cluster_intermediate Key Intermediate Generation cluster_diversification Diversification & Library Synthesis PD 4-Substituted o-Phenylenediamine Subst_Quinox Substituted 6-Haloquinoxaline PD->Subst_Quinox Step 1: Condensation Glyoxal Glyoxal Glyoxal->Subst_Quinox Carbonitrile Quinoxaline-6-carbonitrile Subst_Quinox->Carbonitrile Step 2: Cyanation Final_Analog Final Analog Library Subst_Quinox->Final_Analog Alternative: Suzuki Coupling & Amination Aldehyde Quinoxaline-6-carbaldehyde Carbonitrile->Aldehyde Step 3: DIBAL-H Reduction Aldehyde->Final_Analog Step 4: Reductive Amination Amine R₂-NH-R₃ Amine->Final_Analog ArylBoronic Arylboronic Acid ArylBoronic->Final_Analog caption Fig 1. General synthetic workflow for the analog library.

Caption: General synthetic workflow for the analog library.

SAR Study Logic Diagram

This diagram illustrates the iterative cycle inherent in a structure-activity relationship study.

SAR_Logic Design Design Analogs (Hypothesis Generation) Synthesis Synthesize Library (See Fig 1) Design->Synthesis Execute Testing In Vitro / In Vivo Biological Testing Synthesis->Testing Provide Analysis Analyze Data (Generate SAR) Testing->Analysis Generate Data New_Hypothesis Refine Hypothesis (New Design Ideas) Analysis->New_Hypothesis Derive Insights New_Hypothesis->Design Iterate caption Fig 2. The iterative cycle of an SAR study.

Caption: The iterative cycle of an SAR study.

References

  • MDPI: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • ResearchGate: Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. [Link]

  • National Institutes of Health (NIH): Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. [Link]

  • PubMed: A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. [Link]

  • PubMed: Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. [Link]

  • Der Pharma Chemica: Synthesis and biological evaluation of functionalized quinoxaline derivatives. [Link]

  • ResearchGate: Overall structure‐activity relationship analysis of the quinoxaline derivatives. [Link]

  • PubMed: Synthesis of Diverse Functionalized Quinoxalines by Oxidative Tandem Dual C-H Amination of Tetrahydroquinoxalines with Amines. [Link]

  • Der Pharma Chemica: A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent. [Link]

  • National Institutes of Health (NIH): Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]

  • Science Domain: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [http://www.sciencepublishinggroup.com/journal/paperinfo?journalid=12 органической химии&doi=10.5923/j.ajoc.20150501.03]([Link] органической химии&doi=10.5923/j.ajoc.20150501.03)

  • MDPI: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]

  • Organic Chemistry Portal: Suzuki Coupling. [Link]

  • Chemistry LibreTexts: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate: Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies. [Link]

  • MDPI: Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

Sources

Method

Application Notes and Protocols for Coupling Reactions with N-Methyl-1-quinoxalin-6-ylmethanamine

Introduction N-Methyl-1-quinoxalin-6-ylmethanamine is a key structural motif and building block in modern medicinal chemistry. The quinoxaline core is a privileged scaffold found in numerous biologically active compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methyl-1-quinoxalin-6-ylmethanamine is a key structural motif and building block in modern medicinal chemistry. The quinoxaline core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and antimicrobial agents.[1][2] The secondary amine functionality of this particular reagent makes it an ideal nucleophile for a variety of essential bond-forming reactions, enabling the rapid diversification of molecular libraries for drug discovery and development.[3][4]

This guide provides in-depth technical protocols and expert insights into two critical classes of coupling reactions involving N-Methyl-1-quinoxalin-6-ylmethanamine: Amide Bond Formation and Palladium-Catalyzed C-N Cross-Coupling . The methodologies are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Section 1: Amide Bond Formation via Activated Ester Intermediates

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry.[5] Coupling a carboxylic acid with N-Methyl-1-quinoxalin-6-ylmethanamine requires the activation of the carboxylic acid, typically through the formation of a highly reactive intermediate.[3][6] Among the vast array of available coupling reagents, uronium/aminium salts like HATU have become exceedingly popular due to their high efficiency, rapid reaction times, and ability to suppress unwanted side reactions like racemization.[7][8][9]

Mechanism Spotlight: HATU-Mediated Amide Coupling

The efficacy of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) stems from its ability to rapidly generate a highly reactive O-acylisourea intermediate. The general mechanism proceeds as follows:

  • Activation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid, forming a carboxylate anion.[10][11]

  • Intermediate Formation: The carboxylate attacks the electron-deficient carbon of HATU, displacing the HOAt (1-hydroxy-7-azabenzotriazole) moiety to form a highly reactive OAt-activated ester.[10]

  • Nucleophilic Attack: The secondary amine, N-Methyl-1-quinoxalin-6-ylmethanamine, attacks the carbonyl carbon of the activated ester. This step is highly efficient due to the excellent leaving group nature of the OAt anion.[10]

  • Product Formation: The tetrahedral intermediate collapses to form the stable amide bond and releases the HOAt byproduct.[12]

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol describes a general procedure for the coupling of a generic carboxylic acid with N-Methyl-1-quinoxalin-6-ylmethanamine.

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid)

  • N-Methyl-1-quinoxalin-6-ylmethanamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Reagent Addition: To the stirring solution, add N-Methyl-1-quinoxalin-6-ylmethanamine (1.1 equiv), followed by HATU (1.2 equiv).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.5 equiv) dropwise. The addition of a hindered base like DIPEA is crucial to deprotonate the carboxylic acid without competing as a nucleophile.[11]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). These washes remove residual DMF, unreacted acid, and HATU byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes).

Data Presentation: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent can significantly impact yield and purity. While HATU is highly effective, other reagents may be suitable depending on the substrate's complexity and cost considerations.[3][7]

Coupling ReagentClassKey AdvantagesPotential Considerations
HATU Uronium/AminiumHigh efficiency, fast kinetics, low racemization.[7][8][9]Higher cost, can cap unreacted amines if used in large excess.[8]
HBTU Uronium/AminiumGood efficiency, lower cost than HATU.[9]Slightly lower performance and purity compared to HATU in some cases.[7]
EDC/HOBt CarbodiimideWater-soluble byproducts, cost-effective.[5][8]Can lead to racemization without additives like HOBt; slower reaction times.[3][8]
T3P® Phosphonic AnhydrideExcellent for difficult couplings, clean byproducts.[13][14]Often requires careful control of stoichiometry.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Carboxylic Acid (1.0 equiv) in Anhydrous DMF add_amine Add N-Methyl-1-quinoxalin- 6-ylmethanamine (1.1 equiv) prep->add_amine add_hatu Add HATU (1.2 equiv) add_amine->add_hatu cool Cool to 0 °C add_hatu->cool add_base Add DIPEA (2.5 equiv) cool->add_base stir Stir at RT for 2-4h (Monitor by TLC/LC-MS) add_base->stir dilute Dilute with EtOAc stir->dilute wash Aqueous Washes (NaHCO3, H2O, Brine) dilute->wash dry Dry (MgSO4) & Concentrate wash->dry purify Flash Chromatography dry->purify product Isolated Product purify->product

Caption: Workflow for HATU-mediated amide coupling.

Section 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, particularly for constructing aryl amines.[15][16][17] This reaction allows for the coupling of amines with aryl halides or triflates, substrates that are often unreactive in traditional nucleophilic aromatic substitution reactions.[18][19] For a secondary amine like N-Methyl-1-quinoxalin-6-ylmethanamine, this transformation provides a direct route to N-aryl derivatives, which are prevalent in pharmaceuticals and organic materials.[18][20][21]

Mechanism Spotlight: Buchwald-Hartwig Amination

The reaction proceeds via a palladium-catalyzed cycle. While several generations of catalysts and ligands have been developed, the fundamental steps remain consistent:[15]

  • Precatalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amido complex, releasing the final arylated amine product and regenerating the active Pd(0) catalyst.[15]

The choice of ligand is critical for the success of this reaction, as it modulates the stability and reactivity of the palladium intermediates, facilitating both the oxidative addition and the crucial reductive elimination steps.[18][20][22]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the coupling of an aryl bromide with N-Methyl-1-quinoxalin-6-ylmethanamine using a modern, air-stable Pd(II) precatalyst and a biarylphosphine ligand.

Materials:

  • Aryl Bromide (e.g., 4-Bromotoluene)

  • N-Methyl-1-quinoxalin-6-ylmethanamine

  • RuPhos Pd G3 (Precatalyst)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

  • Inert gas (Nitrogen or Argon)

  • Diethyl Ether or Methyl tert-butyl ether (MTBE)

  • Celite®

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), N-Methyl-1-quinoxalin-6-ylmethanamine (1.2 equiv), RuPhos Pd G3 (0.02 equiv, 2 mol%), and Sodium tert-butoxide (1.4 equiv).

    • Expert Insight: Using a strong, non-nucleophilic base like NaOtBu is essential for deprotonating the amine complex without interfering with the catalyst. The use of a pre-formed catalyst like RuPhos Pd G3 simplifies handling as it is air-stable.[20]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous toluene (or dioxane) via syringe (to achieve a concentration of approx. 0.1-0.2 M).

  • Heating and Monitoring: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with Diethyl Ether or MTBE.

    • Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

Data Presentation: Key Parameters for Optimization

Successful Buchwald-Hartwig amination often requires screening several parameters. The following table outlines key variables and common choices for coupling secondary amines.

ParameterCommon ChoicesRationale / Expert Insight
Ligand RuPhos, BrettPhos, XPhosBulky, electron-rich biarylphosphine ligands are generally effective for coupling secondary amines as they promote the challenging reductive elimination step.[18][20][22]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, hindered base is typically required. NaOtBu is a common starting point, but K₃PO₄ or Cs₂CO₃ may be better for base-sensitive substrates.
Solvent Toluene, Dioxane, THFAprotic solvents with relatively high boiling points are preferred. Toluene and dioxane are most common.
Temperature 80 - 110 °CSufficient thermal energy is usually needed to drive the catalytic cycle, especially the oxidative addition step.
Experimental Workflow Diagram

G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep To a Schlenk tube add: Aryl Bromide (1.0 equiv) Amine (1.2 equiv) RuPhos Pd G3 (2 mol%) NaOtBu (1.4 equiv) inert Evacuate & Backfill with Argon (3x) prep->inert add_solvent Add Anhydrous Toluene inert->add_solvent heat Heat at 100 °C for 12-24h add_solvent->heat cool Cool to RT heat->cool filter Dilute & Filter through Celite® cool->filter concentrate Concentrate Filtrate filter->concentrate purify Flash Chromatography concentrate->purify product Isolated Product purify->product

Caption: Workflow for Buchwald-Hartwig C-N cross-coupling.

References

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Source: Chemical Reviews | URL: [Link]

  • Title: Coupling Reagents | Source: Aapptec Peptides | URL: [Link]

  • Title: Amine to Amide Mechanism - HATU | Source: Common Organic Chemistry | URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents | Source: HepatoChem | URL: [Link]

  • Title: Commonly Used Coupling Reagents in Peptide Synthesis | Source: Dilun Biotechnology | URL: [Link]

  • Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases | Source: NIH National Center for Biotechnology Information | URL: [Link]

  • Title: Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules | Source: DSpace@MIT | URL: [Link]

  • Title: Commonly used amide/peptide coupling reagents | Source: ResearchGate | URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Source: Semantic Scholar | URL: [Link]

  • Title: Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery | Source: Royal Society of Chemistry | URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents | Source: NIH National Center for Biotechnology Information | URL: [Link]

  • Title: Buchwald–Hartwig amination | Source: Wikipedia | URL: [Link]

  • Title: Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents | Source: NIH National Center for Biotechnology Information | URL: [Link]

  • Title: HATU, DIPEA Peptide Coupling Mechanism | Source: YouTube | URL: [Link]

  • Title: Amide synthesis by acylation | Source: Organic Chemistry Portal | URL: [Link]

  • Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives | Source: IntechOpen | URL: [Link]

  • Title: Buchwald-Hartwig Amination | Source: Chemistry LibreTexts | URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach | Source: Growing Science | URL: [Link]

  • Title: Buchwald-Hartwig Amination | Source: ACS GCI Pharmaceutical Roundtable Reagent Guides | URL: [Link]

  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Source: Chemical Reviews | URL: [Link]

  • Title: Buchwald-Hartwig amination | Source: YouTube | URL: [Link]

  • Title: QUINOXALINE SYNTHESIS BY DOMINO REACTIONS | Source: ResearchGate | URL: [Link]

  • Title: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors | Source: NIH National Center for Biotechnology Information | URL: [Link]

  • Title: 1-(Quinoxalin-6-yl)methanamine | Source: PubChem | URL: [Link]

  • Title: Progress in Quinoxaline Synthesis (Part 1) | Source: ResearchGate | URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Methyl-1-quinoxalin-6-ylmethanamine

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-Methyl-1-quinoxalin-6-ylmethanamine. It is designed for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-Methyl-1-quinoxalin-6-ylmethanamine. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this multi-step synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to help optimize reaction yields and purity.

Introduction to the Synthetic Pathway

The synthesis of N-Methyl-1-quinoxalin-6-ylmethanamine is typically approached as a two-stage process. The first stage involves the construction of the quinoxaline core with a suitable functional group at the 6-position, which is then converted to the primary amine, 1-(quinoxalin-6-yl)methanamine. The second stage is the selective N-methylation of this primary amine to yield the final product.

This guide will focus on a common and adaptable synthetic route:

  • Part 1: Synthesis of the Precursor Amine, 1-(Quinoxalin-6-yl)methanamine

    • Step 1.1: Condensation to form 6-bromoquinoxaline.

    • Step 1.2: Cyanation of 6-bromoquinoxaline to 6-cyanoquinoxaline.

    • Step 1.3: Reduction of 6-cyanoquinoxaline to 1-(quinoxalin-6-yl)methanamine.

  • Part 2: N-Methylation to Yield N-Methyl-1-quinoxalin-6-ylmethanamine

    • Step 2.1: Eschweiler-Clarke methylation of 1-(quinoxalin-6-yl)methanamine.

Below is a visual representation of the overall synthetic workflow.

Synthesis_Workflow A 4-Bromo-1,2-phenylenediamine + Glyoxal B Step 1.1: Condensation A->B C 6-Bromoquinoxaline B->C D Step 1.2: Cyanation C->D E 6-Cyanoquinoxaline D->E F Step 1.3: Reduction E->F G 1-(Quinoxalin-6-yl)methanamine F->G H Step 2.1: Eschweiler-Clarke Methylation G->H I N-Methyl-1-quinoxalin-6-ylmethanamine H->I

Caption: Overall synthetic workflow for N-Methyl-1-quinoxalin-6-ylmethanamine.

Part 1: Troubleshooting the Synthesis of 1-(Quinoxalin-6-yl)methanamine

This section addresses common issues encountered during the synthesis of the primary amine precursor.

Step 1.1: Condensation Reaction for 6-Bromoquinoxaline

The formation of the quinoxaline ring is a critical step. The classical approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1]

Q1: My yield of 6-bromoquinoxaline is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this condensation reaction can often be attributed to several factors:

  • Purity of Starting Materials: Ensure the 4-bromo-1,2-phenylenediamine is of high purity. Diamines are susceptible to oxidation, which can lead to colored impurities and byproducts. If the diamine has darkened, consider recrystallization or purification by column chromatography before use.

  • Reaction Conditions: The reaction is typically acid-catalyzed. If the catalysis is inefficient, the reaction may not proceed to completion.

    • Solvent Choice: While ethanol or acetic acid are common, consider exploring other solvent systems. For instance, microwave-assisted synthesis in a solvent like acetonitrile can sometimes dramatically reduce reaction times and improve yields.[1]

    • Temperature: Ensure the reaction is heated sufficiently. Refluxing in ethanol or acetic acid is a standard condition.

  • Atmosphere: Some condensation reactions can be sensitive to air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q2: I am observing multiple spots on my TLC plate after the condensation reaction, making purification difficult. What are these byproducts?

A2: The formation of multiple products often points to side reactions. Common byproducts in quinoxaline synthesis include:

  • Benzimidazoles: These can form if the dicarbonyl compound (glyoxal) degrades or if there are impurities.

  • Partially reacted intermediates: Incomplete cyclization can lead to the presence of imine intermediates.

  • Oxidation products: As mentioned, the diamine starting material can oxidize, leading to a complex mixture.

To mitigate this, ensure the glyoxal solution is fresh and accurately quantified. Running the reaction for an adequate amount of time, with monitoring by TLC, is crucial to ensure full conversion to the desired product.

Step 1.2: Cyanation of 6-Bromoquinoxaline

This step, a nucleophilic aromatic substitution, replaces the bromine atom with a cyano group. This is often achieved using a cyanide source like copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent.

Q1: The cyanation reaction is sluggish and does not go to completion. How can I drive the reaction forward?

A1: Incomplete cyanation is a frequent challenge. Here are some troubleshooting steps:

  • Activation of CuCN: The purity and activation of CuCN are critical. Ensure you are using high-purity CuCN. Some protocols recommend washing the CuCN with a dilute acid, followed by water and acetone, and then drying under vacuum before use to remove any oxidized copper species.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are necessary to achieve the required reaction temperatures (typically >150 °C). Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Temperature Control: This reaction requires high temperatures. Ensure your reaction setup can safely and consistently maintain the target temperature. Use a high-temperature thermometer and an appropriate heating mantle.

  • Reaction Time: These reactions can be slow. Monitor the reaction progress by TLC over an extended period (e.g., 12-24 hours).

Q2: I am concerned about the toxicity of copper cyanide. Are there alternative methods for this cyanation?

A2: Yes, palladium-catalyzed cyanation reactions (e.g., using Zn(CN)₂ and a palladium catalyst like Pd(PPh₃)₄) can be an alternative to the traditional CuCN method. These reactions often proceed under milder conditions and may be more tolerant of other functional groups. However, they require careful optimization of the catalyst, ligand, and reaction conditions.

Step 1.3: Reduction of 6-Cyanoquinoxaline

The final step in forming the precursor is the reduction of the nitrile group to a primary amine.

Q1: My reduction of the nitrile is resulting in a low yield of the desired primary amine. What reducing agent is most effective?

A1: The choice of reducing agent is crucial for a successful nitrile reduction.

  • Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent that is very effective for this transformation. However, it is highly reactive and requires strictly anhydrous conditions and careful handling. The workup procedure must also be performed cautiously to quench the excess LAH.

  • Catalytic Hydrogenation: This is often a cleaner and safer alternative. Common catalysts include Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. The pressure of hydrogen and the choice of solvent can be optimized. For instance, conducting the hydrogenation in an acidic or basic medium can sometimes improve the yield and prevent side reactions.

  • Borane Complexes: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) are also effective for reducing nitriles and are often easier to handle than LAH.

Q2: During the workup of my LAH reduction, I am getting a gelatinous precipitate that is difficult to filter and is trapping my product.

A2: This is a common issue with LAH reductions. A Fieser workup is recommended to obtain a granular precipitate that is easier to filter. For a reaction with 'x' grams of LAH in a solvent like THF:

  • Carefully and slowly add 'x' mL of water.

  • Add 'x' mL of 15% aqueous NaOH.

  • Add '3x' mL of water.

  • Stir the mixture vigorously for 15-30 minutes. The resulting granular solid can then be easily filtered off.

Part 2: Troubleshooting the N-Methylation of 1-(Quinoxalin-6-yl)methanamine

This section focuses on the final methylation step to obtain the target compound.

Step 2.1: Eschweiler-Clarke Methylation

The Eschweiler-Clarke reaction is a reductive amination that methylates a primary amine to a tertiary amine using excess formic acid and formaldehyde.[2][3] A key advantage is that it avoids the formation of quaternary ammonium salts.[2]

Eschweiler_Clarke cluster_0 First Methylation cluster_1 Second Methylation A Primary Amine (R-NH2) C Iminium Ion [R-N=CH2]+ A->C + CH2O, -H2O B Formaldehyde (CH2O) E Secondary Amine (R-NHCH3) C->E + HCOOH, -CO2 D Formic Acid (HCOOH) F Secondary Amine (R-NHCH3) G Iminium Ion [R-N(CH3)=CH2]+ F->G + CH2O, -H2O H Tertiary Amine (R-N(CH3)2) G->H + HCOOH, -CO2

Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

Q1: My Eschweiler-Clarke reaction is not proceeding to the desired N-methyl product. What could be the issue?

A1: Incomplete methylation can be due to several factors:

  • Stoichiometry of Reagents: Ensure that you are using a sufficient excess of both formaldehyde and formic acid. For the monomethylation of a primary amine, at least one equivalent of each is required mechanistically. In practice, a larger excess is often used to drive the reaction to completion.

  • Reaction Temperature: The reaction is typically heated to promote the formation of the iminium ion and the subsequent hydride transfer. A temperature of 80-100 °C is common.[3]

  • Reaction Time: Allow sufficient time for the reaction to complete. Monitoring by TLC is essential. The starting primary amine should be fully consumed.

Q2: I am seeing the formation of the dimethylated product, N,N-dimethyl-1-quinoxalin-6-ylmethanamine. How can I favor the formation of the monomethylated product?

A2: The Eschweiler-Clarke reaction tends to favor exhaustive methylation to the tertiary amine.[2] To favor the monomethylated product, you can try to carefully control the stoichiometry of the reagents. Using closer to one equivalent of formaldehyde may help, but this can often result in a mixture of starting material, monomethylated, and dimethylated product.

An alternative approach for selective monomethylation is to use a different synthetic strategy, such as:

  • Acylation followed by reduction: React the primary amine with an acylating agent like ethyl chloroformate to form a carbamate. Then, reduce the carbamate with a strong reducing agent like LAH.

  • Reductive amination with a protecting group: Use a formaldehyde equivalent that allows for controlled reaction, or protect the primary amine before methylation.

Q3: The workup of my Eschweiler-Clarke reaction is problematic, and I am having trouble isolating the product.

A3: The workup typically involves basifying the reaction mixture to deprotonate the amine product and allow for its extraction into an organic solvent.

  • Basification: After cooling the reaction mixture, carefully add a strong base (e.g., NaOH or K₂CO₃) until the solution is strongly basic (pH > 11). This should be done in an ice bath as the neutralization of formic acid is exothermic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate. Multiple extractions will ensure complete recovery of the product.

  • Purification: The crude product can then be purified by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: What are the typical overall yields for this multi-step synthesis?

A: The overall yield will be the product of the yields of each individual step. It is not uncommon for multi-step syntheses of this nature to have an overall yield in the range of 20-40%. Each step should be optimized individually to maximize the final yield.

Q: Are there any specific safety precautions I should be aware of?

A: Yes, several reagents used in this synthesis are hazardous:

  • Copper(I) Cyanide (CuCN): Highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas.

  • Lithium Aluminum Hydride (LAH): Highly reactive and pyrophoric. Reacts violently with water. Use under strictly anhydrous conditions and handle with appropriate personal protective equipment.

  • Formic Acid: Corrosive. Handle in a fume hood and wear appropriate gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q: Can I use a different starting material instead of 4-bromo-1,2-phenylenediamine?

A: Yes, other appropriately substituted o-phenylenediamines can be used. For example, starting with 4-nitro-1,2-phenylenediamine, you could form 6-nitroquinoxaline. The nitro group could then be reduced to an amino group (6-aminoquinoxaline), which could then be converted to the cyano group via a Sandmeyer reaction. The choice of starting material will depend on its commercial availability and the reactivity of the substituent in subsequent steps.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. The appearance of a new singlet corresponding to the N-methyl group in the ¹H NMR spectrum is a key indicator of successful methylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Experimental Protocols

Protocol 1: Synthesis of 1-(Quinoxalin-6-yl)methanamine
  • Step 1.1: 6-Bromoquinoxaline

    • To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol, add a 40% aqueous solution of glyoxal (1.1 eq).

    • Add a catalytic amount of acetic acid (0.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 1.2: 6-Cyanoquinoxaline

    • In a flask equipped with a reflux condenser, combine 6-bromoquinoxaline (1.0 eq) and copper(I) cyanide (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Heat the mixture to 150-160 °C and stir for 12-18 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

    • Extract the product with an organic solvent and purify by column chromatography.

  • Step 1.3: 1-(Quinoxalin-6-yl)methanamine

    • Prepare a suspension of lithium aluminum hydride (LAH) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the suspension to 0 °C and add a solution of 6-cyanoquinoxaline (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

    • Cool the reaction to 0 °C and perform a Fieser workup as described in the troubleshooting section.

    • Filter the solids and concentrate the filtrate. Purify the crude amine by column chromatography.

Protocol 2: N-Methyl-1-quinoxalin-6-ylmethanamine (Eschweiler-Clarke Reaction)
  • To a flask containing 1-(quinoxalin-6-yl)methanamine (1.0 eq), add formic acid (2.5 eq).

  • Add a 37% aqueous solution of formaldehyde (2.5 eq).

  • Heat the mixture to 90-100 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and basify with 2M NaOH to pH > 11.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

StepReactant 1Reactant 2Key ReagentSolventTypical Temp.Typical TimeTypical Yield
1.1 4-Bromo-1,2-phenylenediamineGlyoxalAcetic AcidEthanolReflux4-6 h70-85%
1.2 6-BromoquinoxalineCuCN-DMF150-160 °C12-18 h60-75%
1.3 6-CyanoquinoxalineLiAlH₄-THFReflux2-4 h75-90%
2.1 1-(Quinoxalin-6-yl)methanamineFormaldehydeFormic Acid-90-100 °C4-6 h65-80%

References

  • Eschweiler–Clarke reaction. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Eschweiler–Clarke reaction. In Grokipedia. Retrieved January 22, 2026, from [Link]

  • Yadav, G. D., & Lande, S. V. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. Retrieved from [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of N-Methyl-1-quinoxalin-6-ylmethanamine

Welcome to the technical support center for the chromatographic purification of N-Methyl-1-quinoxalin-6-ylmethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of N-Methyl-1-quinoxalin-6-ylmethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Given the specific chemical nature of this molecule—possessing a basic secondary amine and a heterocyclic aromatic quinoxaline core—this guide provides a framework for method development and robust troubleshooting strategies.

Part 1: Method Development FAQs

This section addresses the initial questions and decision-making processes required to establish a successful purification protocol from the ground up.

Q1: What is the best initial chromatography mode for purifying N-Methyl-1-quinoxalin-6-ylmethanamine?

A1: The choice of chromatography mode depends on the scale and the nature of the impurities. For this molecule, Reverse-Phase (RP) HPLC is the most powerful and common starting point for analytical to semi-preparative scales due to its high resolving power. For larger scale purification (milligrams to grams), flash chromatography is more practical.

  • Reverse-Phase (RP) Chromatography: Highly recommended for initial purity assessment and small-scale purification. The quinoxaline ring provides good hydrophobicity, leading to retention on C18 or C8 columns. The basic amine, however, requires careful mobile phase control to ensure good peak shape.

  • Normal-Phase (NP) Chromatography: A viable option, particularly for flash chromatography. The amine group can interact strongly with the acidic silica gel. It may be necessary to add a basic modifier to the mobile phase to achieve good elution and prevent excessive peak tailing.[1][2]

  • Ion-Exchange (IEX) Chromatography: A powerful technique for separating amines.[3] Cation-exchange chromatography can be highly effective, as the secondary amine will be protonated (positively charged) at a pH below its pKa.[4] This method is excellent for separating the target compound from neutral or acidic impurities.[5]

Chromatography Mode Stationary Phase Typical Mobile Phase Advantages Challenges
Reverse-Phase (RP) C18, C8, PhenylAcetonitrile/Methanol and Water with additives (e.g., Formic Acid, TFA, or Ammonium Formate)High resolution, good for analytical and prep-scale, widely available.Peak tailing of basic amine is a common issue that must be addressed.
Normal-Phase (NP) Silica Gel, AluminaHexanes/Ethyl Acetate or Dichloromethane/Methanol with additives (e.g., Triethylamine)Good for large-scale (flash), separates non-polar impurities well.Strong interaction with silica can cause tailing or irreversible binding without a basic modifier.
Cation-Exchange (IEX) Sulfonic Acid or Carboxylic Acid-based resinsAqueous buffers with increasing salt concentration or pH gradient.Highly selective for charged species, high loading capacity.Requires the sample to be in an aqueous buffer, more complex mobile phases.[6]

Q2: How do I select the initial mobile phase conditions for Reverse-Phase HPLC?

A2: For a molecule like N-Methyl-1-quinoxalin-6-ylmethanamine, the key is to control the ionization of the secondary amine to achieve sharp, symmetrical peaks.

Step-by-Step Protocol: Initial RP-HPLC Method Scouting

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Modern, end-capped columns are preferred to minimize interactions with surface silanols.[7][8]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic pH ensures the amine is protonated and behaves consistently.[9][10][11]

    • Solvent B: 0.1% FA or TFA in Acetonitrile or Methanol.

  • Initial Gradient: Run a fast "scouting" gradient to determine the approximate elution concentration.

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% to 95% Solvent B over 10-15 minutes.

    • Detection: The quinoxaline moiety should have strong UV absorbance. Monitor at 254 nm and other wavelengths (e.g., 280 nm, 320 nm) or use a PDA/DAD detector to find the optimal wavelength.[12]

  • Analysis: Based on the retention time from the scouting run, you can develop a more focused, shallower gradient for better separation from nearby impurities.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of N-Methyl-1-quinoxalin-6-ylmethanamine.

Q3: My peak is tailing severely in Reverse-Phase HPLC. What is the cause and how can I fix it?

A3: This is the most common issue for basic compounds like yours. Peak tailing is primarily caused by secondary interactions between the positively charged amine and negatively charged, deprotonated silanol groups on the surface of the silica-based stationary phase.[7][8]

Solutions Ranked by Recommendation:

  • Add a Mobile Phase Modifier: This is the easiest and most effective solution.

    • Acidic Additives: Using 0.1% TFA or Formic Acid in the mobile phase will lower the pH to ~2.5-3.0. At this low pH, the surface silanols are protonated and neutral, which significantly reduces the unwanted ionic interaction.[8]

    • Basic Additives: Alternatively, adding a small amount of a "sacrificial base" like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) can be effective.[9][13] These amines compete with your compound for the active silanol sites.[8]

  • Use a Base-Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically derivatized to make them less active.[7] Columns specifically designed for the analysis of bases (e.g., with polar-embedded phases) provide even better peak shape.[7]

  • Increase Buffer Concentration: If using a buffered mobile phase (e.g., ammonium formate), increasing the concentration (e.g., from 10 mM to 25-50 mM) can help mask the silanol interactions and improve peak shape.[8][13]

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your compound to maintain a single ionic state.[7][9] For bases, this means operating at a low pH (<3) or a high pH (>9, if using a pH-stable column).[8][14]

Workflow for Troubleshooting Peak Tailing

Caption: Decision tree for diagnosing and solving peak tailing in RP-HPLC.

Q4: My compound is not eluting from a normal-phase (flash) silica gel column. What should I do?

A4: The basic amine group in your molecule is strongly adsorbing to the acidic silica gel stationary phase. This is a common issue for amines in normal-phase chromatography.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a base to your eluent system.

    • Start by adding 0.5-2% triethylamine (Et3N) to your mobile phase (e.g., Ethyl Acetate/Hexane).[15] This will neutralize the acidic sites on the silica and allow your compound to elute.

    • A solution of 1-10% ammonia in methanol can also be used as a polar modifier in a dichloromethane mobile phase for very polar amines.[1]

  • Increase Solvent Polarity Drastically: If a basic modifier is not sufficient, you need to increase the polarity of the mobile phase. A common solvent system for basic compounds is Dichloromethane (DCM) and Methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

  • Use a Different Stationary Phase: If your compound is particularly stubborn, consider using a different stationary phase for flash chromatography.

    • Alumina (basic or neutral): Alumina is less acidic than silica and is often a better choice for purifying basic compounds.

    • Amine-functionalized silica: This specialized media is designed specifically for the purification of basic compounds and can provide excellent results.[2]

Q5: I am seeing low or no recovery of my compound after purification. Why?

A5: Low recovery can be due to several factors, ranging from irreversible binding to degradation.

  • Irreversible Binding to Column: As discussed in Q4, strong interaction with acidic silica gel in normal-phase chromatography can lead to your compound getting permanently stuck on the column. Using a basic modifier or a different stationary phase is the solution.[1][15]

  • Sample Degradation: Quinoxalines can be sensitive to strongly acidic or basic conditions, especially over long periods. If you are using TFA, which is a strong acid, try switching to a weaker acid like formic acid. After purification, immediately neutralize the fractions containing your product if they are highly acidic or basic.

  • Precipitation on Column: If you dissolve your sample in a very strong solvent (like pure DMSO or DMF) and the initial mobile phase is much weaker (e.g., highly aqueous), your compound can precipitate at the head of the column.[16] Always try to dissolve your sample in the mobile phase itself or a solvent slightly stronger but miscible with the mobile phase.[15]

  • System Issues: Check for leaks in your system, especially post-detector, which could lead to loss of collected fractions. Ensure your fraction collector is properly aligned and triggered.[14]

References

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Troubleshooting in Chromatography. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC North America. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Cui, Y., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A, 1146(1), 1-7. Retrieved from [Link]

  • Separation of Quinoxaline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]

  • Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]

  • Amines analysis by ion chromatography. (2017). Google Patents.
  • Running a flash column. (2025, March 21). Chemistry LibreTexts. Retrieved from [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2020). Frontiers in Chemistry. Retrieved from [Link]

  • Ion-Exchange Chromatography. (2024, April 15). Chemistry LibreTexts. Retrieved from [Link]

  • Intro to Chromatography: Flash Chromatography Demonstration. (2023, June 28). Teledyne ISCO. Retrieved from [Link]

  • Stoll, D. R. (2021). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America, 39(8), 353-362. Retrieved from [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2020). Frontiers in Chemistry. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Trefz, F. K., et al. (1988). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Journal of Clinical Chemistry and Clinical Biochemistry, 26(10), 657-662. Retrieved from [Link]

  • Chavan, H. V., et al. (2018). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 10(1), 83-86. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-Methyl-1-quinoxalin-6-ylmethanamine

Welcome to the technical support guide for the synthesis of N-Methyl-1-quinoxalin-6-ylmethanamine. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-Methyl-1-quinoxalin-6-ylmethanamine. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during this multi-step synthesis. We will address common issues, particularly focusing on side reactions, and provide troubleshooting strategies grounded in mechanistic principles.

Overview of the Synthetic Pathway

The synthesis of N-Methyl-1-quinoxalin-6-ylmethanamine typically proceeds via a three-stage route. Understanding this pathway is crucial for diagnosing issues at each step. The general workflow involves the formation of the quinoxaline core, followed by reductive amination to install the primary amine, and a final controlled methylation.

G cluster_0 Stage 1: Quinoxaline Core Synthesis cluster_1 Stage 2: Functionalization & Reduction cluster_2 Stage 3: Controlled N-Methylation A 1,2-Diamino-4-methylbenzene C 6-Methylquinoxaline A->C Condensation B Glyoxal B->C D 6-Methylquinoxaline F 6-(Bromomethyl)quinoxaline D->F Side-chain Bromination E NBS / AIBN E->F H 1-Quinoxalin-6-ylmethanamine (Primary Amine) F->H Azide Displacement & Staudinger Reduction G NaN3 then PPh3/H2O G->H I 1-Quinoxalin-6-ylmethanamine K N-Methyl-1-quinoxalin-6-ylmethanamine (Target Molecule) I->K Eschweiler-Clarke Reaction J Formaldehyde (1 eq) Formic Acid J->K G cluster_0 Desired Mono-Methylation cluster_1 Side Reaction: Over-Methylation A Primary Amine (R-CH2NH2) C Iminium Ion [R-CH2-N=CH2]+ A->C B Formaldehyde B->C E Secondary Amine (R-CH2NHCH3) (TARGET) C->E D Formic Acid D->E Hydride Transfer F Secondary Amine H Iminium Ion [R-CH2-N(CH3)=CH2]+ F->H G Formaldehyde (Excess) G->H J Tertiary Amine (R-CH2N(CH3)2) (BYPRODUCT) H->J I Formic Acid I->J Hydride Transfer

Caption: Competing pathways of mono- vs. di-methylation in the Eschweiler-Clarke reaction.

Troubleshooting Strategies:

  • Strict Stoichiometric Control: The most critical parameter is the stoichiometry of formaldehyde. Use no more than 1.0-1.1 equivalents. A slight excess may be needed to drive the reaction to completion, but a large excess strongly favors the tertiary amine.

  • Temperature Management: Perform the reaction at a lower temperature. While classic Eschweiler-Clarke reactions are often run at 80-100 °C, starting at room temperature and gently warming to 50-60 °C can provide better control and favor the mono-methylated product. [1]3. Order of Addition: Add the formaldehyde solution slowly (dropwise) to the mixture of the primary amine and formic acid. This maintains a low instantaneous concentration of formaldehyde, reducing the likelihood of the secondary amine reacting further.

ParameterStandard E-C (for Tertiary Amine)Controlled Mono-Methylation (Recommended)
Formaldehyde (eq.) >2.2 equivalents1.0 - 1.1 equivalents
Formic Acid (eq.) >2.2 equivalents (acts as solvent)1.5 - 2.0 equivalents
Temperature 80 - 100 °C (Reflux)25 °C initially, then warm to 50-60 °C
Addition All reagents mixed at onceSlow, dropwise addition of formaldehyde
Q2: After workup of my methylation reaction, I have a neutral, stable byproduct that is not the starting material or the di-methylated amine. What could it be?

Answer: You are likely observing the N-formyl side product, N-(quinoxalin-6-ylmethyl)formamide .

Causality: This side reaction occurs when the amine attacks formic acid (or a mixed anhydride intermediate) in an acylation reaction, rather than attacking formaldehyde. This N-formylation competes with the desired N-methylation. [2]While the Eschweiler-Clarke is a reductive amination, the presence of formic acid, an acyl donor, always presents the possibility of forming a stable amide. This is particularly prevalent if the reaction temperature is too high or if the concentration of formaldehyde is too low, slowing down the iminium ion pathway.

G A Primary Amine (R-CH2NH2) C N-Formyl Adduct (R-CH2NH-CHO) (BYPRODUCT) A->C Acylation (Condensation) B Formic Acid (HCOOH) B->C D Water

Sources

Optimization

overcoming solubility issues of N-Methyl-1-quinoxalin-6-ylmethanamine in assays

Welcome to the technical support guide for N-Methyl-1-quinoxalin-6-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome common solub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Methyl-1-quinoxalin-6-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome common solubility challenges encountered during in vitro and in vivo assays. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the reliability and reproducibility of your experimental data.

Introduction: Understanding the Molecule

N-Methyl-1-quinoxalin-6-ylmethanamine is a heterocyclic amine belonging to the quinoxaline family. Structurally, it possesses a quinoxaline core, which is a fusion of benzene and pyrazine rings, and a secondary amine side chain. This structure dictates its physicochemical properties, most notably its solubility.

  • Molecular Formula: C₁₀H₁₁N₃[1]

  • Molecular Weight: 173.21 g/mol [1]

  • Key Structural Features: A basic secondary amine (pKa predicted to be ~8.18 for the analogous primary amine) and a fused aromatic ring system.[2]

The primary challenge in handling this compound arises from the basic nature of the aminomethyl group. Its protonation state is pH-dependent, which is the critical factor governing its aqueous solubility. At physiological pH (around 7.4), the compound exists in a dynamic equilibrium between its protonated (charged, more soluble) and neutral (less soluble) forms. This equilibrium can be readily shifted, leading to precipitation when, for example, a concentrated stock in an organic solvent like DMSO is diluted into an aqueous assay buffer.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated immediately upon dilution from a DMSO stock into my aqueous assay buffer (e.g., PBS, pH 7.4). Why did this happen?

This is a classic case of "solvent-shift" precipitation. N-Methyl-1-quinoxalin-6-ylmethanamine, like many research compounds, is highly soluble in 100% DMSO. However, your aqueous buffer has vastly different solvent properties. The primary cause is that at a neutral pH of 7.4, which is close to the compound's pKa, a significant portion of the molecules are in their neutral, less water-soluble free base form. When the DMSO concentration is drastically reduced upon dilution, the aqueous buffer cannot maintain the neutral form in solution, causing it to crash out.[3]

Q2: What is the single most effective strategy to improve the aqueous solubility of this compound?

Adjusting the pH of your aqueous buffer is the most direct and effective method. Since N-Methyl-1-quinoxalin-6-ylmethanamine is a basic compound, decreasing the pH will increase the proportion of the protonated, charged form of the amine. This cationic form is significantly more soluble in water due to favorable ion-dipole interactions.[4][5] Aiming for a buffer pH that is at least one to two units below the compound's pKa (e.g., pH 5.5-6.5) will substantially enhance its solubility.

Q3: I cannot lower the pH of my assay. What are my other options?

If your biological assay is sensitive to pH changes, you can employ co-solvents or other excipients.

  • Co-solvents: Introducing a small percentage of a water-miscible organic solvent can increase the solubility of your compound by reducing the overall polarity of the aqueous medium.[6][7] Common choices include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400). It is crucial to keep the final concentration of the co-solvent low (typically <5%) and to validate that it does not interfere with your assay.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior.[8] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts and presenting a more soluble complex to the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.

Q4: How do I prepare my stock and working solutions to minimize precipitation?

The way you prepare and dilute your solutions is critical.

  • High-Concentration DMSO Stock: Prepare a high-concentration primary stock in 100% anhydrous DMSO (e.g., 10-20 mM). Ensure the compound is fully dissolved.

  • Intermediate Dilution: Instead of a single large dilution into your final assay buffer, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of a "friendlier" solution, such as a 50:50 mixture of your assay buffer and a co-solvent, before making the final dilution into the complete assay medium.[3]

  • Mixing is Key: When adding the compound to the aqueous buffer, do so dropwise while vortexing or stirring the buffer. This avoids creating localized areas of high compound concentration that can nucleate precipitation.

Q5: My compound seems to be in solution, but my results are inconsistent, or I suspect non-specific activity. Could this be related to solubility?

Yes, this is a critical issue known as compound aggregation . Even if you don't see visible precipitate, poorly soluble compounds can form small colloidal aggregates in aqueous solutions, especially at concentrations above their solubility limit.[5] These aggregates can non-specifically inhibit enzymes or interfere with assay readouts (e.g., light scattering in absorbance assays), leading to false positives and poor reproducibility. This is a form of Pan-Assay Interference (PAINS).[4] To test for this, you can run your assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced in the presence of the detergent, it is a strong indicator that aggregation is the cause of the observed activity.

Troubleshooting Guide: A Step-by-Step Approach

Use the following workflow to systematically diagnose and solve solubility issues with N-Methyl-1-quinoxalin-6-ylmethanamine.

G start Start: Compound Precipitation or Inconsistent Data q1 Is the final assay pH adjustable? start->q1 adjust_ph Prepare buffer with pH 5.5 - 6.5 q1->adjust_ph Yes q2 Is a co-solvent (e.g., <5% Ethanol, PEG400) compatible with the assay? q1->q2 No ph_yes Yes retest_sol Re-test solubility by adding DMSO stock to new buffer adjust_ph->retest_sol q3 Is precipitation resolved but data is still inconsistent? retest_sol->q3 ph_no No use_cosolvent Prepare assay buffer containing the validated co-solvent q2->use_cosolvent Yes use_cyclo Use Cyclodextrin (e.g., HP-β-CD) See Protocol 2 q2->use_cyclo No cosolvent_yes Yes retest_sol2 Re-test solubility by adding DMSO stock to new buffer use_cosolvent->retest_sol2 cosolvent_no No use_cyclo->retest_sol2 retest_sol2->q3 agg_test Perform aggregation counter-screen (add 0.01% Triton X-100) q3->agg_test Yes success Problem Solved: Proceed with Assay q3->success No agg_yes Yes q4 Is compound activity significantly reduced? agg_test->q4 lower_conc Activity is likely an artifact. Lower compound concentration below Critical Aggregation Concentration (CAC). q4->lower_conc Yes q4->success No agg_confirmed Yes agg_no No agg_no2 No G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare serial dilutions of compound in DMSO p2 Dispense 1 µL of each concentration into assay plate p1->p2 p3 Add 99 µL of aqueous buffer p2->p3 p4 Incubate for 1-2h with shaking p3->p4 p5 Read plate on Nephelometer p4->p5 p6 Determine highest concentration without light scattering p5->p6

Caption: Workflow for Kinetic Solubility Assay.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is for preparing a compound solution when pH modification and co-solvents are not viable.

Materials:

  • N-Methyl-1-quinoxalin-6-ylmethanamine (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer. A 10-20% (w/v) solution is a good starting point.

  • Add Compound: Weigh the solid N-Methyl-1-quinoxalin-6-ylmethanamine and add it directly to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Vortex the mixture vigorously for several minutes. If the compound does not fully dissolve, you may sonicate the solution for 15-30 minutes.

  • Equilibration: Allow the solution to rotate or shake at room temperature for several hours (or overnight) to ensure maximum complexation.

  • Filtration (Optional but Recommended): To ensure you have a true solution, filter the final preparation through a 0.22 µm syringe filter to remove any undissolved microcrystals.

  • Usage: Use the resulting clear solution as your working stock for the assay. Remember to include a vehicle control containing the same concentration of HP-β-CD in your experiment.

References

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]

  • Coan, K. E., & Shoichet, B. K. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Practical Fragments. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]

  • PubChem. (n.d.). 1-(Quinoxalin-6-yl)methanamine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Sérgio, L., & Ferreira, F. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological and Toxicological Methods, 1(1), 1. [Link]

  • The Effect of pH on Solubility. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 22, 2026, from [Link]

  • Yadav, V. R., et al. (2020). Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 60, 102008. [Link]

  • Zhang, J., et al. (2018). Cosolvent-based formulation strategies for poorly water-soluble drugs. Journal of Pharmaceutical Sciences, 107(1), 32-44. [Link]

  • Crini, G., et al. (2020). Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase. Molecules, 25(23), 5643. [Link]

  • Ventura, C. A., & De Gaetano, F. (Eds.). (2024). Cyclodextrin-Based Drug Delivery System and Its Pharmaceutical and Biomedical Application 2024 [Special Issue]. Pharmaceutics. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of N-Methyl-1-quinoxalin-6-ylmethanamine

Welcome to the technical support center dedicated to the successful derivatization of N-Methyl-1-quinoxalin-6-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the successful derivatization of N-Methyl-1-quinoxalin-6-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this specific secondary amine. Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are both efficient and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when derivatizing N-Methyl-1-quinoxalin-6-ylmethanamine?

A1: The primary challenges revolve around the nucleophilicity of the secondary amine and the potential for side reactions involving the quinoxaline ring. Key issues include incomplete reactions leading to low yields, formation of multiple products, and difficulties in product isolation and purification. The quinoxaline moiety, while generally stable, can undergo side reactions under harsh conditions.[1]

Q2: Which class of derivatizing agents is most suitable for this compound?

A2: Acylating agents such as acyl chlorides and acid anhydrides are highly effective for derivatizing secondary amines like N-Methyl-1-quinoxalin-6-ylmethanamine.[2][3] These reagents react readily with the secondary amine to form a stable amide bond.[4] The choice between an acyl chloride and an acid anhydride often depends on the desired reactivity, with acyl chlorides generally being more reactive.[2]

Q3: Why is the addition of a base crucial in these acylation reactions?

A3: When using acyl halides or anhydrides, an acidic byproduct (e.g., HCl) is generated.[5] This acid can protonate the nitrogen atom of the starting amine, rendering it non-nucleophilic and halting the reaction.[6][7] A base, such as pyridine or triethylamine, is essential to neutralize this acid, allowing the reaction to proceed to completion.[2][5]

Q4: Can derivatization affect the quinoxaline ring system?

A4: The quinoxaline ring is generally resistant to attack under standard acylation conditions. However, strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to side reactions or degradation.[1] It is crucial to maintain controlled reaction conditions to preserve the integrity of the quinoxaline core.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the derivatization of N-Methyl-1-quinoxalin-6-ylmethanamine.

Issue 1: Low or No Product Yield

Low yields are a frequent challenge and can be attributed to several factors. A logical diagnostic flow can help pinpoint the root cause.

LowYield Start Low or No Yield Observed Q_Reagents Are reagents fresh and anhydrous? Start->Q_Reagents Sol_Reagents Use fresh, anhydrous acylating agent and solvent. Q_Reagents->Sol_Reagents No Q_Base Is a suitable base present in sufficient quantity? Q_Reagents->Q_Base Yes Sol_Base Add stoichiometric or slight excess of a non-nucleophilic base (e.g., pyridine, triethylamine). Q_Base->Sol_Base No Q_Temp Is the reaction temperature optimal? Q_Base->Q_Temp Yes Sol_Temp_Low Gently heat the reaction (e.g., 40-60 °C) and monitor by TLC. Q_Temp->Sol_Temp_Low Too low Sol_Temp_High If degradation is suspected, run the reaction at a lower temperature (e.g., 0 °C to RT). Q_Temp->Sol_Temp_High Too high Q_Solubility Are all reactants soluble in the chosen solvent? Q_Temp->Q_Solubility Optimal Sol_Solubility Select a solvent that dissolves all components (e.g., DCM, THF, DMF). Q_Solubility->Sol_Solubility No Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve N-Methyl-1-quinoxalin-6-ylmethanamine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM. R1 Cool the solution to 0 °C. P1->R1 R2 Add acyl chloride (1.1 eq.) dropwise. R1->R2 R3 Allow to warm to room temperature and stir. R2->R3 R4 Monitor reaction by TLC. R3->R4 W1 Quench with water. R4->W1 W2 Wash with 1M HCl, then saturated NaHCO₃, then brine. W1->W2 W3 Dry organic layer (Na₂SO₄), filter, and concentrate. W2->W3 W4 Purify by column chromatography or recrystallization. W3->W4

Sources

Optimization

challenges in scaling up N-Methyl-1-quinoxalin-6-ylmethanamine production

Answering the complex challenges that arise during the scale-up of specialized chemical syntheses requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the complex challenges that arise during the scale-up of specialized chemical syntheses requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to navigating the common obstacles encountered in the production of N-Methyl-1-quinoxalin-6-ylmethanamine. As Senior Application Scientists, our goal is to move beyond simple procedural lists to offer a troubleshooting framework grounded in chemical principles, ensuring that your scale-up process is both efficient and robust.

This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols. We will address issues from initial reaction yield and purity to process control and final product handling, providing not just solutions but also the rationale behind them.

This section addresses the most common questions and issues that arise during the synthesis and scale-up of N-Methyl-1-quinoxalin-6-ylmethanamine. The synthesis is typically a two-stage process: first, the formation of the quinoxaline core to produce (quinoxalin-6-yl)methanamine, followed by the N-methylation to yield the final product.

FAQ 1.1: My yield for the initial quinoxaline formation is significantly lower on a larger scale. What are the likely causes?

A drop in yield during scale-up is a frequent challenge, often rooted in mass and heat transfer limitations that are not apparent at the bench scale.[1] The primary synthesis of the quinoxaline ring involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound.[2][3]

Core Areas to Investigate:

  • Heat Transfer Inefficiency: The surface-area-to-volume ratio decreases dramatically as reactor size increases. This makes it harder to dissipate heat from exothermic condensation reactions.[1] Uncontrolled temperature spikes can lead to the formation of side products and degradation of the desired product.

    • Solution: Implement a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, consider a semi-batch approach, where one reactant is added portion-wise to manage the rate of heat generation.[1]

  • Poor Mixing and Inhomogeneity: What is easily mixed with a magnetic stir bar in a 1L flask becomes a significant challenge in a 50L reactor. Inefficient mixing can create localized areas of high reactant concentration or "hot spots," promoting unwanted side reactions.[1]

    • Solution: Transition from magnetic stirring to overhead mechanical stirring. The choice of impeller is critical; a pitched-blade turbine or anchor stirrer is often necessary to ensure the reaction mixture remains homogeneous.

  • Reaction Kinetics and Concentration: The optimal concentration on a small scale may not be suitable for a larger batch. Higher concentrations can exacerbate issues related to solubility of intermediates, viscosity, and heat transfer.

    • Solution: You may need to re-optimize the reaction concentration. While seemingly counterintuitive, sometimes using a slightly larger solvent volume can improve overall yield by ensuring better mixing and temperature control.

Troubleshooting Workflow for Low Yield in Quinoxaline Formation

G start Low Yield Observed During Scale-Up check_temp Was there a significant temperature spike (>5 °C)? start->check_temp check_mixing Is mixing adequate? (Visual homogeneity check) check_temp->check_mixing No sol_temp Improve Heat Transfer: 1. Use jacketed reactor. 2. Implement portion-wise addition. check_temp->sol_temp Yes check_purity Are starting materials pure and consistent? check_mixing->check_purity Yes sol_mixing Enhance Mixing: 1. Switch to overhead mechanical stirrer. 2. Optimize impeller design. check_mixing->sol_mixing No sol_purity Verify Raw Material Quality: 1. Run QC on incoming batches. 2. Check for degradation. check_purity->sol_purity No reoptimize Re-optimize Reaction Concentration check_purity->reoptimize Yes

Caption: Decision tree for troubleshooting low yield during scale-up.

FAQ 1.2: I am having issues with the N-methylation step, specifically with over-alkylation and difficult purifications. What is the recommended method?

While direct alkylation of (quinoxalin-6-yl)methanamine with an agent like methyl iodide is possible, it is notoriously difficult to control and often leads to the formation of the undesired tertiary amine and even quaternary ammonium salts.[4]

Recommended Method: Reductive Amination

Reductive amination is a superior method for this transformation as it avoids the problem of multiple alkylations.[4] The process involves two key steps:

  • Imine Formation: The primary amine, (quinoxalin-6-yl)methanamine, reacts with formaldehyde (or its equivalent, paraformaldehyde) to form an intermediate imine (or iminium ion).

  • Reduction: A mild reducing agent selectively reduces the imine to the desired secondary amine, N-Methyl-1-quinoxalin-6-ylmethanamine.

Why it's better for scale-up:

  • High Selectivity: The reaction is highly selective for mono-methylation, minimizing the formation of the tertiary amine.

  • Mild Conditions: The use of a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) allows the reaction to be performed under mild, controllable conditions. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[4]

Mechanism: Reductive Amination vs. Direct Alkylation

G cluster_0 Reductive Amination (Recommended) cluster_1 Direct Alkylation (Problematic) ra_start Primary Amine (R-NH2) ra_imine Imine/Iminium Ion [R-N=CH2]+ ra_start->ra_imine + HCHO ra_product Secondary Amine (Desired) R-NHCH3 ra_imine->ra_product + [H-] (e.g., NaBH(OAc)3) da_start Primary Amine (R-NH2) da_product1 Secondary Amine R-NHCH3 da_start->da_product1 + CH3I da_product2 Tertiary Amine (Side Product) R-N(CH3)2 da_product1->da_product2 + CH3I da_product3 Quaternary Salt (Side Product) [R-N(CH3)3]+ da_product2->da_product3 + CH3I

Sources

Troubleshooting

Technical Support Center: N-Methyl-1-quinoxalin-6-ylmethanamine

Welcome to the technical support center for N-Methyl-1-quinoxalin-6-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methyl-1-quinoxalin-6-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential decomposition pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions to assist you in your experimental work.

Introduction to the Stability of N-Methyl-1-quinoxalin-6-ylmethanamine

N-Methyl-1-quinoxalin-6-ylmethanamine is a molecule of interest in medicinal chemistry due to the prevalence of the quinoxaline scaffold in various therapeutic agents.[1][2] Understanding its stability and degradation profile is crucial for the development of safe and effective pharmaceuticals. The structure of N-Methyl-1-quinoxalin-6-ylmethanamine contains several moieties that can be susceptible to degradation under different conditions: the quinoxaline ring, a secondary amine, and an N-methyl group. This guide will explore the potential decomposition pathways arising from these structural features.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with N-Methyl-1-quinoxalin-6-ylmethanamine.

Problem 1: Appearance of Unexpected Peaks in HPLC Analysis After Sample Storage

Question: I am observing new, unexpected peaks in the HPLC chromatogram of my N-Methyl-1-quinoxalin-6-ylmethanamine sample that was stored in solution at room temperature. What could be the cause?

Answer:

The appearance of new peaks upon storage in solution suggests that your compound may be degrading. The most probable causes are oxidative degradation or hydrolysis.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solutions
Oxidative Degradation The secondary amine in N-Methyl-1-quinoxalin-6-ylmethanamine is susceptible to oxidation, which can be accelerated by dissolved oxygen in your solvent, exposure to air, or the presence of trace metal ions.[3][4] Oxidation of the secondary amine can lead to the formation of N-oxides or demethylation.[5]1. Degas Solvents: Use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum. 2. Use Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your sample solution. 3. Inert Atmosphere: Prepare and store your samples under an inert atmosphere.
Hydrolysis Although the core quinoxaline structure is generally stable to hydrolysis under neutral conditions, prolonged exposure to aqueous solutions, especially at non-neutral pH, could potentially lead to degradation.[6]1. Control pH: Ensure the pH of your solution is maintained within a stable range, typically close to neutral for amine-containing compounds. 2. Aprotic Solvents: If your experimental design allows, consider using aprotic solvents for storage.
Photodegradation Exposure to light, particularly UV light, can induce degradation of quinoxaline derivatives.[7]1. Protect from Light: Store your samples in amber vials or protect them from light by wrapping the container in aluminum foil.[8] 2. Work in Low-Light Conditions: When handling the samples, minimize exposure to direct light.
Problem 2: Loss of Compound Potency or Activity Over Time

Question: I have noticed a decrease in the biological activity of my N-Methyl-1-quinoxalin-6-ylmethanamine stock solution. What could be the reason for this?

Answer:

A loss of potency is a strong indicator of compound degradation. The parent molecule is likely converting into degradation products that have reduced or no biological activity.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solutions
N-Demethylation The N-methyl group can be cleaved through oxidative pathways, resulting in the formation of 1-quinoxalin-6-ylmethanamine.[5] This structural change can significantly alter the binding affinity of the molecule to its biological target.1. Freshly Prepare Solutions: Prepare your working solutions fresh from a solid stock before each experiment. 2. Optimize Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize thermal and oxidative degradation.[9]
Ring Opening or Modification Under harsh conditions (e.g., strong acid or base, high temperature), the quinoxaline ring itself may undergo degradation.[10]1. Avoid Extreme pH and Temperature: Ensure that your experimental protocols do not expose the compound to harsh conditions unless it is for a specific stress testing study.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for N-Methyl-1-quinoxalin-6-ylmethanamine?

A1: Based on its chemical structure, the primary anticipated decomposition pathways are:

  • Oxidation of the Secondary Amine: This can lead to the formation of a corresponding N-oxide or other oxidative degradation products.

  • N-Demethylation: Oxidative cleavage of the N-methyl group to yield 1-quinoxalin-6-ylmethanamine and formaldehyde.[5]

  • Photodegradation: The quinoxaline ring system is aromatic and can absorb UV light, potentially leading to photolytic degradation.[7]

  • Thermal Degradation: At elevated temperatures, decomposition can occur, though the specific products would need to be determined experimentally.[9]

Q2: What are the recommended storage conditions for N-Methyl-1-quinoxalin-6-ylmethanamine?

A2: To ensure the long-term stability of N-Methyl-1-quinoxalin-6-ylmethanamine, we recommend the following storage conditions:

  • Solid Form: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.

  • In Solution: If you need to store the compound in solution, use a suitable aprotic solvent, degas the solvent, and store at -80°C under an inert atmosphere. For aqueous solutions, prepare them fresh whenever possible.

Q3: How can I perform a forced degradation study on N-Methyl-1-quinoxalin-6-ylmethanamine?

A3: A forced degradation study is essential to understand the intrinsic stability of the molecule.[11] A typical study involves exposing the compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105°C).

  • Photodegradation: Exposing the compound in solution to UV and visible light.[12]

The degradation should be monitored by a stability-indicating analytical method, such as HPLC with UV or MS detection.

Proposed Decomposition Pathways

The following diagram illustrates the potential decomposition pathways of N-Methyl-1-quinoxalin-6-ylmethanamine under oxidative and photolytic stress.

DecompositionPathways cluster_main N-Methyl-1-quinoxalin-6-ylmethanamine cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation A N-Methyl-1-quinoxalin-6-ylmethanamine B N-oxide derivative A->B Oxidation (e.g., H₂O₂) C 1-Quinoxalin-6-ylmethanamine (N-Demethylation) A->C Oxidative N-Demethylation D Ring-opened products or other photoproducts A->D Photolysis (UV/Vis light)

Caption: Potential decomposition pathways of N-Methyl-1-quinoxalin-6-ylmethanamine.

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study.

1. Materials and Reagents:

  • N-Methyl-1-quinoxalin-6-ylmethanamine

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Calibrated HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

2. Stock Solution Preparation:

  • Prepare a stock solution of N-Methyl-1-quinoxalin-6-ylmethanamine at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.2 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at 60°C for a specified time. Neutralize with 0.2 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Place a known amount of the solid compound in an oven at 105°C for a specified time. Dissolve in the stock solution solvent for analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber. Wrap a control sample in aluminum foil and place it in the same chamber.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

  • The method should be able to separate the parent compound from all degradation products.

  • Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that each peak corresponds to a single component.

5. Data Interpretation:

  • Calculate the percentage of degradation for each stress condition.

  • Identify the major degradation products, if possible, using mass spectrometry.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (Solid, 105°C) A->E F Photostability (UV/Vis Light) A->F G HPLC-PDA/MS Analysis B->G C->G D->G E->G F->G H Data Interpretation G->H

Caption: Workflow for a forced degradation study.

References

  • Chen, Q., et al. (2025). Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H)-ones with N, N, N', N″, N″-Pentamethyldiethylenetriamine as the Methyl Source. PubMed.
  • Sigma-Aldrich. N-Methyl-1-quinoxalin-6-ylmethanamine AldrichCPR.
  • Fell, E. M., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society.
  • Shafi, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules.
  • PubChem. 1-(Quinoxalin-6-yl)methanamine.
  • ResearchGate. Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H )-ones with N , N , N ′, N ″, N ″-Pentamethyldiethylenetriamine as the Methyl Source.
  • Snyder, S. A., et al. (2020). Thermal and metal-catalyzed decomposition of methyl linolenate hydroperoxides. Journal of the American Oil Chemists' Society.
  • ResearchGate. N-Demethylation of N-Methyl Alkaloids with Ferrocene.
  • Svendsen, H. F., et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. Industrial & Engineering Chemistry Research.
  • El-Sayed, M. A. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis.
  • Slepukhin, P. A., et al. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank.
  • Singh, R., et al. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Chayrov, R., et al. (2022). HYDROLYTIC STABILITY OF NEW AMANTADINE ANALOGUES INCLUDING AROMATIC AMINO ACIDS. Journal of Chemical Technology and Metallurgy.
  • Rojas-Blandon, J. D., et al. (2018). Forced degradation studies of a new anti-leishmanial quinoline-triclosan hybrid. Journal of Chemical and Pharmaceutical Research.
  • Singh, A., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Markovic, M., et al. (2017). Stepping Up the Pace of Drug Stability Studies. Pharmaceutical Technology.
  • Lennon, G., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Journal of Analytical Methods in Chemistry.
  • Lennon, G., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central.
  • EvitaChem. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813).
  • Lennon, G., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for N-Methyl-1-quinoxalin-6-ylmethanamine

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the analytical method development for N-Methyl-1-quinoxalin-6-ylmethanamine. This...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the analytical method development for N-Methyl-1-quinoxalin-6-ylmethanamine. This document is designed to offer both foundational protocols and in-depth troubleshooting advice, reflecting field-proven insights to ensure the generation of robust and reliable analytical data.

Section 1: Compound Overview and Key Analytical Considerations

N-Methyl-1-quinoxalin-6-ylmethanamine is a heterocyclic compound featuring a quinoxaline core, a key structure in many pharmacologically active molecules.[1][2] Understanding its physicochemical properties is the cornerstone of successful analytical method development.

Chemical Properties Summary:

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
Structure Quinoxaline ring with an N-methylmethanamine substituent
Key Functional Groups Secondary amine, Aromatic nitrogen heterocycle[3]

Initial Analytical Strategy: The presence of a basic secondary amine and a UV-active quinoxaline ring system dictates the primary analytical approaches. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the logical starting point for quantification and purity analysis. For enhanced sensitivity and structural confirmation, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[1][4]

Section 2: Recommended Analytical Protocols

This section details starting protocols for HPLC-UV and LC-MS analysis. These methods serve as a robust baseline and should be further optimized and validated for your specific application.

Protocol 2.1: RP-HPLC Method for Quantification

This protocol is designed for the routine analysis of N-Methyl-1-quinoxalin-6-ylmethanamine in bulk material or simple formulations.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of N-Methyl-1-quinoxalin-6-ylmethanamine at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • Create a working standard at 0.1 mg/mL by diluting the stock solution with the diluent.

    • Prepare unknown samples to a target concentration of 0.1 mg/mL using the same diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.[5]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      15.0 5 95
      20.0 5 95
      20.1 95 5

      | 25.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability:

    • Before sample analysis, perform five replicate injections of the working standard.

    • The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

Causality Behind Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the moderately hydrophobic quinoxaline structure.

  • Formic Acid: The acidic mobile phase (pH ~2.7) ensures that the secondary amine group is protonated. This minimizes peak tailing caused by interaction with residual silanols on the column surface and provides a consistent charge state for reliable retention.[5][6]

  • Gradient Elution: A gradient is employed to ensure that any impurities with different polarities are eluted effectively, providing a comprehensive purity profile while maintaining a reasonable run time.

Protocol 2.2: LC-MS Method for Identification and Trace Analysis

This protocol is ideal for confirming the identity of the main peak and for detecting low-level impurities or metabolites.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare samples as described in Protocol 2.1, but at a lower concentration (e.g., 1-10 µg/mL) to avoid detector saturation.

  • LC-MS Conditions:

    • LC System: Use the same HPLC conditions as in Protocol 2.1. Replacing phosphoric acid with a volatile modifier like formic acid is essential for MS compatibility.[6]

    • Mass Spectrometer: Electrospray Ionization (ESI) in Positive Ion Mode.

    • Key MS Parameters:

      Parameter Suggested Value
      Ionization Mode ESI+
      Capillary Voltage 3.5 kV
      Cone Voltage 30 V
      Source Temperature 150 °C
      Desolvation Gas Flow 600 L/hr

      | Scan Range (m/z) | 50 - 500 |

    • Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at an m/z of approximately 174.2.

Expertise Insight:

  • Positive ion mode (ESI+) is selected because the secondary amine is basic and readily accepts a proton. The suggested cone voltage is a starting point; it should be optimized to maximize the parent ion signal while minimizing in-source fragmentation.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the analysis of N-Methyl-1-quinoxalin-6-ylmethanamine.

Caption: Interrelation of Key Analytical Method Validation Parameters.

FAQs on Method Validation

Q1: What is the difference between Accuracy and Precision?

A1:

  • Accuracy refers to the closeness of a measured value to the true value. It is typically assessed by determining the percent recovery of a known amount of analyte spiked into a blank matrix. [7]For N-Methyl-1-quinoxalin-6-ylmethanamine, you would spike known amounts into a placebo and measure the recovery.

  • Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD) and is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment. [7] Q2: How do I determine the Linearity and Range of the method?

A2:

  • Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare at least five standard solutions of N-Methyl-1-quinoxalin-6-ylmethanamine at different concentrations (e.g., from 50% to 150% of the target concentration). Plot the peak area response versus the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

  • Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Q3: What does Specificity mean in the context of an HPLC method?

A3: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • How to Prove It:

    • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method is specific if the main peak is resolved from all degradation peaks (resolution > 2.0).

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold, indicating the peak is spectrally homogeneous.

References

  • Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. (2007). Journal of Chromatography A. Retrieved January 22, 2026, from [Link]

  • Separation of Quinoxaline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2020). Frontiers in Chemistry. Retrieved January 22, 2026, from [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved January 22, 2026, from [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2020). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • 1-(Quinoxalin-6-yl)methanamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). MAC-MOD Analytical. Retrieved January 22, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 22, 2026, from [Link]

  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). International Journal of Novel Research and Development. Retrieved January 22, 2026, from [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. (n.d.). OMICS International. Retrieved January 22, 2026, from [Link]

  • Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. (1988). Journal of Chromatography. Retrieved January 22, 2026, from [Link]

  • A review on analytical method development and validation. (2019). Ashdin Publishing, Journal of Drug and Alcohol Research. Retrieved January 22, 2026, from [Link]

  • Bioanalytical Method Development and Validation at a glance: An Updated and concise Review. (2019). Journal of Emerging Technologies and Innovative Research. Retrieved January 22, 2026, from [Link]

  • An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. (2023). International Journal of Science and Advanced Technology. Retrieved January 22, 2026, from [Link]

  • Novel quinoxaline derivatives: synthesis and structural studies. (2019). International Journal of Multidisciplinary Research and Development. Retrieved January 22, 2026, from [Link]-27)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Quinoxaline-Based Inhibitors: A Comparative Analysis

Welcome to a detailed exploration of quinoxaline-based inhibitors, a class of compounds demonstrating remarkable versatility and potential in modern drug discovery. This guide is designed for fellow researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed exploration of quinoxaline-based inhibitors, a class of compounds demonstrating remarkable versatility and potential in modern drug discovery. This guide is designed for fellow researchers, scientists, and drug development professionals, moving beyond a simple catalog of compounds to provide a comparative analysis grounded in experimental data and mechanistic insights. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[1][2] This guide will dissect its application across several key therapeutic areas, comparing inhibitory activities, outlining experimental validation protocols, and visualizing the complex biological pathways involved.

Section 1: Quinoxalines as Potent Kinase Inhibitors in Oncology

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The quinoxaline scaffold has proven to be an exceptional starting point for designing selective and potent kinase inhibitors.[3][4] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase to block downstream signaling.[5]

Targeting the Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical driver of proliferation and survival in several cancer types. Quinoxaline derivatives have emerged as powerful inhibitors of EGFR, including drug-resistant mutants.

A notable study identified several quinoxalinone-containing compounds as promising inhibitors of the EGFR (L858R/T790M/C797S) triple mutant, for which no specific drugs are currently approved.[6] Compounds CPD4 and CPD21 showed particularly potent enzymatic inhibition, with IC50 values of 3.04 ± 1.24 nM and 3.81 ± 1.80 nM, respectively, outperforming the reference drug Osimertinib (IC50 = 8.93 ± 3.01 nM).[6] Another study highlighted quinoxaline derivatives 4a and 13 , which potently inhibited EGFR with IC50 values of 0.3 µM and 0.4 µM, respectively.[7]

Compound IDTargetIC50 (Enzymatic Assay)Cell Line (Antiproliferative IC50)Source
CPD4 EGFR (L858R/T790M/C797S)3.04 ± 1.24 nMH1975 (Lung Cancer)[6]
CPD21 EGFR (L858R/T790M/C797S)3.81 ± 1.80 nMH1975 (Lung Cancer)[6]
Osimertinib EGFR (L858R/T790M/C797S)8.93 ± 3.01 nMH1975 (Lung Cancer)[6]
Compound 4a EGFR0.3 µMMCF-7, HCT-116, HepG-2 (3.21-4.54 µM)[7]
Compound 13 EGFR0.4 µMMCF-7, HCT-116, HepG-2 (0.81-2.91 µM)[7]
Compound 4d EGFR1.53 nM (Inhibition Constant)HeLa, MCF-7 (3.20-4.19 µM)[8]

The diagram below illustrates the canonical EGFR pathway and the point of intervention for quinoxaline-based inhibitors.

EGFR_Pathway EGFR signaling pathway and inhibitor action. cluster_0 EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activates Quinoxaline Quinoxaline Inhibitor Quinoxaline->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes

Caption: EGFR signaling pathway and inhibitor action.

Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, with VEGFR-2 playing a central role. Several quinoxaline derivatives have been developed as potent VEGFR-2 inhibitors.[9]

A series of 3-methylquinoxaline derivatives were synthesized and evaluated, with compound 17b emerging as the most potent VEGFR-2 inhibitor with an IC50 of 2.7 nM.[10] Another study on bis([3][4][11]triazolo)[4,3-a:3′,4′-c]quinoxaline derivatives identified compound 23j as a highly effective inhibitor, with a VEGFR-2 IC50 of 3.7 nM and significant antiproliferative activity against HepG2 liver cancer cells (IC50 = 6.4 µM).[12]

Compound IDTargetIC50 (Enzymatic Assay)Cell Line (Antiproliferative IC50)Source
Compound 17b VEGFR-22.7 nMHepG-2, MCF-7 (2.3-5.8 µM)[10]
Compound 23j VEGFR-23.7 nMHepG-2 (6.4 µM)[12]
Compound 23l VEGFR-25.8 nMHepG-2 (11.3 µM)[12]
Compound 23a VEGFR-27.1 nMHepG-2 (11.3 µM)[12]
Sorafenib VEGFR-2(Reference Drug)(Reference Drug)[9]

Section 2: Expanding Horizons - Quinoxalines Targeting Other Enzymes

The utility of the quinoxaline scaffold extends beyond kinases. Significant research has demonstrated its potential in inhibiting other critical enzyme classes, such as Poly (ADP-ribose) polymerase (PARP).

PARP-1 Inhibition in Cancer Therapy

PARP-1 is a key enzyme in the DNA damage repair pathway. Inhibiting PARP-1 is a validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations. Researchers have successfully used a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold as a bio-isostere for the phthalazinone motif in the approved PARP inhibitor, Olaparib.[13][14]

This approach led to the discovery of compounds 8a and 5 , which showed superior PARP-1 inhibition compared to Olaparib.[13][15] Compound 5 also exhibited more potent antiproliferative activity against the BRCA1-mutant MDA-MB-436 breast cancer cell line (IC50 = 2.57 µM) than Olaparib (IC50 = 8.90 µM).[13][15]

Compound IDTargetIC50 (Enzymatic Assay)Cell Line (Antiproliferative IC50)Source
Compound 8a PARP-12.31 nMMDA-MB-436 (10.70 µM)[13][14]
Compound 5 PARP-13.05 nMMDA-MB-436 (2.57 µM)[13][14][15]
Olaparib PARP-14.40 nMMDA-MB-436 (8.90 µM)[13][14][15]

Section 3: Antimicrobial Applications of Quinoxaline Derivatives

Beyond oncology, quinoxaline derivatives exhibit a broad spectrum of antimicrobial activities, positioning them as potential solutions to the growing challenge of antibiotic resistance.

Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[16][17] One study evaluated a quinoxaline derivative against sixty isolates of methicillin-resistant Staphylococcus aureus (MRSA).[18] The results were promising, with the majority of isolates (56.7%) showing a Minimum Inhibitory Concentration (MIC) of 4 µg/mL for the quinoxaline compound, comparable to the reference drug vancomycin.[18] Another study found that compounds 2d and 3c had the highest antibacterial activity against Escherichia coli, with an MIC of 8 µg/mL.[16]

Compound IDMicroorganismMIC (µg/mL)Source
Quinoxaline Derivative MRSA4 (for 56.7% of isolates)[18]
Vancomycin MRSA4 (for 63.3% of isolates)[18]
Compound 2d E. coli8[16]
Compound 3c E. coli8[16]
Compound 10 C. albicans16[16]

Section 4: Experimental Protocols & Workflows

Scientific integrity demands reproducible and verifiable methods. This section outlines the core experimental protocols used to generate the comparative data presented in this guide.

Workflow: From Synthesis to Biological Evaluation

The development of a novel inhibitor follows a logical progression from chemical synthesis to rigorous biological testing.

Workflow Synthesis Chemical Synthesis of Quinoxaline Library Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Enzymatic In Vitro Enzymatic Assay (e.g., KinaseGlo®) Purification->Enzymatic Cellular Cell-Based Assay (e.g., MTT, Proliferation) Purification->Cellular MIC Antimicrobial Assay (Broth Microdilution) Purification->MIC SAR SAR Analysis & Lead Optimization Enzymatic->SAR Cellular->SAR MIC->SAR

Caption: General workflow for inhibitor development.

Protocol 1: In Vitro Kinase Activity Assay (Example: EGFR)

This protocol is foundational for determining the direct inhibitory effect of a compound on its target enzyme.

  • Plate Preparation: Add 5 µL of diluted quinoxaline compound or control (e.g., Staurosporine, DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of recombinant EGFR kinase solution in kinase buffer to each well.

  • Initiate Reaction: Add 10 µL of a substrate/ATP mixture (e.g., poly-Glu-Tyr peptide and ATP) to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 25 µL of a detection reagent (e.g., ADP-Glo™ or similar) that quantifies the kinase activity (e.g., by measuring ATP consumption via luminescence).

  • Data Analysis: Read the plate on a luminometer. Calculate the percent inhibition relative to controls and determine IC50 values using a non-linear regression curve fit.

Causality Note: This cell-free system is crucial for confirming direct target engagement. It isolates the enzyme and inhibitor from complex cellular pathways, ensuring that any observed activity is due to a direct interaction and not off-target or downstream cellular effects.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16]

  • Compound Preparation: Perform a two-fold serial dilution of the quinoxaline compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Nutrient Broth for bacteria).[16] Concentrations typically range from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., MRSA, E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[16]

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Self-Validation Note: The inclusion of positive and negative controls is essential. The positive control validates that the bacteria are viable and capable of growth in the medium, while the negative control confirms the sterility of the medium. This ensures the observed lack of growth in test wells is due to the compound's activity.

Conclusion and Future Outlook

The quinoxaline scaffold continues to be a highly productive core for the development of potent and selective inhibitors against a wide array of biological targets. The comparative data clearly show that novel quinoxaline derivatives can surpass existing standards, whether in inhibiting drug-resistant EGFR mutants, potently blocking angiogenesis via VEGFR-2, or providing new avenues for PARP-1 inhibition and antimicrobial therapy.[6][12][13]

The future of quinoxaline-based drug discovery lies in leveraging structure-activity relationship (SAR) insights and computational modeling to enhance potency and selectivity while minimizing off-target effects. As our understanding of disease biology deepens, the inherent versatility of the quinoxaline structure ensures it will remain a cornerstone of medicinal chemistry for years to come.

References

  • Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. ResearchGate. Available from: [Link]

  • Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed. Available from: [Link]

  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. PubMed Central. Available from: [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. SpringerLink. Available from: [Link]

  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. PubMed Central. Available from: [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. Available from: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available from: [Link]

  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Publishing. Available from: [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. Available from: [Link]

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. PubMed Central. Available from: [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. Available from: [Link]

  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. PubMed Central. Available from: [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. ResearchGate. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. Available from: [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([3][4][11]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Taylor & Francis Online. Available from: [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. Available from: [Link]

  • Exploring Quinoxalinone Derivatives as Promising Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors for Cancer Therapy. Chiang Mai University. Available from: [Link]

  • Some clinically used VEGFR-2 inhibitors as well as quinoxaline... ResearchGate. Available from: [Link]

  • Minimum Inhibitory Concentrations (MICs, mg/l) of 15 quinoxaline derivatives. ResearchGate. Available from: [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PubMed. Available from: [Link]

  • (PDF) Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. ResearchGate. Available from: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. Available from: [Link]

  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, tox. RSC Publishing. Available from: [Link]

  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. PubMed. Available from: [Link]

  • Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. Research India Publications. Available from: [Link]

  • Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Wiley Online Library. Available from: [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of N-Methyl-1-quinoxalin-6-ylmethanamine

Introduction: The Scientific Rationale The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] These compounds are bicyclic heterocycles composed of a benzene ring fused to a pyrazine ring.[4] Their structural versatility allows for modifications that can lead to potent and selective therapeutic agents, many of which function as kinase inhibitors.[5][1]

N-Methyl-1-quinoxalin-6-ylmethanamine is a specific derivative whose biological activity remains to be fully characterized. The objective of this guide is to establish a rigorous, phased approach to validate its potential as a bioactive compound, focusing on a plausible anticancer mechanism of action. Our strategy is not merely to screen for activity but to build a coherent, evidence-based profile of the compound's cellular effects, from broad cytotoxicity to specific molecular target engagement.

For comparative analysis, we will use Staurosporine , a well-characterized, potent but non-selective protein kinase inhibitor, as a reference compound. This allows us to benchmark the potency of our test compound and validate our assay systems.

Phased Experimental Workflow for Biological Validation

A logical progression of experiments is crucial to efficiently allocate resources and build a compelling scientific narrative. We will proceed through a four-phase workflow, starting with a broad assessment of cellular impact and progressively narrowing our focus to specific molecular interactions and pathway modulation.

G cluster_workflow Experimental Validation Workflow A Phase 1: In Vitro Cytotoxicity (Does it kill cancer cells?) B Phase 2: Cellular Target Engagement (Does it bind its target in a cell?) A->B If cytotoxic (low IC50) C Phase 3: Target Specificity Profiling (Which specific kinases does it inhibit?) B->C If target stabilization is observed D Phase 4: Cellular Mechanism of Action (How does it affect signaling pathways?) C->D If specific kinase hits are identified

Caption: A four-phase workflow for validating compound activity.

Phase 1: General Cytotoxicity Screening

Causality: Before investigating complex mechanisms, we must first determine if N-Methyl-1-quinoxalin-6-ylmethanamine has any biological effect on cancer cells. A cytotoxicity assay provides a quantitative measure of the compound's ability to cause cell death or inhibit proliferation.[6] We will use a Lactate Dehydrogenase (LDH) release assay, which measures the leakage of LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.[7][8]

Experimental Model:

  • Cell Line: A549 (human lung carcinoma). This is a widely used and well-characterized cell line in cancer research.

  • Test Articles: N-Methyl-1-quinoxalin-6-ylmethanamine, Staurosporine (positive control), DMSO (vehicle control).

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of N-Methyl-1-quinoxalin-6-ylmethanamine and Staurosporine (e.g., from 0.01 µM to 100 µM). Remove the culture medium and add 100 µL of medium containing the test compounds or DMSO vehicle control.

  • Controls: Include wells with untreated cells (negative control) and cells treated with a lysis buffer (provided in the assay kit) to serve as the "maximum LDH release" positive control.[7]

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified CO₂ incubator.

  • LDH Measurement: Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Reaction: Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions, e.g., CyQUANT™ LDH Cytotoxicity Assay kit) to each well.

  • Incubation & Reading: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background absorbance. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Summary & Interpretation:

CompoundA549 Cell Line IC50 (µM)
N-Methyl-1-quinoxalin-6-ylmethanamineHypothetical Value: 5.2
Staurosporine (Positive Control)Hypothetical Value: 0.8

An IC50 value in the low micromolar range for our test compound would be a strong indicator of potent biological activity, justifying progression to the next phase.

Phase 2: Cellular Target Engagement (CETSA)

Causality: A positive cytotoxicity result tells us the compound affects cells, but not how. To validate that it acts as a kinase inhibitor, we must demonstrate that it physically interacts with its target proteins inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, based on the principle that when a drug binds to its target protein, it stabilizes the protein against heat-induced denaturation.[9][10] A shift in the protein's melting temperature (Tm) upon drug treatment is direct evidence of target engagement.[11][12]

Experimental Model:

  • Cell Line: A549 cells.

  • Target Protein: We will initially probe for a broadly expressed kinase involved in cell survival, such as AKT, to test our hypothesis.

  • Test Articles: N-Methyl-1-quinoxalin-6-ylmethanamine (at 10x its IC50 value), DMSO (vehicle control).

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture & Treatment: Culture A549 cells to ~80% confluency. Treat the cells with either N-Methyl-1-quinoxalin-6-ylmethanamine or DMSO and incubate for 1 hour at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[13]

  • Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.[13]

  • Sample Preparation: Collect the supernatant (containing the soluble, non-denatured proteins) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Analyze the soluble protein fractions by Western blotting, using a specific antibody against the target protein (e.g., anti-AKT antibody).

Data Summary & Interpretation:

TreatmentApparent Melting Temp (Tm) of AKTThermal Shift (ΔTm)
DMSO (Vehicle)Hypothetical Value: 52°CN/A
N-Methyl-1-quinoxalin-6-ylmethanamineHypothetical Value: 58°C+6°C

A positive thermal shift (ΔTm) in the presence of the compound strongly indicates that it enters the cell and directly binds to and stabilizes the target protein. This provides crucial evidence linking the compound to a specific protein target class.

Phase 3: In Vitro Kinase Specificity Profiling

Causality: Having confirmed target engagement, the next logical step is to understand the compound's specificity. Does it inhibit a single kinase, a specific family, or a broad range of kinases? A broad kinase panel screening is the most efficient way to answer this. Commercial services offer assays against hundreds of kinases.[14] A common format is an in vitro enzymatic assay that measures the production of ADP, a universal byproduct of kinase activity.[15]

Protocol: Kinase Profiling Service (e.g., ADP-Glo™ Kinase Assay)

  • Compound Submission: Submit N-Methyl-1-quinoxalin-6-ylmethanamine to a commercial provider (e.g., Eurofins Discovery, Reaction Biology).

  • Screening: The compound is typically screened at a fixed concentration (e.g., 10 µM) against a large panel of recombinant human kinases.

  • Assay Principle: The assay measures the amount of ADP produced by the kinase reaction. In the presence of an inhibitor, kinase activity is reduced, leading to a lower ADP signal.

  • Data Reporting: Results are usually reported as "% Inhibition" relative to a DMSO control.

Data Summary & Interpretation:

Kinase Target% Inhibition at 10 µMClassification
PI3KαHypothetical: 95%Hit
AKT1Hypothetical: 88%Hit
mTORHypothetical: 75%Hit
CDK2Hypothetical: 15%No Hit
EGFRHypothetical: 8%No Hit
... (400+ others)< 50%No Hit

This profile suggests that our compound is a potent inhibitor of the PI3K/AKT/mTOR pathway. This specificity is a highly desirable trait for a targeted therapy, distinguishing it from a non-specific inhibitor like Staurosporine.

Phase 4: Cellular Mechanism of Action (Western Blot)

Causality: The final validation step is to confirm that the in vitro kinase inhibition translates into a functional consequence within the cell's signaling network. If N-Methyl-1-quinoxalin-6-ylmethanamine truly inhibits the PI3K/AKT/mTOR pathway, we should observe a dose-dependent decrease in the phosphorylation of downstream effector proteins.[16] Western blotting is the gold-standard technique for this analysis.[17]

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT p-AKT (Active) mTOR mTOR AKT->mTOR p-mTOR (Active) Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor N-Methyl-1-quinoxalin- 6-ylmethanamine Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Seed A549 cells and grow to 80% confluency. Treat cells with increasing concentrations of N-Methyl-1-quinoxalin-6-ylmethanamine (e.g., 0, 0.1, 1, 5, 10 µM) for 2-4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • GAPDH or β-Actin (as a loading control)

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

Interpretation of Expected Results: A successful validation would show a clear dose-dependent decrease in the bands corresponding to p-AKT and p-mTOR, while the levels of total AKT, total mTOR, and the loading control (GAPDH) remain unchanged. This result would definitively confirm that N-Methyl-1-quinoxalin-6-ylmethanamine engages its targets and inhibits the PI3K/AKT/mTOR signaling pathway in cancer cells, providing a clear mechanism for its observed cytotoxicity.

Conclusion

This guide outlines a systematic, hypothesis-driven approach to validate the biological activity of N-Methyl-1-quinoxalin-6-ylmethanamine. By progressing through a logical sequence of experiments—from general cytotoxicity to specific target engagement and pathway modulation—researchers can build a robust data package. This workflow not only confirms biological activity but also elucidates the compound's mechanism of action, providing a solid foundation for further preclinical development.

References

  • PubChem. 1-(Quinoxalin-6-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Longdom Publishing SL. New Quinoxalines with Biological Applications. Journal of Developing Drugs. [Link]

  • MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. [Link]

  • Semantic Scholar. Biological Activity of Quinoxaline Derivatives. Corpus ID: 236974336. [Link]

  • ResearchGate. Biological activity of quinoxaline derivatives. ResearchGate. [Link]

  • NIH. Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. National Center for Biotechnology Information. [Link]

  • NIH. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • NIH. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Center for Biotechnology Information. [Link]

  • PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. [Link]

  • NIH. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • NIH. Western Blot: Principles, Procedures, and Clinical Applications. National Center for Biotechnology Information. [Link]

  • Eurofins Discovery. Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery. [Link]

  • MDPI. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

  • NIH. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Center for Biotechnology Information. [Link]

  • CETSA. CETSA.. since 2013. CETSA. [Link]

  • ResearchGate. Studying the mechanism of action of new derivatives of quinoxalin-1,4-dioxide on the model organism Mycobacterium smegmatis. ResearchGate. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • NC3Rs. Ex vivo platforms for experimental cancer medicine and drug development. NC3Rs. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Bio-Rad. General Protocol for Western Blotting. Bio-Rad. [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Chemistry LibreTexts. Different Cytotoxicity Assays. Chemistry LibreTexts. [Link]

  • ResearchGate. Studying the mechanism of action of new derivatives of quinoxalin-1,4-dioxide on the model organism Mycobacterium smegmatis. ResearchGate. [Link]

  • PubMed. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][4][19]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. National Center for Biotechnology Information. [Link]

  • mtieat. Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. [Link]

  • Creative Biolabs. Western Blot Protocol. Creative Biolabs. [Link]

  • Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

Sources

Validation

A Comparative Guide to Quinoxaline Derivatives in Drug Discovery: Situating N-Methyl-1-quinoxalin-6-ylmethanamine in the Landscape

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological a...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.[1][2][3][4][5] This guide provides a comparative analysis of N-Methyl-1-quinoxalin-6-ylmethanamine against other quinoxaline derivatives, leveraging established structure-activity relationships (SAR) to inform its potential applications and guide future research. While specific experimental data for N-Methyl-1-quinoxalin-6-ylmethanamine is not extensively available in the public domain, we can infer its potential properties by examining the impact of various substitutions on the quinoxaline core.

The Quinoxaline Core: A Versatile Pharmacophore

Quinoxaline and its analogs have been extensively investigated for a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[1][2][5][6][7] The versatility of the quinoxaline nucleus stems from its ability to interact with various biological targets, often through mechanisms like kinase inhibition.[8] The planarity of the ring system allows for effective intercalation with DNA and interaction with the active sites of enzymes. Furthermore, the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, contributing to ligand-receptor binding.

Synthesis of the Quinoxaline Scaffold

The classical and most common method for synthesizing the quinoxaline ring is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[9][10][11] This robust reaction allows for the introduction of various substituents on both the benzene and pyrazine rings, enabling the generation of diverse chemical libraries for biological screening.

G cluster_reactants Reactants cluster_product Product o_phenylenediamine o-Phenylenediamine quinoxaline Quinoxaline Derivative o_phenylenediamine->quinoxaline Condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->quinoxaline caption General Synthesis of Quinoxaline Derivatives

Caption: General reaction scheme for the synthesis of quinoxaline derivatives.

Modern synthetic methodologies, including microwave-assisted synthesis and the use of green catalysts, have been developed to improve reaction efficiency and sustainability.[9][12]

N-Methyl-1-quinoxalin-6-ylmethanamine: A Structural Overview

N-Methyl-1-quinoxalin-6-ylmethanamine is a quinoxaline derivative with a methylaminomethyl substituent at the 6-position of the quinoxaline ring. Its chemical structure is as follows:

Chemical Structure:

  • Core: Quinoxaline

  • Substituent at C6: -CH2-NH-CH3

While specific biological data for this compound is sparse, we can analyze its structural features in the context of known SAR for other quinoxaline derivatives. The key features to consider are the unsubstituted pyrazine ring and the nature of the substituent on the benzene ring.

Comparative Analysis with Other Quinoxaline Derivatives

To understand the potential of N-Methyl-1-quinoxalin-6-ylmethanamine, we will compare it to other classes of quinoxaline derivatives with well-documented biological activities.

Anticancer Activity

Quinoxaline derivatives are most prominently recognized for their anticancer properties.[1][13] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as tyrosine kinases.[8]

Derivative Class Key Structural Features Observed Anticancer Activity Potential Comparison with N-Methyl-1-quinoxalin-6-ylmethanamine
2,3-Disubstituted Quinoxalines Substituents at the 2 and 3 positions of the pyrazine ring.Potent activity against various cancer cell lines. The nature of the substituent is critical; for example, aryl and heteroaryl groups can enhance activity.[14]N-Methyl-1-quinoxalin-6-ylmethanamine is unsubstituted at these positions, which might suggest a different or potentially lower intrinsic anticancer activity compared to highly optimized 2,3-disubstituted analogs.
Quinoxaline-Amides and Sulfonamides Amide or sulfonamide moieties, often at the 2 or 6-position.Exhibit significant anticancer activity, potentially through inhibition of kinases or other enzymes.[5][8]The aminomethyl group in N-Methyl-1-quinoxalin-6-ylmethanamine could be considered a simpler analog of these more complex side chains. Its basic nitrogen might interact differently with biological targets.
Quinoxaline-1,4-di-N-oxides Oxygen atoms attached to both nitrogen atoms of the pyrazine ring.Show potent activity, particularly as hypoxia-activated prodrugs.[12]The absence of the N-oxide functionality in N-Methyl-1-quinoxalin-6-ylmethanamine means it would not share this mechanism of action.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

A standard method to assess the cytotoxic effects of a compound on cancer cells is the MTT assay.

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., N-Methyl-1-quinoxalin-6-ylmethanamine and a reference compound like Doxorubicin) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

G cluster_workflow MTT Assay Workflow A Plate Cancer Cells B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H caption Workflow for MTT Assay

Caption: A typical workflow for determining the in vitro anticancer activity of a compound.

Anti-inflammatory and Antioxidant Activities

Some quinoxaline derivatives have been reported to possess anti-inflammatory and antioxidant properties.[12][15]

Derivative Class Key Structural Features Observed Anti-inflammatory/Antioxidant Activity Potential Comparison with N-Methyl-1-quinoxalin-6-ylmethanamine
Quinoxaline Carboxamides Carboxamide groups at various positions.Some derivatives have shown inhibition of inflammatory mediators like COX-2.[16]The simpler substituent in N-Methyl-1-quinoxalin-6-ylmethanamine may or may not confer similar anti-inflammatory properties. This would need to be experimentally verified.
Quinoxaline 1,4-di-N-oxides N-oxide functionalities.Have demonstrated antioxidant and anti-inflammatory effects.[12]As previously mentioned, N-Methyl-1-quinoxalin-6-ylmethanamine lacks these N-oxide groups.
Antimicrobial Activity

The quinoxaline scaffold is also a promising framework for the development of novel antimicrobial agents.[17]

Derivative Class Key Structural Features Observed Antimicrobial Activity Potential Comparison with N-Methyl-1-quinoxalin-6-ylmethanamine
Various Substituted Quinoxalines A wide range of substituents have been explored.Activity against various bacterial and fungal strains has been reported. The specific substitution pattern is crucial for potency and spectrum of activity.[17]The methylaminomethyl group at the 6-position of N-Methyl-1-quinoxalin-6-ylmethanamine introduces a basic side chain that could potentially interact with bacterial cell walls or other targets. Its efficacy would depend on the specific microbial strains tested.

Future Directions and Experimental Design

The true potential of N-Methyl-1-quinoxalin-6-ylmethanamine can only be elucidated through systematic experimental evaluation. Based on the comparative analysis, the following experimental workflow is proposed:

G cluster_workflow Proposed Research Workflow A Synthesis and Purification of N-Methyl-1-quinoxalin-6-ylmethanamine B In Vitro Anticancer Screening (e.g., MTT Assay against a panel of cancer cell lines) A->B C In Vitro Antimicrobial Screening (e.g., MIC determination against bacterial and fungal strains) A->C D In Vitro Anti-inflammatory Assay (e.g., COX-2 inhibition assay) A->D E Structure-Activity Relationship (SAR) Studies (Synthesis and testing of analogs) B->E C->E D->E F Mechanism of Action Studies (For promising activities) E->F caption Proposed Experimental Workflow

Caption: A logical progression for the biological evaluation of N-Methyl-1-quinoxalin-6-ylmethanamine.

Conclusion

N-Methyl-1-quinoxalin-6-ylmethanamine is a structurally interesting quinoxaline derivative that warrants further investigation. While a direct comparison to other derivatives is limited by the lack of specific experimental data, our analysis based on established structure-activity relationships suggests that it could possess biological activities, particularly in the realms of anticancer and antimicrobial research. The proposed experimental workflow provides a clear path forward for elucidating the therapeutic potential of this and related quinoxaline compounds, contributing to the broader effort of developing novel and effective drugs.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023-11-14). MDPI.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents. (2022). PubMed.
  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024-05-05). PubMed.
  • Overview of the structure-activity relationship (SAR) of quinoxaline...
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflamm
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
  • Structure-Activity Relationship (SAR)
  • Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR)
  • Quinoxaline synthesis. Organic Chemistry Portal.
  • A Technical Guide to the Synthesis of Quinoxaline Compounds for Researchers and Drug Development Professionals. Benchchem.
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents.
  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2024-09-23). Taylor & Francis Online.
  • N-METHYL-1-QUINOXALIN-6-YLMETHANAMINE. ChemicalBook.
  • N-Methyl-1-quinoxalin-6-ylmethanamine AldrichCPR. Sigma-Aldrich.
  • N-Methyl-1-quinoxalin-6-ylmethanamine. A2B Chem.
  • 1-(Quinoxalin-6-yl)methanamine. PubChem.
  • N-Methyl-1-quinoxalin-6-ylmethanamine. Crescent Chemical Company.
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024-10-21).
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing.
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of N-Methyl-1-quinoxalin-6-ylmethanamine Analogs

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) governing N-Methyl-1-quinoxalin-6-ylmethanamine analogs. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) governing N-Methyl-1-quinoxalin-6-ylmethanamine analogs. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of how structural modifications to the N-Methyl-1-quinoxalin-6-ylmethanamine core can influence biological activity.

While direct and extensive SAR studies on N-Methyl-1-quinoxalin-6-ylmethanamine analogs are not widely published, this guide will synthesize data from closely related quinoxaline derivatives to establish a robust and predictive SAR framework. We will delve into the impact of substitutions on the quinoxaline ring and modifications of the N-methylmethanamine side chain, providing a rationale for designing future analogs with enhanced potency and selectivity.

The Quinoxaline Core: A Privileged Scaffold in Drug Discovery

The quinoxaline nucleus is considered a "privileged scaffold" due to its ability to interact with a multitude of biological targets with high affinity.[1] This versatility stems from its unique electronic properties and its three-dimensional structure, which allows for diverse substitutions. Many quinoxaline derivatives exert their effects by inhibiting key enzymes in signaling pathways, such as protein kinases, which are often dysregulated in diseases like cancer.[7][8]

General Synthesis of the Quinoxaline Scaffold

The most common and versatile method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][9] This straightforward reaction allows for the introduction of a wide variety of substituents on the pyrazine ring of the quinoxaline system.

Quinoxaline Synthesis OPD o-Phenylenediamine Quinoxaline Substituted Quinoxaline OPD->Quinoxaline Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Quinoxaline

Caption: General synthetic route to quinoxaline derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoxaline derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. For N-Methyl-1-quinoxalin-6-ylmethanamine, the key areas for modification are the quinoxaline ring itself (positions 2, 3, 5, 7, and 8) and the N-methylmethanamine side chain at position 6.

Substitutions on the Quinoxaline Ring

Modifications to the aromatic portion of the quinoxaline ring can significantly impact pharmacokinetic and pharmacodynamic properties.

  • Positions 2 and 3: These positions are critical for modulating the activity of many quinoxaline-based kinase inhibitors.[7] Introducing aromatic or heteroaromatic rings at these positions can enhance π-π stacking interactions within the ATP-binding pocket of kinases.[7] The nature of these substituents (electron-donating or electron-withdrawing) can fine-tune the electronic properties of the quinoxaline system, affecting its binding affinity.

  • Positions 5, 7, and 8: Substitutions at these positions can influence solubility, metabolic stability, and cell permeability. For instance, the introduction of polar groups can enhance aqueous solubility, while lipophilic groups may improve membrane permeability.

Modifications of the N-Methylmethanamine Side Chain at Position 6

The N-methylmethanamine side chain at position 6 is a key feature for potential interactions with biological targets. Modifications to this group can have a profound impact on activity.

  • The Amine Group: The basicity of the nitrogen atom is crucial for forming salt bridges with acidic residues in target proteins. Altering the substitution on the nitrogen from a methyl group to larger alkyl groups or incorporating it into a cyclic system (e.g., piperidine, morpholine) can probe the steric tolerance of the binding pocket.

  • The Methylene Linker: The length and flexibility of the linker between the quinoxaline ring and the amine can be varied. Increasing or decreasing the chain length can alter the positioning of the basic nitrogen, potentially leading to more favorable interactions with the target.

Comparative Performance and Experimental Data

To illustrate the principles of quinoxaline SAR, we will examine data from analogous series of compounds. While not direct analogs of N-Methyl-1-quinoxalin-6-ylmethanamine, the following examples provide valuable insights into how structural changes affect biological outcomes.

Table 1: Antiproliferative Activity of 2,3-Disubstituted Quinoxaline Analogs

This table summarizes the growth inhibitory activity (GI50 in µM) of a series of 2,3-disubstituted quinoxalin-6-amine analogs against various cancer cell lines. This data highlights the importance of substituents at the 2 and 3 positions.[7]

CompoundR2R3A549 (Lung)HT-29 (Colon)PC-3 (Prostate)
6j PhenylPhenyl>10>10>10
6k FuranylFuranyl1.20.81.5
6l ThienylThienyl2.51.92.8

Data adapted from Chen et al.[7]

The data clearly shows that replacing the phenyl groups at positions 2 and 3 with heteroaromatic rings like furan or thiophene leads to a significant increase in antiproliferative activity. This suggests that the electronic properties and/or the specific orientation of these heteroaromatic rings are more favorable for interaction with the biological target.

Hypothetical Signaling Pathway Modulation

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell growth and proliferation signaling pathways, such as the PI3K/AKT/mTOR pathway.[7]

Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Analog Quinoxaline Analog (Inhibitor) Analog->AKT Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Experimental Protocols

General Procedure for Synthesis of Quinoxaline-6-carboxamides

This protocol provides a general method for synthesizing quinoxaline-6-carboxamide derivatives, which are structurally related to the target compound and can be used to explore the SAR of the side chain at position 6.[10][11]

  • Synthesis of Quinoxaline-6-carboxylic acid: Start with the appropriate substituted o-phenylenediamine and a suitable dicarbonyl compound to form the desired quinoxaline core with a precursor to the carboxylic acid at position 6.

  • Activation of the Carboxylic Acid: The quinoxaline-6-carboxylic acid is then activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in an appropriate solvent like DMF (Dimethylformamide).

  • Amide Coupling: The desired amine (e.g., methylamine) is added to the activated carboxylic acid, and the reaction is stirred at room temperature until completion.

  • Purification: The final product is purified by column chromatography or recrystallization to yield the desired quinoxaline-6-carboxamide analog.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized analogs against a target kinase.

  • Prepare Kinase Reaction Buffer: A suitable buffer containing ATP and the kinase's substrate is prepared.

  • Compound Dilution: The synthesized quinoxaline analogs are serially diluted to various concentrations.

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together in the reaction buffer.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay or through radioisotope labeling.

  • Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of kinase activity) is calculated.

Conclusion and Future Directions

The quinoxaline scaffold remains a highly attractive starting point for the design of novel therapeutic agents. While direct SAR data for N-Methyl-1-quinoxalin-6-ylmethanamine analogs is sparse, the principles derived from related quinoxaline series provide a strong foundation for future drug discovery efforts. The key takeaways are:

  • Substitutions at positions 2 and 3 are critical for potency , with heteroaromatic rings often being superior to simple phenyl groups.[7]

  • The side chain at position 6 offers a handle for modulating selectivity and physicochemical properties. Systematic modification of the amine and the linker is a promising strategy for optimization.

  • Targeting kinases remains a fruitful approach for quinoxaline-based drug design. [8][12][13]

Future work should focus on the systematic synthesis and biological evaluation of a focused library of N-Methyl-1-quinoxalin-6-ylmethanamine analogs to elucidate a more precise SAR for this specific chemical series.

References

  • Ali, T., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • El Newahie, A. M. S., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]

  • Ismail, M. A. F., et al. (2005). Synthesis and pharmacological evaluation of novel quinoxalines as potential nonulcerogenic anti-inflammatory and analgesic agents. Arzneimittelforschung, 55(12), 738-43. [Link]

  • ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate. [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • A, A., et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 289, 117472. [Link]

  • ResearchGate. (n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. [Link]

  • Nissan, Y. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]

  • Semantic Scholar. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Semantic Scholar. [Link]

  • Abdel-Gawad, N. M., et al. (2024). Design and Synthesis of Quinoxaline Hybrids as Modulators of HIF-1a, VEGF, and p21 for Halting Colorectal Cancer. ACS Omega. [Link]

  • ResearchGate. (n.d.). Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. ResearchGate. [Link]

  • Srinivas, K., et al. (n.d.). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica. [Link]

  • Taylor & Francis Online. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Hu, X., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Pharmaceuticals, 15(11), 1419. [Link]

  • Semantic Scholar. (2012). Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors. Semantic Scholar. [Link]

  • National Institutes of Health. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. [Link]

  • National Institutes of Health. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. [Link]

  • ResearchGate. (2017). (PDF) Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate. [Link]

  • ResearchGate. (2025). Biological activity of quinoxaline derivatives. ResearchGate. [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IOSR Journal of Applied Chemistry. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of N-Methyl-1-quinoxalin-6-ylmethanamine

Introduction N-Methyl-1-quinoxalin-6-ylmethanamine is a key structural motif found in a variety of pharmacologically active compounds, making its efficient synthesis a topic of considerable interest to researchers in dru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methyl-1-quinoxalin-6-ylmethanamine is a key structural motif found in a variety of pharmacologically active compounds, making its efficient synthesis a topic of considerable interest to researchers in drug discovery and development. The quinoxaline scaffold itself is a privileged structure, known to exhibit a wide range of biological activities. The addition of a methylaminomethyl group at the 6-position can significantly modulate a compound's physicochemical properties and target interactions. This guide provides an in-depth comparison of two distinct synthetic routes for the preparation of N-Methyl-1-quinoxalin-6-ylmethanamine, offering detailed experimental protocols and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Reductive Amination of Quinoxaline-6-carbaldehyde

This synthetic strategy focuses on the initial construction of the quinoxaline ring system, followed by the introduction and modification of the C6 substituent. The key final step involves a direct reductive amination of quinoxaline-6-carbaldehyde with methylamine.

Overall Synthetic Workflow

Route 1 A 4-Chloro-2-nitroaniline B 4-Chlorobenzene-1,2-diamine A->B Reduction C 6-Chloroquinoxaline B->C Cyclization D Quinoxaline-6-carbaldehyde C->D Formylation E N-Methyl-1-quinoxalin-6-ylmethanamine D->E Reductive Amination

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1: Synthesis of 4-Chlorobenzene-1,2-diamine

The synthesis begins with the reduction of 4-chloro-2-nitroaniline.

  • Procedure: To a solution of 4-chloro-2-nitroaniline in a suitable solvent such as ethanol, a reducing agent like tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) is employed. The reaction mixture is typically stirred at room temperature until the reduction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by neutralization and extraction.

Step 2: Synthesis of 6-Chloroquinoxaline

The resulting diamine is then cyclized to form the quinoxaline core.

  • Procedure: 4-Chlorobenzene-1,2-diamine is reacted with glyoxal in a solvent like ethanol or water. The reaction is often carried out at elevated temperatures to ensure complete cyclization.[1] The product, 6-chloroquinoxaline, can be purified by crystallization.

Step 3: Synthesis of Quinoxaline-6-carbaldehyde

The chloro-substituted quinoxaline is converted to the corresponding aldehyde.

  • Procedure: This transformation can be achieved through various methods, including the Rosenmund reduction of a corresponding acid chloride or, more commonly, through a palladium-catalyzed formylation reaction using a formylating agent like carbon monoxide and a hydride source. A published method involves the reaction of 6-chloroquinoxaline with a suitable formylating agent under palladium catalysis to yield quinoxaline-6-carbaldehyde.[1]

Step 4: Synthesis of N-Methyl-1-quinoxalin-6-ylmethanamine

The final step is the reductive amination of the aldehyde with methylamine.

  • Procedure: Quinoxaline-6-carbaldehyde is dissolved in a solvent such as methanol or dichloromethane. An excess of methylamine (as a solution in a solvent like ethanol or as a gas) is added, followed by a reducing agent. Sodium borohydride or sodium triacetoxyborohydride are commonly used for this transformation. The reaction is typically stirred at room temperature. After completion, the reaction is quenched, and the product is isolated and purified by column chromatography.

Discussion of Route 1

This route is convergent and builds the desired functionality onto a pre-formed quinoxaline ring. The synthesis of quinoxaline-6-carbaldehyde is a multi-step process that may have a moderate overall yield.[1] However, the final reductive amination step is generally high-yielding and efficient. A key advantage is the direct installation of the N-methylaminomethyl group in a single step from the aldehyde. Potential challenges include the availability and handling of some of the reagents and catalysts required for the formylation step.

Route 2: N-Methylation of 1-Quinoxalin-6-ylmethanamine from Quinoxaline-6-carbonitrile

This alternative approach also begins with the formation of the quinoxaline core, but introduces the C6-substituent as a nitrile group, which is then reduced to the primary amine and subsequently methylated.

Overall Synthetic Workflow

Route 2 F 3,4-Diaminobenzonitrile G Quinoxaline-6-carbonitrile F->G Cyclization H 1-Quinoxalin-6-ylmethanamine G->H Nitrile Reduction I N-Methyl-1-quinoxalin-6-ylmethanamine H->I N-Methylation

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Step 1: Synthesis of Quinoxaline-6-carbonitrile

The synthesis starts with the commercially available 3,4-diaminobenzonitrile.

  • Procedure: 3,4-Diaminobenzonitrile is condensed with glyoxal in a suitable solvent like ethanol or a mixture of water and ethanol. The reaction is typically heated to reflux to drive the cyclization to completion. The resulting quinoxaline-6-carbonitrile can be isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 1-Quinoxalin-6-ylmethanamine

The nitrile group is then reduced to a primary amine.

  • Procedure: Quinoxaline-6-carbonitrile is subjected to catalytic hydrogenation. This is typically carried out using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere in a solvent like methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.[2][3] Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) can be used, though this requires anhydrous conditions and careful handling.

Step 3: Synthesis of N-Methyl-1-quinoxalin-6-ylmethanamine

The final step involves the N-methylation of the primary amine.

  • Procedure: The Eschweiler-Clarke reaction is a classic and effective method for this transformation.[4][5][6][7][8] 1-Quinoxalin-6-ylmethanamine is treated with an excess of formaldehyde and formic acid. The mixture is heated, typically to around 80-100 °C, for several hours. The reaction proceeds via reductive amination where formaldehyde provides the methyl group and formic acid acts as the reducing agent.[4][5][6] A key advantage of this method is that it avoids over-methylation to form quaternary ammonium salts.[5][6] After the reaction is complete, the mixture is basified and the product is extracted and purified.

Discussion of Route 2

This route offers a potentially more streamlined approach to the key intermediate, 1-quinoxalin-6-ylmethanamine, starting from a commercially available precursor. The cyclization to form the quinoxaline ring is generally a high-yielding reaction. The catalytic hydrogenation of the nitrile is a well-established industrial process, though it may require specialized high-pressure equipment. The final Eschweiler-Clarke methylation is a robust and reliable reaction. This route may offer a higher overall yield and be more amenable to large-scale synthesis compared to Route 1, which involves a potentially lower-yielding formylation step.

Comparison of Synthetic Routes

FeatureRoute 1: Reductive AminationRoute 2: N-Methylation from Nitrile
Starting Materials 4-Chloro-2-nitroaniline3,4-Diaminobenzonitrile
Number of Steps 43
Key Transformations Quinoxaline formation, Formylation, Reductive aminationQuinoxaline formation, Nitrile reduction, N-methylation
Potential Yield Moderate overall yield, potentially limited by the formylation step.Potentially higher overall yield due to more efficient key steps.
Scalability The formylation step may present challenges for large-scale synthesis.The catalytic hydrogenation and Eschweiler-Clarke reaction are generally scalable.
Reagent & Safety Involves potentially hazardous reagents for formylation.Requires handling of hydrogen gas under pressure for catalytic reduction. LiAlH4 is highly reactive.
Versatility The intermediate quinoxaline-6-carbaldehyde can be used to synthesize other derivatives.The intermediate 1-quinoxalin-6-ylmethanamine can be functionalized in various ways.

Conclusion

Both synthetic routes presented offer viable pathways to N-Methyl-1-quinoxalin-6-ylmethanamine.

Route 1 is a logical, convergent approach, but its overall efficiency may be hampered by the formylation step. It is a suitable choice for laboratory-scale synthesis where the final reductive amination offers a direct and clean conversion.

Route 2 appears to be the more efficient and scalable option, particularly for larger quantities. The use of a commercially available starting material and well-established, high-yielding reactions for the key transformations make it an attractive choice for process development and manufacturing.

The selection of the optimal route will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, available equipment, and cost considerations. Both routes provide a solid foundation for the synthesis of this important pharmaceutical building block and its analogues.

References

  • Pai, N. R., & Vishwasrao, S. G. (2012). A novel synthesis of quinoxaline-6-carabaldehyde and its evaluation as potential antimicrobial agent. Der Pharma Chemica, 4(4), 1629-1635.
  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
  • Wikipedia contributors. (2023). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Taylor & Francis. (2022). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Schmid, H., & Karrer, P. (1947). Über die Reduktion von Carbonsäuren zu Alkoholen mit Lithium-aluminium-hydrid. Helvetica Chimica Acta, 30(5), 1162-1166.
  • S. K. Technology. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • L. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube.
  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • Wadavrao, S. B., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Scientific Reports, 12(1), 17742.
  • National Institutes of Health. (2022). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 23(21), 13398.
  • Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(1), 135-143.
  • Química Orgánica.org. (n.d.). Reduction of carboxylic acids to alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Tetrabutylammonium Bromide-Catalyzed Transfer Hydrogenation of Quinoxaline with HBpin as a Hydrogen Source. The Journal of Organic Chemistry, 87(1), 540-546.
  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2022). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Catalysis Science & Technology, 12(18), 5476-5485.
  • Pakistan Journal of Scientific and Industrial Research. (n.d.).
  • National Center for Biotechnology Information. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • ResearchGate. (n.d.). Catalytic hydrogenation of nitriles to prim., sec. and tert.
  • MDPI. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(6), 730.
  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
  • MDPI. (2020). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 25(18), 4297.
  • MDPI. (2023). Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3.

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Quinoxaline Compounds

Authored for Researchers, Scientists, and Drug Development Professionals The journey of a drug candidate from a laboratory benchtop to a clinical setting is a testament to rigorous scientific validation. For medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from a laboratory benchtop to a clinical setting is a testament to rigorous scientific validation. For medicinal chemists and drug development professionals, the quinoxaline scaffold represents a "privileged structure" due to the vast array of biological activities its derivatives possess, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] However, a promising result in a petri dish—in vitro—does not always translate to success in a living organism—in vivo. This guide provides an in-depth comparison of in vitro and in vivo efficacy testing for quinoxaline compounds, explaining the causality behind experimental choices and navigating the critical translational gap.

Part 1: The In Vitro Landscape: Assessing Quinoxaline Efficacy at the Cellular and Molecular Level

In vitro assays are the foundational step in drug discovery. They are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of numerous compounds to identify those with the desired biological activity.[5] For quinoxaline derivatives, these tests typically focus on cytotoxicity against cancer cell lines, inhibition of microbial growth, or modulation of specific enzymes.

Core In Vitro Assays for Quinoxaline Compounds

A common primary screen for anticancer quinoxalines is the evaluation of their cytotoxic effects on various cancer cell lines.[6][7][8] Similarly, for antimicrobial applications, the initial assessment involves determining the minimum inhibitory concentration (MIC) against relevant bacterial or fungal strains.[9][10][11][12]

Key In Vitro Methodologies:

  • Cytotoxicity Assays (e.g., MTT Assay): This colorimetric assay is a primary tool to measure the metabolic activity of cells, which serves as an indicator of cell viability.[13] A reduction in metabolic activity in the presence of a quinoxaline compound suggests cytotoxic or cytostatic effects.

  • Enzyme Inhibition Assays: Many quinoxaline derivatives exert their effects by inhibiting specific enzymes like protein kinases (e.g., VEGFR, EGFR) or topoisomerases, which are crucial for cancer cell proliferation.[3][6] These assays directly measure the compound's ability to block the activity of its molecular target.

  • Apoptosis Assays: To understand the mechanism of cell death, assays that detect markers of apoptosis (programmed cell death), such as externalized phosphatidylserine, are employed.[7]

  • Antimicrobial Susceptibility Tests (AST): Broth microdilution or disk diffusion methods are used to determine the MIC of a quinoxaline compound, which is the lowest concentration that prevents visible growth of a microorganism.[10]

Data Presentation: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

The potency of a compound in vitro is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of a specific biological process, such as cell growth.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Mechanism of Action
Compound 1 [4]Leukemia (THP-1)1.6Not Specified
Compound 2 [14]Prostate (PC-3)2.11Not Specified
Compound 3 [6]VEGFR-2 Inhibition10.27Kinase Inhibition
Compound 4 [4]Melanoma (MALME-M)55.75% GI*Not Specified

*GI = Growth Inhibition at a single concentration, not an IC50 value.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the standardized procedure for determining the cytotoxic effects of quinoxaline derivatives on cancer cells.[15][16]

Materials:

  • Cancer cell lines of interest (e.g., HeLa, PC-3, MCF-7)

  • Complete cell culture medium (e.g., DMEM)

  • Quinoxaline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 to 10,000 cells/well.[15]

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the quinoxaline compounds.[15]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[15]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.[15] Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.

Visualization of the In Vitro Workflow

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis CellCulture 1. Cancer Cell Culture Seeding 3. Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep 2. Quinoxaline Dilution Series Treatment 4. Compound Treatment CompoundPrep->Treatment Seeding->Treatment Incubation 5. Incubation (48-72h) Treatment->Incubation MTT_add 6. Add MTT Reagent Incubation->MTT_add Solubilize 7. Solubilize Formazan MTT_add->Solubilize Readout 8. Measure Absorbance Solubilize->Readout Analysis 9. Calculate IC50 Values Readout->Analysis

Caption: Workflow for a typical in vitro cytotoxicity assay (MTT).

Part 2: The In Vivo Challenge: From the Petri Dish to a Living System

While in vitro tests are excellent for initial screening, they lack the complexity of a whole organism. The transition to in vivo models is a critical step to evaluate a compound's efficacy, pharmacokinetics (how the body affects the drug), pharmacodynamics (how the drug affects the body), and overall safety profile.[5][17][18]

Why In Vitro Success Doesn't Guarantee In Vivo Efficacy

The discrepancy between in vitro and in vivo results is a major hurdle in drug development.[17][19] This translational gap can be attributed to several factors present in a living system that are absent in a simplified cell culture environment:

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) determine the bioavailability of the compound at the target site. A potent quinoxaline in vitro may be poorly absorbed, rapidly metabolized into inactive forms, or quickly excreted in vivo.[17]

  • Physiological Barriers: The compound must navigate complex biological barriers to reach its target, such as the gastrointestinal tract for oral drugs or the blood-brain barrier for neurological targets.

  • Tumor Microenvironment: In cancer studies, the in vivo tumor microenvironment, which includes stromal cells, blood vessels, and immune cells, can significantly influence the drug's efficacy.[18]

  • Toxicity: A compound may show acceptable toxicity to cell lines but exhibit unforeseen adverse effects in a whole organism due to off-target interactions.

Standard In Vivo Models: The Human Tumor Xenograft

The most common preclinical model for evaluating anticancer agents is the xenograft model, where human tumor cells are implanted into immunocompromised mice.[18][20][21]

Key In Vivo Methodologies:

  • Subcutaneous Xenograft Model: Human cancer cells are injected under the skin of mice.[20][22] This model is widely used to assess a compound's ability to inhibit tumor growth.[18][20]

  • Orthotopic Xenograft Model: Tumor cells are implanted into the organ of origin (e.g., prostate cancer cells into the mouse prostate). This model can better mimic tumor progression and metastasis.[5]

  • Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into mice. These models are believed to better reflect the heterogeneity and clinical behavior of human cancers.[18][21]

Experimental Protocol: Subcutaneous Xenograft Model

This protocol provides a high-level overview of establishing a subcutaneous xenograft model to test the in vivo efficacy of quinoxaline compounds.[22]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Human cancer cell line

  • Sterile PBS and Matrigel® (optional)

  • Quinoxaline compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS, often mixed with Matrigel to support initial tumor formation.[22]

  • Implantation: Subcutaneously inject the cell suspension into the flank of the mice.[22]

  • Tumor Growth: Monitor the mice until tumors become palpable and reach a predetermined size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into control and treatment groups. Administer the quinoxaline compound according to the planned dose and schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.[22] Key efficacy endpoints include tumor growth inhibition (TGI) and regression.[18]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.[22]

Visualization of the In Vivo Workflow

InVivo_Workflow cluster_setup Model Establishment cluster_study Efficacy Study cluster_analysis Endpoint & Analysis CellPrep 1. Prepare Cell Suspension Implantation 2. Subcutaneous Implantation in Mice CellPrep->Implantation TumorGrowth 3. Monitor Tumor Growth to Palpable Size Implantation->TumorGrowth Randomize 4. Randomize Mice into Groups TumorGrowth->Randomize Treatment 5. Administer Quinoxaline or Vehicle Control Randomize->Treatment Monitoring 6. Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint Excision 8. Euthanize & Excise Tumors Endpoint->Excision Analysis 9. Analyze Data (TGI) & Tumor Tissue Excision->Analysis

Caption: Workflow for a typical in vivo xenograft efficacy study.

Part 3: Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal for drug developers is to establish a robust in vitro-in vivo correlation (IVIVC).[17][23][24] An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (like dissolution rate or potency) and an in vivo response (like plasma concentration or efficacy).[17][25]

Case Study: Antimicrobial Quinoxalines

A study on novel quinoxaline derivatives as agricultural antimicrobial agents provides a clear example of this correlation.[9]

  • In Vitro Results: Compound 5j exhibited potent activity against the fungus Rhizoctonia solani (RS) with an EC50 value of 8.54 µg/mL, which was superior to the commercial fungicide azoxystrobin (26.17 µg/mL).[9]

  • In Vivo Bioassay: The protective activity of compound 5j was tested on detached rice leaves. At a concentration of 200 µg/mL, it showed a control efficacy of 93.3%, again superior to the commercial control.[9]

In this case, the strong in vitro antifungal activity translated directly to a protective effect in a relevant in vivo model, demonstrating a positive correlation.

Challenges in Anticancer IVIVC

For anticancer drugs, the correlation is often more complex. A quinoxaline derivative might have a nanomolar IC50 in vitro but show only modest tumor growth inhibition in vivo. This is frequently due to the ADME/Tox factors discussed earlier. For instance, some quinoxaline 1,4-dioxides are specifically designed as hypoxia-activated prodrugs.[2][26] Their cytotoxicity is significantly higher in the hypoxic (low oxygen) conditions found in solid tumors compared to the normal oxygen levels of standard in vitro cultures.[2][26]

Visualization: Factors Influencing In Vitro-In Vivo Correlation

IVIVC_Factors InVitro In Vitro Efficacy (e.g., IC50) Bridge Translational Gap (IVIVC) InVitro->Bridge InVivo In Vivo Efficacy (e.g., TGI) Bridge->InVivo ADME ADME (Metabolism, Bioavailability) ADME->Bridge TME Tumor Microenvironment TME->Bridge Toxicity Off-Target Toxicity Toxicity->Bridge Formulation Drug Formulation Formulation->Bridge

Caption: Key factors that create the translational gap between in vitro and in vivo results.

Conclusion

For researchers in drug development, understanding the nuances between in vitro and in vivo data is paramount. In vitro assays serve as an indispensable tool for high-throughput screening and mechanistic studies of quinoxaline compounds. However, they represent a simplified biological system. In vivo models, while more complex and resource-intensive, provide critical insights into a compound's true therapeutic potential by incorporating the multifaceted physiological factors of a living organism. A successful drug development program for quinoxaline derivatives, or any chemical series, depends on a rationally designed testing cascade that strategically uses both in vitro and in vivo methodologies to identify candidates with the highest probability of clinical success. The goal is not merely to find compounds that are active, but to discover those that are both active and "drug-like" enough to navigate the complexities of the human body.

References

  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC. (n.d.). PubMed Central. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. (n.d.). PubMed Central. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). ResearchGate. [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC. (n.d.). PubMed Central. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). MDPI. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). PubMed Central. [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (n.d.). bioRxiv. [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). PubMed Central. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC. (n.d.). National Institutes of Health. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis and in vitro antitumor activity of new quinoxaline derivatives. (2009). PubMed. [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC. (n.d.). National Institutes of Health. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. (2015). International Journal of Advanced Research in Chemical Science. [Link]

  • In vitro–In Vivo Correlations: Tricks and Traps - PMC. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (n.d.). AstraZeneca. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). ResearchGate. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media. [Link]

  • Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. (n.d.). ResearchGate. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]

  • Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. (2011). PubMed. [Link]

  • In vitro and In Vivo Evaluation of Quinoxaline 1,4-di-N-oxide Against Giardia lamblia. (n.d.). Semantic Scholar. [Link]

  • Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. (n.d.). MDPI. [Link]

Sources

Comparative

A Comparative Benchmarking Guide: N-Methyl-1-quinoxalin-6-ylmethanamine Versus Standard-of-Care Anticancer Agents

Introduction: The Quinoxaline Scaffold in Oncology and the Emergence of N-Methyl-1-quinoxalin-6-ylmethanamine The quinoxaline ring system, a nitrogen-containing heterocyclic scaffold, is a cornerstone in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold in Oncology and the Emergence of N-Methyl-1-quinoxalin-6-ylmethanamine

The quinoxaline ring system, a nitrogen-containing heterocyclic scaffold, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Derivatives of this core structure have been extensively investigated and have shown promise as antimicrobial, antiviral, anti-inflammatory, and notably, anticancer agents.[2][3][4] The therapeutic potential of quinoxaline derivatives in oncology is attributed to their ability to interact with various molecular targets crucial for cancer cell proliferation and survival, including kinase inhibition and apoptosis induction.[5][]

This guide introduces N-Methyl-1-quinoxalin-6-ylmethanamine , a novel quinoxaline derivative, as a candidate for anticancer drug development. While specific biological data for this compound is not yet extensively published, its structural similarity to other biologically active quinoxalines warrants a thorough investigation into its potential as a chemotherapeutic agent.

Herein, we present a comprehensive framework for benchmarking N-Methyl-1-quinoxalin-6-ylmethanamine against established, standard-of-care anticancer drugs: Doxorubicin , Cisplatin , and Paclitaxel . This guide is designed for researchers, scientists, and drug development professionals, providing a scientifically rigorous, step-by-step approach to evaluating the in vitro efficacy and potential mechanism of action of this novel compound. Our objective is to furnish a robust, self-validating system of protocols and data interpretation that adheres to the highest standards of scientific integrity.

Rationale for Benchmark Selection

The choice of Doxorubicin, Cisplatin, and Paclitaxel as benchmarks is deliberate and strategic. These agents represent three distinct and well-characterized mechanisms of anticancer activity, providing a comprehensive comparative landscape:

  • Doxorubicin: An anthracycline antibiotic that primarily acts through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[4][][7]

  • Cisplatin: A platinum-based drug that forms intra- and inter-strand DNA crosslinks, which distort the DNA structure, inhibit DNA replication, and trigger apoptosis.[8][9][10]

  • Paclitaxel: A taxane that stabilizes microtubules, preventing their dynamic disassembly required for mitosis, leading to cell cycle arrest and apoptosis.[11][12]

By comparing N-Methyl-1-quinoxalin-6-ylmethanamine against these drugs, we can not only assess its relative potency but also gain preliminary insights into its potential mechanism of action.

Experimental Workflow for Comparative Analysis

The following diagram illustrates the proposed experimental workflow for a comprehensive in vitro comparison.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) B Compound Treatment (N-Methyl-1-quinoxalin-6-ylmethanamine & Benchmark Drugs) A->B C MTT Assay B->C D SRB Assay B->D E Determine IC50 Values C->E D->E F Treat Cells at IC50 Concentrations E->F Proceed with potent compounds G Apoptosis Assay (Annexin V/PI Staining via Flow Cytometry) F->G H Caspase Activity Assay (Caspase-3/7) F->H I Quantify Apoptotic & Necrotic Cells G->I J Measure Caspase Activation H->J

Caption: A two-phase experimental workflow for the in vitro benchmarking of novel anticancer compounds.

Phase 1: In Vitro Cytotoxicity Assessment

The initial phase focuses on determining the concentration-dependent cytotoxic effects of N-Methyl-1-quinoxalin-6-ylmethanamine and the benchmark drugs on a panel of human cancer cell lines. We propose the use of MCF-7 (breast adenocarcinoma), A549 (non-small cell lung cancer), and HCT116 (colorectal carcinoma) to assess activity across different tumor types.

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of N-Methyl-1-quinoxalin-6-ylmethanamine and the benchmark drugs (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle-treated control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[15]

  • Washing: Wash the plates five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye. Air-dry the plates.

  • SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[15]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[16]

  • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm or 565 nm.[17]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Hypothetical Data Presentation: Cytotoxicity

The IC50 values obtained from the cytotoxicity assays should be tabulated for clear comparison.

CompoundCell LineMTT Assay IC50 (µM)SRB Assay IC50 (µM)
N-Methyl-1-quinoxalin-6-ylmethanamine MCF-75.2 ± 0.64.8 ± 0.5
A5498.1 ± 0.97.5 ± 0.8
HCT1163.5 ± 0.43.1 ± 0.3
Doxorubicin MCF-70.9 ± 0.10.8 ± 0.1
A5491.5 ± 0.21.3 ± 0.2
HCT1160.6 ± 0.070.5 ± 0.06
Cisplatin MCF-712.5 ± 1.511.8 ± 1.3
A5499.8 ± 1.19.2 ± 1.0
HCT1167.2 ± 0.86.9 ± 0.7
Paclitaxel MCF-70.05 ± 0.010.04 ± 0.008
A5490.08 ± 0.020.07 ± 0.01
HCT1160.03 ± 0.0050.02 ± 0.004

Data are presented as mean ± standard deviation from three independent experiments.

Phase 2: Elucidation of Apoptotic Mechanism

Based on the IC50 values obtained in Phase 1, subsequent experiments will be conducted at these concentrations to investigate whether the observed cytotoxicity is mediated through the induction of apoptosis.

Experimental Protocols

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with N-Methyl-1-quinoxalin-6-ylmethanamine and benchmark drugs at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium, and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Protocol 4: Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, Caspase-3 and Caspase-7, which are activated during apoptosis.

  • Cell Treatment: Treat cells in a 96-well plate with the compounds at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Reagent Addition: Add a luminogenic substrate containing the DEVD peptide sequence (the recognition sequence for Caspase-3/7) to each well.[19]

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and substrate cleavage by active caspases.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of Caspase-3/7 activity.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control.

Hypothetical Data Presentation: Apoptosis and Caspase Activity
Compound (at IC50)Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
N-Methyl-1-quinoxalin-6-ylmethanamine HCT11625.4 ± 3.115.2 ± 2.54.8 ± 0.5
Doxorubicin HCT11635.1 ± 4.220.5 ± 3.06.2 ± 0.7
Cisplatin HCT11628.9 ± 3.518.1 ± 2.85.5 ± 0.6
Paclitaxel HCT11640.2 ± 4.825.8 ± 3.67.1 ± 0.8
Vehicle Control HCT1162.1 ± 0.51.5 ± 0.41.0 (baseline)

Data are presented as mean ± standard deviation.

Interpreting the Comparative Data: A Mechanistic Perspective

The hypothetical data suggest that N-Methyl-1-quinoxalin-6-ylmethanamine induces cytotoxicity in cancer cell lines, albeit with a lower potency than the benchmark drugs Doxorubicin and Paclitaxel, but with higher potency than Cisplatin in the selected cell lines. The significant increase in the apoptotic cell population and Caspase-3/7 activity indicates that the compound's cytotoxic effect is, at least in part, mediated by the induction of apoptosis.

The mechanism of action of the benchmark drugs provides a context for hypothesizing the potential pathway targeted by our novel compound.

G cluster_0 Benchmark Drug Mechanisms cluster_1 Cellular Targets & Processes cluster_2 Downstream Effects Doxo Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxo->DNA_Intercalation Cis Cisplatin DNA_Crosslinking DNA Crosslinking Cis->DNA_Crosslinking Pac Paclitaxel Microtubule_Stabilization Microtubule Stabilization Pac->Microtubule_Stabilization DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage DNA_Crosslinking->DNA_Damage Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Replication_Block Replication Block DNA_Damage->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanisms of action for the selected benchmark anticancer drugs leading to apoptosis.

Given that many quinoxaline derivatives are known to be kinase inhibitors, it is plausible that N-Methyl-1-quinoxalin-6-ylmethanamine may induce apoptosis by inhibiting a signaling pathway crucial for cell survival, such as the PI3K/Akt or MAPK pathways. This would ultimately lead to the activation of the intrinsic (mitochondrial) apoptosis pathway.

G Apoptosis Signaling Pathways cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway DeathReceptor Death Receptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp37 Pro-Caspase-3/7 Casp8->ProCasp37 Mito Mitochondrion CytoC Cytochrome c Mito->CytoC Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp37 Casp37 Caspase-3/7 ProCasp37->Casp37 Substrates Cellular Substrates Casp37->Substrates ApoptoticBody Apoptotic Body Formation Substrates->ApoptoticBody

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro evaluation of N-Methyl-1-quinoxalin-6-ylmethanamine as a potential anticancer agent. The presented protocols for cytotoxicity and apoptosis assessment, along with the selection of appropriate benchmark drugs, offer a robust methodology for generating reliable and comparable data.

The hypothetical results suggest that N-Methyl-1-quinoxalin-6-ylmethanamine is a promising cytotoxic compound that warrants further investigation. Future studies should aim to:

  • Expand the panel of cancer cell lines to determine the compound's spectrum of activity.

  • Conduct further mechanistic studies, such as cell cycle analysis and Western blotting for key apoptotic and cell signaling proteins (e.g., Bcl-2 family proteins, PARP, Akt, ERK), to elucidate its precise mechanism of action.

  • Evaluate the compound's efficacy and toxicity in in vivo preclinical models.

By following a systematic and scientifically rigorous approach, the therapeutic potential of N-Methyl-1-quinoxalin-6-ylmethanamine can be thoroughly and objectively assessed.

References

  • Montana, M., Mathias, F., Terme, T., & Vanelle, P. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147. [Link]

  • El-Damasy, A. K., Abd-Ellah, M. F., & El-Sayed, M. A. A. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2947. [Link]

  • Montero, V., Gueddouda, N. M., Terme, T., & Vanelle, P. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]

  • El-Sayed, W. M., El-Behairy, M. F., & El-Naggar, M. (2023). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biochemical and Molecular Toxicology, 37(1), e23235. [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]

  • Wikipedia. (n.d.). Doxorubicin. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of paclitaxel?. Retrieved from [Link]

  • Wikipedia. (n.d.). Paclitaxel. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Jayaraman, S. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(12), e2326. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Zare, A., & Shariati, M. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 14(19), 4749. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Paclitaxel?. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Cisplatin 12. Modes of Action of Cisplatin. Retrieved from [Link]

  • Siddik, Z. H. (2023). Cisplatin. In StatPearls. StatPearls Publishing. [Link]

  • Singh, R., Letai, A., & Sarosiek, K. (2019). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. Cancers, 11(11), 1644. [Link]

  • ResearchGate. (n.d.). Summary of the action mechanism of cisplatin. Retrieved from [Link]

  • StudySmarter. (n.d.). Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). The Annexin V Apoptosis Assay.
  • Jampilek, J., & Kralova, K. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

  • Rosell, R., Taron, M., & Camps, C. (2011). Chemotherapy and signaling: How can targeted therapies supercharge cytotoxic agents?. Oncotarget, 2(3), 173–184. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Wang, Y., Zhang, Y., & Chen, L. (2023). Updates on altered signaling pathways in tumor drug resistance. Journal of Translational Medicine, 21(1), 1-18. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Tsuruo, T., Naito, M., & Seimiya, H. (2022). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 14(23), 5857. [Link]

  • ResearchGate. (n.d.). Canonical signaling pathways involved in chemotherapy-induced cell death. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit.
  • Washington University School of Medicine in St. Louis. (2023). Discovery of New Cell Signaling Pathway Could Boost Cancer Treatment. Retrieved from [Link]

  • Nature Protocols. (n.d.). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]

Sources

Validation

A Spectroscopic Journey: Characterizing the Synthesis of N-Methyl-1-quinoxalin-6-ylmethanamine

For researchers and professionals in the field of drug development and synthetic chemistry, the unambiguous identification and purity assessment of a target molecule and its synthetic intermediates are non-negotiable. Sp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and synthetic chemistry, the unambiguous identification and purity assessment of a target molecule and its synthetic intermediates are non-negotiable. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this analytical process. This guide provides an in-depth spectroscopic comparison of the target compound, N-Methyl-1-quinoxalin-6-ylmethanamine, and its logical precursors, offering the experimental data and foundational principles needed to validate each step of its synthesis.

Quinoxaline derivatives are a significant class of heterocyclic compounds, forming the core of numerous pharmacologically active agents used as antibiotics, antidepressants, and anticancer agents.[1][2] The precise characterization of their synthesis is therefore of utmost importance. Here, we will explore a common synthetic route to N-Methyl-1-quinoxalin-6-ylmethanamine and detail how spectroscopic analysis provides definitive proof of each chemical transformation.

The Synthetic Pathway: From Aldehyde to Secondary Amine

A robust and widely utilized method for the synthesis of secondary amines is the reductive amination of an aldehyde.[3][4] In this case, N-Methyl-1-quinoxalin-6-ylmethanamine (the final product) can be efficiently synthesized from quinoxaline-6-carbaldehyde (precursor) and methylamine. The reaction proceeds via an intermediate imine, which is reduced in situ to the final secondary amine.

G cluster_3 Final Product P1 Quinoxaline-6-carbaldehyde FP N-Methyl-1-quinoxalin-6-ylmethanamine P1->FP Reductive Amination R1 Methylamine (CH3NH2) R2 e.g., NaBH3CN

Figure 1: A representative synthetic workflow for N-Methyl-1-quinoxalin-6-ylmethanamine.

Spectroscopic Analysis of the Precursor: Quinoxaline-6-carbaldehyde

Quinoxaline-6-carbaldehyde is the key starting material. Its structure is defined by the quinoxaline core and a crucial aldehyde functional group at the 6-position.

Molecular Formula: C₉H₆N₂O[5] Molecular Weight: 158.16 g/mol [5]

Expected Spectroscopic Features:
  • ¹H NMR: The most telling signal is the aldehyde proton (-CHO), which is highly deshielded and expected to appear as a singlet around δ 9.9-10.1 ppm. The protons on the quinoxaline ring will appear in the aromatic region (δ 7.5-9.0 ppm), with splitting patterns dictated by their positions and couplings. The two protons on the pyrazine ring (at C2 and C3) are characteristic and often appear as distinct singlets or doublets at the downfield end of the aromatic region.

  • ¹³C NMR: The carbonyl carbon of the aldehyde group is a key diagnostic peak, typically found far downfield around δ 190-200 ppm. The carbons of the quinoxaline ring will resonate in the δ 120-155 ppm range.

  • IR Spectroscopy: The presence of the aldehyde is unequivocally confirmed by a strong C=O stretching vibration, typically observed in the range of 1690-1715 cm⁻¹. C-H stretching of the aldehyde proton may also be visible as a pair of weak bands around 2720 and 2820 cm⁻¹.

  • Mass Spectrometry (MS): In an Electron Ionization (EI) spectrum, the molecular ion peak (M⁺) would be expected at m/z = 158. A common fragmentation would be the loss of the -CHO group (29 Da), leading to a significant peak at m/z = 129.

Spectroscopic Analysis of the Final Product: N-Methyl-1-quinoxalin-6-ylmethanamine

The successful conversion of the aldehyde to the N-methyl secondary amine introduces several new structural features, which are clearly identified by spectroscopy.

Molecular Formula: C₁₀H₁₁N₃ Molecular Weight: 173.21 g/mol

Expected Spectroscopic Features:
  • ¹H NMR: The most significant changes compared to the precursor are:

    • Disappearance of the aldehyde proton signal (around δ 10.0 ppm).

    • Appearance of a singlet corresponding to the N-methyl (N-CH₃) protons, typically around δ 2.4-2.5 ppm.

    • Appearance of a singlet for the benzylic methylene protons (-CH₂-), expected around δ 3.8-4.0 ppm.

    • Appearance of a broad singlet for the N-H proton of the secondary amine. Its chemical shift is variable and depends on concentration and solvent. The aromatic protons on the quinoxaline ring will remain, though their chemical shifts may be slightly altered by the new substituent.

  • ¹³C NMR: The transformation is confirmed by:

    • Disappearance of the aldehyde carbonyl carbon peak (from ~190 ppm).

    • Appearance of a new signal for the N-methyl carbon, typically around δ 35-45 ppm.

    • Appearance of a new signal for the methylene carbon (-CH₂-), expected around δ 50-60 ppm.

  • IR Spectroscopy: Key changes include:

    • Disappearance of the strong C=O stretch from the aldehyde (~1700 cm⁻¹).

    • Appearance of a weak to medium N-H stretching band for the secondary amine in the region of 3300-3500 cm⁻¹. C-N stretching vibrations will also appear in the fingerprint region (1000-1250 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should appear at m/z = 173, confirming the addition of the methylamino group. A prominent fragment would likely arise from benzylic cleavage, resulting in a peak at m/z = 129 (loss of -CH₂NHCH₃).

Comparative Data Summary

The table below provides a clear, side-by-side comparison of the key diagnostic spectroscopic data, highlighting the evidence of chemical transformation.

Spectroscopic TechniqueQuinoxaline-6-carbaldehyde (Precursor)N-Methyl-1-quinoxalin-6-ylmethanamine (Product)Key Transformation Indicator
¹H NMR Aldehyde H (-CHO): ~δ 10.0 ppm (singlet)Absent Disappearance of aldehyde proton signal
Absent Methylene H (-CH₂-): ~δ 3.9 ppm (singlet)Appearance of methylene proton signal
Absent N-Methyl H (-CH₃): ~δ 2.4 ppm (singlet)Appearance of N-methyl proton signal
Absent Amine H (-NH-): Variable (broad singlet)Appearance of N-H proton signal
¹³C NMR Carbonyl C (C=O): ~δ 190 ppmAbsent Disappearance of carbonyl carbon signal
Absent Methylene C (-CH₂-): ~δ 55 ppmAppearance of methylene carbon signal
Absent N-Methyl C (-CH₃): ~δ 36 ppmAppearance of N-methyl carbon signal
IR Spectroscopy C=O Stretch: ~1700 cm⁻¹ (strong)Absent Disappearance of strong carbonyl absorption
Absent N-H Stretch: ~3400 cm⁻¹ (weak-medium)Appearance of N-H absorption
Mass Spec (MS) M⁺ at m/z = 158M⁺ at m/z = 173Shift in molecular ion peak by +15 units (CH₃N - O)

Visualizing the Structural Transformation

The conversion from the precursor to the final product involves a significant change in the substituent at the 6-position of the quinoxaline ring.

G cluster_precursor Precursor: Quinoxaline-6-carbaldehyde cluster_product Product: N-Methyl-1-quinoxalin-6-ylmethanamine precursor_structure Key Feature: Aldehyde Group (-CHO) precursor_nmr ¹H NMR: δ ~10.0 ppm ¹³C NMR: δ ~190 ppm precursor_structure->precursor_nmr precursor_ir IR: ~1700 cm⁻¹ (C=O) precursor_nmr->precursor_ir arrow Transformation product_structure Key Features: -CH₂-NH-CH₃ Group product_nmr ¹H NMR: δ ~3.9 ppm (-CH₂-), δ ~2.4 ppm (-CH₃) ¹³C NMR: δ ~55 ppm (-CH₂-), δ ~36 ppm (-CH₃) product_structure->product_nmr product_ir IR: ~3400 cm⁻¹ (N-H) product_nmr->product_ir

Figure 2: Correlation of functional groups to key spectroscopic signals.

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for acquiring spectroscopic data are essential.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte (precursor or product) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).[7]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Use a standard pulse program. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[8]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[1]

  • Background Scan: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Record the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Choose an appropriate ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique often used to clearly identify the molecular ion, typically as [M+H]⁺.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

By meticulously applying these spectroscopic methods and understanding the expected spectral shifts, researchers can confidently track the conversion of quinoxaline-6-carbaldehyde to N-Methyl-1-quinoxalin-6-ylmethanamine, ensuring the integrity and success of the synthesis.

References

  • Es-Safi, N., et al. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Spectroscopy Letters, 40, 741–751. Available from: [Link][1][9]

  • Barbieriková, Z., et al. (2019). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 24(19), 3587. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 763958, Quinoxaline-6-carboxaldehyde. Retrieved from [Link][5]

  • Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. Available from: [Link]

  • Pai, N. R., et al. (2011). A novel synthesis of quinoxaline-6-carabaldehyde and its evaluation as potential antimicrobial agent. Der Pharma Chemica, 3(6), 591-598. Available from: [Link]

  • Lee, S., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available from: [Link]

  • Bastos, E. L., et al. (2006). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Angewandte Chemie International Edition, 45(33), 5416-5432. Available from: [Link][3]

  • Asymmetric Synthesis. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link][4]

  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Scientific Reports, 1(408). Available from: [Link][7]

  • Bruker. (n.d.). Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Retrieved from a source providing typical NMR experimental details.[10]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Dalton Transactions. Retrieved from a source providing detailed NMR acquisition parameters.[8]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10214510, 6-(bromomethyl)quinoxaline. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link][11]

  • Zarei, A., et al. (2012). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Journal of the Serbian Chemical Society. Available from: [Link][12]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26188714, 1-(Quinoxalin-6-yl)methanamine. Retrieved from [Link][13]

  • Dymshits, V. A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(22), 7543. Available from: [Link][6]

Sources

Comparative

A Comparative Guide to the Novelty of N-Methyl-1-quinoxalin-6-ylmethanamine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoxaline Scaffold and the Quest for Novel Therapeutics The quinoxaline ring system, a bicyclic heterocycle composed of a benzene ring f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Quest for Novel Therapeutics

The quinoxaline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions have made it a "privileged scaffold."[3][4] This means that compounds containing this core structure are frequently found to exhibit a wide range of biological activities.[2][5][6] Quinoxaline derivatives have been successfully developed into drugs for treating a spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[1][7][8]

This guide focuses on a specific, yet promising, class of these compounds: N-Methyl-1-quinoxalin-6-ylmethanamine and its derivatives. We will delve into a comparative analysis of their novelty, exploring how subtle structural modifications can lead to significant changes in biological activity. This analysis is grounded in the principles of structure-activity relationships (SAR), offering insights into the rational design of future therapeutic agents.[3][9]

The Core Moiety: Understanding N-Methyl-1-quinoxalin-6-ylmethanamine

Before assessing its derivatives, it's crucial to understand the parent compound. N-Methyl-1-quinoxalin-6-ylmethanamine features the foundational quinoxaline core with a methylaminomethyl substituent at the 6-position. This seemingly simple starting point offers numerous avenues for chemical modification, allowing for the exploration of a vast chemical space. The novelty of its derivatives lies in how these modifications influence their interaction with biological targets.

Comparative Analysis of Novel Derivatives: A Focus on Anticancer and Anti-inflammatory Potential

Recent research has highlighted the potential of quinoxaline derivatives as both anticancer and anti-inflammatory agents.[7][10][11] This section will compare hypothetical derivatives of N-Methyl-1-quinoxalin-6-ylmethanamine with established compounds, providing a framework for assessing their novelty.

Structural Modifications and Synthetic Strategies

The synthesis of quinoxaline derivatives is well-established, often involving the condensation of an aromatic diamine with a dicarbonyl compound.[1][6] For our purposes, we will consider derivatives with modifications at two key positions: the N-methyl group of the methanamine side chain and substitutions on the benzene ring of the quinoxaline core.

A general synthetic approach would involve the initial synthesis of the core N-Methyl-1-quinoxalin-6-ylmethanamine, followed by diversification.

In Vitro Biological Activity: A Comparative Look

To assess novelty, we will compare our hypothetical derivatives against a known anticancer agent, Erlotinib (a quinazoline-based EGFR inhibitor), and a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin .

CompoundTarget/AssayIC50 / EC50 (µM)Rationale for Novelty
Derivative A (N-benzyl substitution)Kinase Inhibition (e.g., EGFR)0.5Potentially improved potency and altered selectivity profile compared to Erlotinib due to the bulky benzyl group exploring different binding pockets.
Derivative B (7-fluoro substitution)COX-2 Inhibition1.2The introduction of a fluorine atom can enhance metabolic stability and binding affinity, potentially offering a better safety profile than Indomethacin.
Erlotinib EGFR Kinase Inhibition0.002Established benchmark for EGFR inhibition.
Indomethacin COX-1/COX-2 Inhibition~0.1 (COX-1), ~1 (COX-2)Non-selective COX inhibitor, providing a reference for anti-inflammatory activity and potential side effects.

Structure-Activity Relationship (SAR) Insights

  • N-Substitution: Modifying the N-methyl group to a larger substituent like a benzyl group (Derivative A) can probe for additional hydrophobic interactions within the target's active site. This can lead to increased potency or a shift in selectivity towards different kinases.

  • Ring Substitution: The addition of a fluorine atom at the 7-position (Derivative B) is a common strategy in medicinal chemistry.[12] Fluorine's high electronegativity can alter the electronic properties of the quinoxaline ring, potentially improving target engagement and metabolic stability. This could lead to a more selective COX-2 inhibitor with fewer gastrointestinal side effects than non-selective NSAIDs like Indomethacin.

The Role of Bioisosteric Replacement

A key strategy in assessing and enhancing novelty is bioisosteric replacement.[13][14][15] This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For instance, replacing the methyl group on the nitrogen with a cyclopropyl group could offer a more rigid conformation, potentially leading to higher binding affinity.

Experimental Methodologies: Ensuring Self-Validating Protocols

The following are detailed protocols for key assays that would be used to generate the comparative data presented above.

Kinase Inhibition Assay (for Anticancer Activity)

Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase (e.g., EGFR).

Protocol:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., EGFR)

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Add 2 µL of test compound dilutions to the wells of a 384-well plate.

    • Add 4 µL of kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a mixture of the kinase substrate and ATP.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

COX-2 Inhibition Assay (for Anti-inflammatory Activity)

Objective: To determine the in vitro inhibitory activity of test compounds against the COX-2 enzyme.

Protocol:

  • Reagents and Materials:

    • Recombinant human COX-2 enzyme

    • Arachidonic acid (substrate)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl)

    • Detection reagent (e.g., a colorimetric or fluorescent probe for prostaglandin E2)

    • 96-well plates

  • Procedure:

    • Add 10 µL of test compound dilutions to the wells of a 96-well plate.

    • Add 20 µL of COX-2 enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction and measure the amount of prostaglandin E2 produced using a suitable detection kit.

    • Read the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each compound concentration.

    • Determine the IC50 value as described for the kinase inhibition assay.

Visualizing the Concepts

Hypothetical Signaling Pathway

G cluster_0 EGFR Signaling Pathway Inhibition Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Derivative A Derivative A Derivative A->EGFR

Caption: Inhibition of the EGFR signaling pathway by a hypothetical quinoxaline derivative.

Experimental Workflow: Kinase Inhibition Assay

G Start Start Add Compound Add Compound Start->Add Compound Add Kinase Add Kinase Add Compound->Add Kinase Incubate_1 Incubate 10 min Add Kinase->Incubate_1 Add Substrate/ATP Add Substrate/ATP Incubate_1->Add Substrate/ATP Incubate_2 Incubate 60 min Add Substrate/ATP->Incubate_2 Add Detection Reagent Add Detection Reagent Incubate_2->Add Detection Reagent Measure Luminescence Measure Luminescence Add Detection Reagent->Measure Luminescence End End Measure Luminescence->End

Caption: A streamlined workflow for a typical in vitro kinase inhibition assay.

Discussion and Future Outlook

The exploration of N-Methyl-1-quinoxalin-6-ylmethanamine derivatives represents a fertile ground for the discovery of novel therapeutics. The inherent versatility of the quinoxaline scaffold, combined with modern medicinal chemistry strategies like SAR-guided design and bioisosteric replacement, allows for the fine-tuning of biological activity.

The novelty of any new derivative will be judged by its ability to offer a tangible advantage over existing treatments. This could manifest as:

  • Improved Potency: Requiring a lower dose to achieve a therapeutic effect.

  • Enhanced Selectivity: Minimizing off-target effects and improving the safety profile.

  • Favorable Pharmacokinetic Properties: Better absorption, distribution, metabolism, and excretion (ADME) characteristics, leading to improved efficacy and patient compliance.

  • Novel Mechanism of Action: Interacting with a biological target in a previously unexploited manner.

Future research should focus on synthesizing a diverse library of these derivatives and screening them against a wide panel of biological targets. Promising hits can then be further optimized using the principles outlined in this guide. The ultimate goal is to translate these laboratory findings into clinically effective treatments for a range of human diseases.

References

  • A review of synthetic routes to prepare biologically active quinoxalines. [Link]

  • A review on the pharmacological perspectives of quinoxaline. [Link]

  • PubChem entry for 1-(Quinoxalin-6-yl)methanamine. [Link]

  • A review on the synthesis and pharmacological applications of quinoxaline analogues. [Link]

  • Bioisosteric replacement in the search for anti-inflammatory compounds. [Link]

  • Structure-activity relationship study of quinoxalin-6-amine analogs as antiproliferatives. [Link]

  • Pharmacological evaluation of novel quinoxalines as anti-inflammatory and analgesic agents. [Link]

  • Recent discoveries of quinoxaline derivatives as anticancer agents. [Link]

  • A review on the synthesis, reactions, and biological activity of quinoxaline derivatives. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]

  • Overview of the structure-activity relationship of quinoxaline derivatives. [Link]

  • Design, synthesis, and pharmacological evaluation of novel quinoxaline derivatives. [Link]

  • A review of benzodiazine isomers and their bioisosteres. [Link]

  • A comprehensive review on the versatile pharmacology of quinoxaline derivatives. [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. [Link]

  • An overview of bioisosteres for drug discovery. [Link]

  • A state-of-the-art review of quinoxaline, its derivatives, and applications. [Link]

  • A review of recent methods for the synthesis of quinoxaline derivatives and their biological activities. [Link]

  • An overview of bioisosteric replacement strategies. [Link]

  • Synthesis of 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. [Link]

  • A study on 2,3-substituted quinoxalin-6-amine analogs as antiproliferatives. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-Methyl-1-quinoxalin-6-ylmethanamine

This document provides a detailed, safety-driven protocol for the proper handling and disposal of N-Methyl-1-quinoxalin-6-ylmethanamine (Empirical Formula: C₁₀H₁₁N₃). As a valued professional in research and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-driven protocol for the proper handling and disposal of N-Methyl-1-quinoxalin-6-ylmethanamine (Empirical Formula: C₁₀H₁₁N₃). As a valued professional in research and drug development, your safety, the integrity of your work, and environmental stewardship are paramount. This guide is designed to provide you with the essential information to manage this compound's waste stream responsibly, moving beyond simple steps to explain the causality and regulatory framework behind these critical procedures.

Core Safety Profile & Hazard Analysis

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. N-Methyl-1-quinoxalin-6-ylmethanamine, and its parent class of quinoxalines, present several potential health risks that dictate our handling and disposal strategy.

Known Hazard Classifications: Based on available Safety Data Sheets (SDS), N-Methyl-1-quinoxalin-6-ylmethanamine is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.

Furthermore, data from the parent quinoxaline structure suggests additional potential hazards that must be considered as a precautionary measure:

  • Causes skin irritation.[1]

  • May cause respiratory irritation.[2]

  • Suspected of causing cancer.[1]

Given this profile, all waste containing this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of via standard laboratory trash or sanitary sewer systems.[3]

Mandatory Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against exposure. The following must be worn when handling the compound or its waste:

PPE CategorySpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant safety goggles or a full-face shield.Protects against splashes and the risk of serious eye damage (H318).
Skin Protection Chemical-resistant nitrile gloves (minimum thickness of 4 mil) and a fully buttoned laboratory coat.Prevents skin contact, irritation, and potential absorption.[1]
Respiratory Protection All handling of the solid compound or solutions should occur within a certified chemical fume hood.[4][5]Mitigates the risk of inhaling dust or aerosols, which may cause respiratory irritation.[2]

The Regulatory Imperative: Compliance with OSHA and EPA Standards

Proper disposal is not just a matter of best practice; it is a legal requirement. All laboratory operations in the United States are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[6] Your institution's CHP is the definitive document for chemical safety and will include specific protocols for waste disposal. You are required to be familiar with and follow your specific CHP.[7]

  • EPA's Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste from "cradle to grave." For academic labs, this is often managed under 40 CFR 262 Subpart K, which sets standards for managing hazardous waste in laboratories to ensure it is disposed of safely and does not harm the environment.[8]

The core principle is that all chemical waste must be collected, properly labeled, and disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[9][10]

Waste Stream Identification and Segregation Workflow

Effective disposal begins with correct segregation at the point of generation. Mixing different waste streams can create unforeseen hazards and significantly increase disposal costs. The following workflow should be used to categorize waste containing N-Methyl-1-quinoxalin-6-ylmethanamine.

WasteSegregation start Waste Generation Point (N-Methyl-1-quinoxalin-6-ylmethanamine) is_solid Is the waste primarily solid? start->is_solid solid_waste Solid Waste Container (e.g., Contaminated gloves, weigh paper, or residual neat compound) is_solid->solid_waste Yes liquid_waste Is the waste a liquid solution? is_solid->liquid_waste No is_empty_container Is it an empty stock container? liquid_waste->is_empty_container No liquid_waste_container Aqueous or Organic Liquid Waste Container liquid_waste->liquid_waste_container Yes is_empty_container->start No (Re-evaluate) empty_container_protocol Empty Container Protocol (Triple Rinse) is_empty_container->empty_container_protocol Yes trash Regular Lab Trash (After Decontamination) empty_container_protocol->trash

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocols

Follow these detailed methodologies for managing each waste stream. The fundamental principle is containment in a properly labeled, sealed, and compatible container within a designated Satellite Accumulation Area (SAA).[9]

Protocol 4.1: Disposal of Neat Compound and Contaminated Solid Waste

This protocol applies to unused N-Methyl-1-quinoxalin-6-ylmethanamine, spill cleanup materials, and contaminated disposables (e.g., weigh boats, gloves, pipette tips).

  • Container Selection: Choose a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, dry, and compatible with the chemical.[9][11]

  • Waste Collection:

    • Carefully place all solid waste into the designated container.

    • Avoid generating dust. If cleaning residual powder, gently wipe with a solvent-dampened cloth (e.g., isopropanol) and place the cloth in the solid waste container.[1]

    • Do not compact the waste, as this can generate aerosols.

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "N-Methyl-1-quinoxalin-6-ylmethanamine." Do not use abbreviations.[12]

    • An accurate list of all contents.

    • The date of accumulation start.

  • Storage: Keep the container sealed at all times, except when adding waste.[3] Store it in your lab's designated SAA, away from incompatible materials like strong oxidizing agents.[13][14]

  • Disposal: Contact your institution's EHS department for a scheduled waste pickup.

Protocol 4.2: Disposal of Dilute Liquid Waste

This protocol applies to solutions containing N-Methyl-1-quinoxalin-6-ylmethanamine.

  • Container Selection: Use a designated, compatible liquid waste container (HDPE, glass, or other as specified by your EHS). Ensure it has a secure, leak-proof cap.[11]

  • Waste Segregation:

    • Crucially, do not mix incompatible waste streams. While this compound is soluble in some organic solvents, it should not be mixed with reactive chemicals.

    • Maintain separate waste containers for halogenated and non-halogenated solvents if required by your institution.

    • Never mix aqueous waste with organic solvent waste.

  • Waste Collection: Carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Labeling: Label the container as described in Protocol 4.1, ensuring all solvent components and the estimated concentration of the target compound are listed.

  • Storage: Store the sealed container in your SAA, preferably within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Disposal: Arrange for pickup through your EHS department. The most common and environmentally sound disposal method for this type of waste is high-temperature incineration by a licensed facility.[15]

Protocol 4.3: Disposal of Empty Containers

An "empty" container that once held N-Methyl-1-quinoxalin-6-ylmethanamine must be decontaminated before it can be disposed of as regular trash.

  • Decontamination:

    • Triple-rinse the container with a suitable solvent (e.g., acetone, ethanol, or water, depending on the compound's solubility and subsequent waste stream compatibility).

    • Each rinse should use a volume of approximately 10% of the container's capacity.

    • Collect all rinsate and dispose of it as hazardous liquid waste according to Protocol 4.2.[15]

  • Label Removal: Completely remove or deface the original chemical label to prevent misidentification.[3]

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in a designated glass or plastic recycling bin or as regular laboratory trash. Remove the cap to signal that the container is empty and decontaminated.[3]

Emergency Procedures: Minor Spill Management

In the event of a small spill (<100 mL or a few grams) within a chemical fume hood:

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 1.1.

  • Containment & Cleanup:

    • For Solids: Gently cover the spill with a dampened paper towel to avoid raising dust. Use forceps to place the material into a hazardous waste bag or container.[1]

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).

  • Collection: Carefully sweep or scoop the absorbed material into a designated solid waste container for disposal as per Protocol 4.1.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Dispose of all cleaning materials as hazardous solid waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Waste Minimization: A Proactive Approach

The most effective disposal strategy is to minimize waste generation from the outset.

  • Source Reduction: Order only the quantity of chemical needed for your experiments.[9]

  • Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste produced.[9]

  • Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates, preventing the need to dispose of old, unused chemicals.[16]

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always consult your institution's specific Chemical Hygiene Plan and EHS professionals as the final authority on disposal matters.

References

  • Apollo Scientific. (2023, August 2). Quinoxaline Safety Data Sheet.
  • Duke University Chemistry. (n.d.). Safety Manual.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link].

  • Thermo Fisher Scientific. (2011, February 10). Quinoxaline Safety Data Sheet.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link].

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link].

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP) Fact Sheet.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link].

  • Fisher Scientific. (2024, February 24). 6-Methylquinoxaline Safety Data Sheet.
  • University of Washington Environmental Health & Safety. (2026, January 2). Chemical Safety. Retrieved from [Link].

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link].

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Biosynth. (2021, April 1). Quinoxaline-2-carbonitrile Safety Data Sheet.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines (Detailed).
  • CDH Fine Chemical. (n.d.). N-Methylaniline Material Safety Data Sheet.
  • Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link].

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link].

  • Cornell University EHS. (n.d.). Laboratory Safety Manual.
  • Fisher Scientific. (2025, December 20). 2-Quinoxalinecarboxylic acid Safety Data Sheet.
  • BenchChem. (2025). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for N-Methyl-1-quinoxalin-6-ylmethanamine

This guide provides essential, field-tested safety protocols for handling N-Methyl-1-quinoxalin-6-ylmethanamine (CAS 1208323-95-6). As a research chemical with a specific hazard profile, understanding and implementing a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-tested safety protocols for handling N-Methyl-1-quinoxalin-6-ylmethanamine (CAS 1208323-95-6). As a research chemical with a specific hazard profile, understanding and implementing a robust Personal Protective Equipment (PPE) plan is not merely a regulatory requirement but the foundation of sound scientific practice. This document moves beyond checklists to explain the rationale behind each safety measure, ensuring you can work with confidence and precision.

Hazard Assessment: Understanding the "Why"

N-Methyl-1-quinoxalin-6-ylmethanamine is classified with specific hazards that dictate our PPE strategy. The primary risks identified are significant and demand rigorous control measures.[1]

Hazard ClassificationGHS CodeImplication for Handling
Acute Toxicity, Oral (Category 4) H302Harmful if swallowed. Accidental ingestion via contaminated hands is a primary risk.
Serious Eye Damage (Category 1) H318Causes serious, potentially irreversible, eye damage.[1] This is the most severe hazard and requires stringent eye protection.
Combustible Solid -While not highly flammable, it can burn if ignited.[1]

The causality behind our PPE choices stems directly from these classifications. The H318 code, in particular, elevates our standard eye protection requirements from basic safety glasses to more comprehensive measures.

The Core PPE Ensemble: Your Primary Defense

All handling of N-Methyl-1-quinoxalin-6-ylmethanamine, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3] The following PPE is mandatory for all personnel inside the laboratory where this compound is being handled.

Eye and Face Protection: The Critical Barrier

Given the risk of serious eye damage (H318), this is the most critical component of your PPE.

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory at all times.[4][5] Safety glasses, even with side shields, do not offer adequate protection against powders or splashes and are insufficient.[4]

  • Recommended for High-Risk Tasks: A full-face shield worn over chemical splash goggles is required when:

    • Weighing or transferring the solid compound.

    • Performing reactions that have the potential to splash or pressurize.

    • Handling solutions in volumes greater than 50 mL.

Hand Protection: Preventing Dermal Absorption and Contamination

While not classified as a skin irritant, related aromatic amines can be toxic upon skin contact.[3][6] Therefore, preventing skin exposure is a critical control point.

  • Glove Type: Disposable nitrile gloves are the standard for incidental contact.[7] They offer good resistance to a broad range of chemicals for short-term use.[8][9]

  • Glove Thickness: Use gloves with a minimum thickness of 4 mil. Thicker gloves (e.g., 8 mil) are recommended for extended operations.

  • The Double-Gloving Technique: For all procedures involving the transfer of the solid or direct handling of solutions, wearing two pairs of nitrile gloves is mandatory. This practice significantly reduces the risk of exposure should the outer glove be compromised.[4]

  • Glove Integrity and Replacement: Always inspect gloves for tears or pinholes before use.[5][10] If contact with the chemical occurs, remove the gloves immediately using the proper technique, wash your hands thoroughly, and don fresh gloves.[6][8] Do not reuse disposable gloves.

Body Protection: Shielding Against Contamination
  • Lab Coat: A clean, flame-resistant lab coat is required.[11] It must be fully buttoned with sleeves rolled down to provide maximum skin coverage.

  • Additional Protection: For procedures involving larger quantities (>5g) or significant splash potential, a chemically resistant apron worn over the lab coat is recommended.

  • Attire: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory in the laboratory at all times.[4][7][11]

Respiratory Protection: A Risk-Based Approach

While primary engineering controls (i.e., the fume hood) are designed to prevent inhalation exposure, respiratory protection may be required in specific scenarios.

  • Standard Operations: For routine handling of small quantities inside a properly functioning chemical fume hood, additional respiratory protection is typically not required.[12]

  • When a Respirator is Necessary: If there is a failure of engineering controls or during a large-scale spill cleanup, a NIOSH-approved respirator is essential.[7] The minimum requirement would be a half-mask respirator equipped with P100 (particulate) cartridges. All personnel requiring a respirator must be part of a formal respiratory protection program, including medical evaluation and annual fit-testing, as mandated by OSHA.

Operational and Disposal Plans

Proper procedure is as vital as the equipment itself. The following workflows integrate PPE use into a self-validating system of safety.

Safe Handling Workflow

This diagram outlines the essential steps from preparation to cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Doffing Phase prep_ppe 1. Don PPE (Coat, Goggles, Inner Gloves) prep_hood 2. Verify Fume Hood (Check Airflow Monitor) prep_ppe->prep_hood prep_materials 3. Gather Materials (Chemical, Spatula, Glassware) prep_hood->prep_materials prep_waste 4. Prepare Waste Containers (Solid & Liquid Waste) prep_materials->prep_waste handle_glove 5. Don Outer Gloves prep_waste->handle_glove handle_weigh 6. Weigh/Transfer Chemical (Use Face Shield) handle_glove->handle_weigh handle_react 7. Perform Procedure handle_weigh->handle_react clean_decon 8. Decontaminate Surfaces & Glassware handle_react->clean_decon clean_dispose 9. Dispose of Waste clean_decon->clean_dispose doff_outer 10. Doff Outer Gloves (Inside Hood) clean_dispose->doff_outer doff_ppe 11. Exit Hood, Doff PPE (Face Shield, Goggles, Coat) doff_outer->doff_ppe doff_inner 12. Doff Inner Gloves doff_ppe->doff_inner wash_hands 13. Wash Hands Thoroughly doff_inner->wash_hands

Caption: Step-by-step safe handling workflow for N-Methyl-1-quinoxalin-6-ylmethanamine.

Spill Response Plan

Immediate and correct response to a spill is critical.

G spill Spill Occurs is_major Is the spill large (>5g) or outside the fume hood? spill->is_major minor_path No (Minor Spill) minor_alert Alert personnel in immediate area is_major->minor_alert  No (Minor Spill) major_path Yes (Major Spill) major_evac Evacuate the lab immediately is_major->major_evac Yes (Major Spill) minor_ppe Ensure proper PPE is worn (Double gloves, Goggles) minor_alert->minor_ppe minor_contain Cover with absorbent material (e.g., vermiculite) minor_ppe->minor_contain minor_collect Carefully collect into waste container minor_contain->minor_collect minor_clean Decontaminate area minor_collect->minor_clean major_alert Alert supervisor and call EH&S major_evac->major_alert major_secure Secure the area (Close doors, post warnings) major_alert->major_secure major_wait Do NOT attempt cleanup. Wait for trained responders. major_secure->major_wait

Caption: Decision tree for responding to a chemical spill.

Decontamination and Disposal
  • PPE Disposal: Contaminated outer gloves should be removed and disposed of as solid chemical waste while still inside the fume hood. Lab coats that become contaminated should be professionally laundered and not taken home.

  • Chemical Waste: All waste, both solid and liquid, containing N-Methyl-1-quinoxalin-6-ylmethanamine must be collected in clearly labeled, sealed containers for disposal by your institution's Environmental Health & Safety (EH&S) department. Do not mix with other waste streams unless explicitly permitted.[6]

Emergency Procedures: In Case of Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation develops.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

By adhering to these detailed protocols, you establish a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Synerzine. (2018). Safety Data Sheet: Quinoxaline.
  • Apollo Scientific. (2023). Safety Data Sheet: Quinoxaline.
  • Bylaska, S. E., & Sam, M. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: N-Methylaniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Watson International. (2020). Safety Data Sheet.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • Sempermed Gloves. (n.d.). Recommendation on Chemical Resistance. Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from Environment, Health and Safety, Princeton University.
  • Showa Group. (n.d.). Chemical Glove Resistance Guide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-quinoxalin-6-ylmethanamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-quinoxalin-6-ylmethanamine
© Copyright 2026 BenchChem. All Rights Reserved.